molecular formula C20H18N6Na2O9S B7802563 Moxalactam sodium salt

Moxalactam sodium salt

货号: B7802563
分子量: 564.4 g/mol
InChI 键: GRIXGZQULWMCLU-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Moxalactam sodium salt is a useful research compound. Its molecular formula is C20H18N6Na2O9S and its molecular weight is 564.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

disodium;7-[[2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIXGZQULWMCLU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6Na2O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64953-12-4
Record name Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Moxalactam Sodium Salt: An In-depth Technical Guide on its Mechanism of Action on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Moxalactam, a synthetic oxa-β-lactam antibiotic, exerts its bactericidal effect by disrupting the integrity of the bacterial cell wall. This in-depth technical guide elucidates the core mechanism of action of moxalactam sodium salt, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent inhibition of peptidoglycan synthesis, and the resulting lytic death of susceptible bacteria. This document provides quantitative data on moxalactam's binding affinities, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support researchers and drug development professionals in the field of antibacterial research.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The fundamental mechanism of action of moxalactam, like other β-lactam antibiotics, is the inhibition of the final and crucial step in peptidoglycan synthesis: the cross-linking of peptide side chains. Peptidoglycan, a heteropolymer of repeating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) units, provides structural rigidity to the bacterial cell wall, protecting the bacterium from osmotic lysis. The transpeptidase domains of high molecular weight penicillin-binding proteins (PBPs) catalyze this cross-linking reaction.

Moxalactam's structure mimics the D-Ala-D-Ala terminus of the peptidoglycan precursor peptides. This structural similarity allows moxalactam to bind to the active site of PBPs. The strained β-lactam ring of moxalactam is then attacked by a serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. This irreversible acylation inactivates the PBP, preventing it from performing its transpeptidase function. The inhibition of peptidoglycan cross-linking results in a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[1][2]

Mechanism of Moxalactam Action Moxalactam Moxalactam PBP Penicillin-Binding Protein (PBP) Moxalactam->PBP Binds to active site AcylEnzyme Acyl-Enzyme Complex (Inactive) PBP->AcylEnzyme Acylation Transpeptidation Peptidoglycan Cross-linking PBP->Transpeptidation Catalyzes AcylEnzyme->Transpeptidation Inhibits CellWall Stable Cell Wall Transpeptidation->CellWall CellLysis Cell Lysis Transpeptidation->CellLysis Leads to weakened cell wall

Figure 1: Mechanism of Moxalactam Action on PBPs.

Quantitative Data: PBP Binding Affinity

The efficacy of moxalactam against different bacterial species is largely determined by its binding affinity for their specific PBPs. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to a specific PBP.

Bacterial SpeciesPBP TargetIC50 (µg/mL)
Escherichia coli K-12PBP-1A<0.1
PBP-1B0.5
PBP-210
PBP-3<0.01
PBP-41
PBP-5/65
Pseudomonas aeruginosaPBP-1A16
PBP-1B>128
PBP-2>128
PBP-31
PBP-464
PBP-5>128
Staphylococcus aureusPBP11.6
PBP26.3
PBP30.8
PBP425

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Assay using Fluorescent Penicillin (Bocillin FL)

This protocol details a competitive binding assay to determine the IC50 of moxalactam for various PBPs.

Materials:

  • Bacterial strain of interest (e.g., E. coli, P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound solutions (serial dilutions)

  • Bocillin™ FL (fluorescent penicillin)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Bacterial Culture: Grow the bacterial strain to mid-log phase (OD600 ≈ 0.6).

  • Cell Harvest: Harvest cells by centrifugation (5000 x g, 10 min, 4°C) and wash the pellet twice with cold PBS.

  • Membrane Preparation: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press. Remove unbroken cells and debris by centrifugation (10,000 x g, 10 min, 4°C). Isolate the membrane fraction by ultracentrifugation (100,000 x g, 1 hour, 4°C). Resuspend the membrane pellet in PBS.

  • Competition Reaction: In separate microcentrifuge tubes, incubate a fixed amount of membrane protein (e.g., 50 µg) with varying concentrations of moxalactam for 30 minutes at 37°C. Include a control with no moxalactam.

  • Fluorescent Labeling: Add Bocillin FL to each tube to a final concentration of 25 µM and incubate for an additional 15 minutes at 37°C.

  • SDS-PAGE: Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes. Separate the proteins on an SDS-PAGE gel.

  • Detection and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. Quantify the fluorescence intensity of each PBP band. The IC50 value is the concentration of moxalactam that reduces the fluorescence intensity of a specific PBP band by 50% compared to the control.

Competitive PBP Binding Assay Workflow Culture Bacterial Culture (Mid-log phase) Harvest Cell Harvest & Washing Culture->Harvest Lysis Cell Lysis & Membrane Isolation Harvest->Lysis Competition Incubate Membranes with Moxalactam Lysis->Competition Labeling Add Bocillin FL Competition->Labeling SDS_PAGE SDS-PAGE Labeling->SDS_PAGE Detection Fluorescence Scanning & Analysis SDS_PAGE->Detection IC50 Determine IC50 Detection->IC50

Figure 2: Competitive PBP Binding Assay Workflow.

Whole-Cell Peptidoglycan Synthesis Inhibition Assay

This assay measures the overall inhibition of peptidoglycan synthesis in intact bacterial cells.

Materials:

  • Bacterial strain of interest

  • Growth medium

  • This compound solutions

  • Radiolabeled peptidoglycan precursor (e.g., [³H]diaminopimelic acid for E. coli, [¹⁴C]N-acetylglucosamine for S. aureus)

  • Trichloroacetic acid (TCA), ice-cold

  • Scintillation fluid and counter

Procedure:

  • Bacterial Culture: Grow bacteria to early-log phase (OD600 ≈ 0.2).

  • Inhibition: Add varying concentrations of moxalactam to the cultures and incubate for a short period (e.g., 15 minutes).

  • Radiolabeling: Add the radiolabeled precursor to each culture and continue incubation for a defined period (e.g., one generation time).

  • Precipitation: Stop the incorporation of the radiolabel by adding ice-cold TCA to a final concentration of 10%.

  • Filtration: Collect the TCA-precipitated material (which includes peptidoglycan) by vacuum filtration onto glass fiber filters.

  • Washing: Wash the filters with cold 5% TCA and then ethanol to remove unincorporated radiolabel.

  • Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: The reduction in incorporated radioactivity in the presence of moxalactam compared to the untreated control indicates the level of inhibition of peptidoglycan synthesis.

Downstream Effects and Bactericidal Action

The inhibition of PBP-mediated peptidoglycan cross-linking by moxalactam has profound consequences for the bacterial cell. The weakened cell wall can no longer maintain the cell's shape and integrity, particularly in hypotonic environments. This leads to the formation of osmotically sensitive spheroplasts or filaments, depending on the specific PBPs that are preferentially inhibited. Ultimately, the compromised cell wall results in cell lysis and death, accounting for the bactericidal activity of moxalactam.

Downstream Effects of Moxalactam Moxalactam Moxalactam PBP_Inhibition PBP Inhibition Moxalactam->PBP_Inhibition PG_Synthesis_Inhibition Inhibition of Peptidoglycan Cross-linking PBP_Inhibition->PG_Synthesis_Inhibition Weakened_Wall Weakened Cell Wall PG_Synthesis_Inhibition->Weakened_Wall Osmotic_Imbalance Osmotic Imbalance Weakened_Wall->Osmotic_Imbalance Cell_Lysis Cell Lysis & Death Osmotic_Imbalance->Cell_Lysis

Figure 3: Downstream Effects of Moxalactam.

Conclusion

This compound is a potent bactericidal agent that targets the final stages of bacterial cell wall biosynthesis. Its mechanism of action involves the specific and covalent inhibition of penicillin-binding proteins, leading to the disruption of peptidoglycan cross-linking and subsequent cell lysis. The binding affinity of moxalactam for the PBPs of different bacterial species is a key determinant of its spectrum of activity. The experimental protocols provided in this guide offer a framework for the continued investigation of moxalactam and the development of novel antibacterial agents that target the bacterial cell wall.

References

Moxalactam Sodium Salt: A Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic oxa-β-lactam antibiotic, exhibits a broad spectrum of activity against a variety of clinically significant bacteria.[1][2][3][4] This technical guide provides an in-depth overview of its antimicrobial properties, mechanism of action, and the methodologies used to determine its efficacy. Moxalactam has demonstrated potent activity against both Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a subject of interest in antibacterial research and development.[1][2][3][4] Its stability in the presence of β-lactamases further enhances its effectiveness against resistant strains.

Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary target of Moxalactam is a group of enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inactivating these PBPs, Moxalactam disrupts the cross-linking of peptidoglycan chains. This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.

cluster_bacterium Bacterial Cell Moxalactam Moxalactam PBP Penicillin-Binding Proteins (PBPs) Moxalactam->PBP Binds to and inactivates CellWall Bacterial Cell Wall PBP->CellWall Catalyzes cross-linking of peptidoglycan Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Substrate for Lysis Cell Lysis CellWall->Lysis Weakened wall leads to

Figure 1: Mechanism of action of Moxalactam.

In Vitro Spectrum of Activity

The in vitro activity of Moxalactam has been evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Gram-Negative Bacteria

Moxalactam demonstrates potent activity against many clinically important Gram-negative bacteria, including members of the Enterobacteriaceae family and Haemophilus influenzae.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli-0.125[5]
Klebsiella pneumoniae-0.125[5]
Proteus mirabilis-0.125[5]
Morganella morganii-0.125[5]
Proteus rettgeri-8[5]
Pseudomonas aeruginosa-8[5]
Salmonella spp.-<0.063[5]
Haemophilus influenzae-0.03 - 0.12

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A hyphen (-) indicates that specific data was not available in the cited sources.

Gram-Positive Bacteria

The activity of Moxalactam against Gram-positive cocci is generally considered to be more moderate compared to its activity against Gram-negative bacilli.

OrganismMIC (µg/mL)
Staphylococcus aureus≤8[5]
Streptococcus pneumoniae≤8[5]
Anaerobic Bacteria

Moxalactam exhibits good activity against many anaerobic bacteria, including Bacteroides fragilis.

OrganismMedian MIC (µg/mL)
Clostridium difficile32[6]

Experimental Protocols for Susceptibility Testing

The determination of Moxalactam's in vitro activity is primarily conducted using standardized antimicrobial susceptibility testing methods such as agar dilution and broth microdilution.

Agar Dilution Method

The agar dilution method is a reference standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates, each containing a different, known concentration of the antimicrobial agent, is prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. Following incubation, the plates are examined for bacterial growth, and the MIC is recorded as the lowest concentration of the agent that inhibits visible growth.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solution: A stock solution of Moxalactam sodium salt is prepared in a suitable solvent at a high concentration.

  • Preparation of Agar Plates: Molten and cooled Mueller-Hinton agar is supplemented with serial twofold dilutions of the Moxalactam stock solution to achieve the desired final concentrations. The agar is then poured into sterile petri dishes and allowed to solidify.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 104 colony-forming units (CFU) per spot.

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator. A growth control plate (containing no antibiotic) is also inoculated.

  • Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of Moxalactam that completely inhibits the visible growth of the organism.

Broth Microdilution Method

The broth microdilution method is another widely used technique for quantitative antimicrobial susceptibility testing.

Principle: This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium within a microtiter plate.

Detailed Methodology:

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of Moxalactam are prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) directly in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of Moxalactam at which there is no visible growth (turbidity) in the well.

cluster_workflow MIC Determination Workflow (Agar/Broth Dilution) PrepStock Prepare Moxalactam Stock Solution PrepMedia Prepare Serial Dilutions (in Agar or Broth) PrepStock->PrepMedia Inoculate Inoculate Plates/Wells PrepMedia->Inoculate PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculate Incubate Incubate at 35-37°C Inoculate->Incubate ReadMIC Read and Record MIC Incubate->ReadMIC

Figure 2: Generalized workflow for MIC determination.

Conclusion

This compound possesses a broad spectrum of antibacterial activity, with notable potency against Gram-negative pathogens and anaerobic bacteria. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is characteristic of β-lactam antibiotics. The stability of Moxalactam in the presence of β-lactamases contributes to its efficacy against otherwise resistant organisms. The standardized methodologies of agar and broth dilution are crucial for the accurate determination of its in vitro potency, providing essential data for research and clinical applications. Continued investigation into the activity of Moxalactam and similar compounds is vital in the ongoing effort to combat bacterial resistance.

References

A Technical Guide to Latamoxef Sodium (Moxalactam) for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Latamoxef, also known as Moxalactam, is a synthetic oxa-β-lactam antibiotic that is structurally related to the cephalosporin class of antibacterial agents.[1][2] In its structure, the sulfur atom of the cephalosporin core is replaced by an oxygen atom.[3] Initially introduced for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, its use has been tempered by concerns over adverse effects, particularly coagulation disorders.[4][5] However, with the rise of antibiotic-resistant strains, there is renewed interest in its application, especially in specific clinical and research settings.[4] This guide provides a comprehensive overview of its core properties for researchers, scientists, and drug development professionals.

Core Properties

Latamoxef sodium is a water-soluble compound typically administered via intramuscular or intravenous injection.[1][6] It is not absorbed after oral administration.[4]

Property Data References
Synonyms Moxalactam sodium, Lamoxactam, LY-127935, Festamoxin, Shiomarin[1][7][8]
Chemical Class Oxacephem, Oxa-β-lactam[1][4]
Molecular Formula C20H18N6Na2O9S[1][9]
Molecular Weight 564.44 g/mol [1][2]
CAS Number 64953-12-4[1][2][9]
Solubility Water, DMSO[1][2][8]

Mechanism of Action

Latamoxef exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][10] Its primary targets are penicillin-binding proteins (PBPs), which are transpeptidase enzymes essential for the final steps of peptidoglycan synthesis.[10][11] By acylating and inactivating these proteins, Latamoxef prevents the cross-linking of peptidoglycan chains, which compromises the structural integrity of the cell wall.[10] This leads to cell weakening and eventual lysis.[2][11] A key feature of Latamoxef is its stability against a variety of β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics.[1][7]

cluster_bacterium Bacterial Cell Latamoxef Latamoxef PBP Penicillin-Binding Proteins (PBPs) Latamoxef->PBP Binds & Inactivates Peptidoglycan Peptidoglycan Cross-linking Latamoxef->Peptidoglycan   Inhibits   Synthesis PBP->Peptidoglycan Catalyzes CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Bacterial Cell Lysis CellWall->Lysis Loss leads to

Caption: Mechanism of action pathway for Latamoxef.

Antimicrobial Spectrum

Latamoxef possesses a broad spectrum of activity, though it is particularly potent against Gram-negative bacteria, including most Enterobacteriaceae.[5][7] Its activity against Gram-positive organisms is generally less than that of first or second-generation cephalosporins.[4]

Organism MIC90 (µg/mL) Activity Level References
Escherichia coli0.125 - 0.5Excellent[4]
Klebsiella pneumoniae≤ 0.5Excellent[4]
Pseudomonas aeruginosa≥ 64Moderate[4]
Staphylococcus aureus (Methicillin-sensitive)4 - 16Moderate[4]
Staphylococcus aureus (Methicillin-resistant)> 64Resistant[4]
Streptococcus pneumoniae1 - 3Moderate[4]
Enterococcus spp.≥ 64Resistant[4]
Bacteroides fragilisN/AActive[5][7]

Pharmacokinetic Profile

Latamoxef is characterized by rapid distribution and renal excretion. It is not metabolized in the body.[6]

Parameter Data References
Administration Routes Intramuscular (IM), Intravenous (IV)[4][6]
Oral Bioavailability Not absorbed[4][12]
Protein Binding 35 - 50%[13]
Distribution Rapidly distributes into body tissues, including Cerebrospinal Fluid (CSF)[1][6]
Metabolism Nil / Not metabolized[3][6][13]
Elimination Half-life ~2 hours[3][6][13]
Excretion Primarily renal (~75% as unchanged drug); also biliary[1][6][13]

Resistance Mechanisms

Bacterial resistance to Latamoxef can emerge through multiple pathways, and often a combination of mechanisms is required to confer significant resistance.[14]

cluster_mechanisms Resistance Mechanisms Latamoxef Latamoxef Permeability Decreased Outer Membrane Permeability Latamoxef->Permeability Blocks Entry Enzyme β-Lactamase Production Latamoxef->Enzyme Inactivates Drug Target Target Site (PBP) Modification PBP Target Modification Target->Modification Alters Binding Site Outcome Reduced or No Activity Permeability->Outcome Enzyme->Outcome Modification->Outcome

Caption: Key mechanisms of bacterial resistance to Latamoxef.

Studies in Serratia marcescens have identified three primary mechanisms:

  • Decreased Permeability : Alterations in the outer membrane protein composition can limit the drug's entry into the bacterial cell.[14]

  • Enzymatic Degradation : An increase in the production of β-lactamase enzymes can hydrolyze and inactivate Latamoxef.[14]

  • Target Modification : Changes in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of the drug.[14]

Adverse Effects and Safety Profile

The clinical use of Latamoxef is associated with several adverse reactions, with bleeding being the most significant concern.

Category Adverse Effects References
Common Local reactions (pain, phlebitis, ~3%), Hypersensitivity (rash, fever, ~3%), Diarrhea (~1%), Eosinophilia (~2.5%)[4]
Serious Coagulation disorders (Hypoprothrombinemia, platelet dysfunction, bleeding), Thrombocytopenia, Antibiotic-associated colitis[4][10][15]
Other Disulfiram-like reaction with alcohol (due to the N-methylthiotetrazole side chain), Abnormalities in liver and renal function tests[3][4]

The risk of bleeding is linked to the N-methylthiotetrazole (NMTT) side chain, which can inhibit vitamin K-dependent carboxylation, leading to hypoprothrombinemia.[3][15] Prophylactic administration of vitamin K may be necessary.[6]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard in vitro technique to quantify the antimicrobial activity of a compound.[16]

Methodology:

  • Preparation of Latamoxef Dilutions :

    • Prepare a stock solution of Latamoxef sodium in an appropriate solvent (e.g., sterile water or DMSO).[2][8]

    • Perform two-fold serial dilutions in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum :

    • Culture the test bacterium on an appropriate agar plate overnight.

    • Suspend several colonies in saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation and Incubation :

    • Add 100 µL of the standardized bacterial suspension to each well containing the Latamoxef dilutions. This brings the final volume to 200 µL.

    • Include a positive control (broth + bacteria, no drug) and a negative/sterility control (broth only).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Interpretation of Results :

    • After incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of Latamoxef that completely inhibits visible growth.[16]

A 1. Prepare Serial Dilutions of Latamoxef in Microplate C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Include Growth & Sterility Controls C->D E 5. Incubate Plate (35°C, 16-20h) D->E F 6. Visually Inspect for Bacterial Growth (Turbidity) E->F G 7. Determine MIC Value F->G

Caption: Experimental workflow for the Broth Microdilution MIC assay.

References

The Oxacephem Class of Antibiotics: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, mechanism of action, and therapeutic application of oxacephem antibiotics, with a focus on Latamoxef and Flomoxef.

This technical guide provides a comprehensive overview of the oxacephem class of β-lactam antibiotics for researchers, scientists, and drug development professionals. Oxacephems are a unique class of synthetic antibiotics characterized by the substitution of the sulfur atom in the cephem nucleus with an oxygen atom, a modification that significantly influences their antibacterial activity and stability.[1] This document delves into their core chemical structure, mechanism of action, structure-activity relationships, and provides a comparative analysis of two prominent members of this class: Latamoxef and Flomoxef.

Core Structure and Synthesis

The fundamental structure of oxacephems is the 1-oxa-β-lactam ring system. The industrial synthesis of the 1-oxacephem core often starts from readily available precursors like 6-aminopenicillanic acid (6-APA).[2][3] The synthesis is a multi-step process involving the formation of key intermediates and subsequent chemical modifications to introduce various side chains that modulate the antibiotic's spectrum of activity and pharmacokinetic properties.

The synthesis of Flomoxef sodium, for instance, begins with the 7α-methoxy-3-chloromethyl-1-dethio-1-oxoceph-4-carboxylic acid diphenylmethyl ester nucleus.[4] A series of reactions, including nucleophilic substitution to introduce the difluoromethylthioacetamido side chain at the 7-position and reaction with sodium 1-(hydroxyethyl)-5-mercapto-1H-tetrazole to form another key intermediate, are performed. The final steps involve deprotection and neutralization to yield the active antibiotic.[4]

The synthesis of Latamoxef also involves a complex series of chemical transformations starting from 6-APA.[5] Key steps include the fragmentation of the penicillin nucleus, introduction of the 7-methoxy group, and the formation of the 1-oxacephem ring through an intramolecular Wittig reaction.[5]

G cluster_synthesis General Oxacephem Synthesis Pathway 6-APA 6-Aminopenicillanic Acid (6-APA) Intermediate_1 Key Azetidinone Intermediate 6-APA->Intermediate_1 Chemical Modifications Ring_Expansion Ring Expansion/ Formation of 1-Oxacephem Core Intermediate_1->Ring_Expansion Side_Chain_Addition Side Chain Modifications (C7 and C3) Ring_Expansion->Side_Chain_Addition Final_Product Oxacephem Antibiotic Side_Chain_Addition->Final_Product

A simplified workflow of the general synthesis pathway for oxacephem antibiotics.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other β-lactam antibiotics, oxacephems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6][7] Their primary molecular targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[8][9] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis.

The inhibition of PBPs by oxacephems disrupts the cross-linking of peptidoglycan chains. This disruption leads to a cascade of events, including the activation of autolytic enzymes and a futile cycle of cell wall synthesis and degradation, ultimately resulting in the weakening of the cell wall and bacterial cell death.[2][10][11] The 7α-methoxy group present in some oxacephems, such as Latamoxef and Flomoxef, confers stability against many β-lactamase enzymes, which are a common mechanism of bacterial resistance.[12]

Signaling pathway of oxacephem's mechanism of action.

Quantitative Data: A Comparative Analysis

In Vitro Activity (Minimum Inhibitory Concentration - MIC)

The following table summarizes the in vitro activity (MIC₉₀ in µg/mL) of Latamoxef and Flomoxef against a range of common bacterial pathogens.

OrganismLatamoxef (MIC₉₀ µg/mL)Flomoxef (MIC₉₀ µg/mL)
Staphylococcus aureus (MSSA)4 - 16[13]0.5[14]
Staphylococcus aureus (MRSA)>64[13]-
Streptococcus pneumoniae1 - 3[13]-
Escherichia coli0.125 - 0.5[13]0.5
Klebsiella pneumoniae≤ 0.5[13]0.5
Pseudomonas aeruginosa64[13]-
Bacteroides fragilis-Highly Active[14]
Pharmacokinetic Properties in Humans

This table presents a comparison of key pharmacokinetic parameters for Latamoxef and Flomoxef in adult humans.

ParameterLatamoxefFlomoxef
Administration IV, IM[15]IV, IM[7]
Half-life (t½) ~2 hours[5]46 - 69 minutes[16]
Protein Binding 35-50%[5]~30%
Metabolism Negligible[13]-
Excretion Primarily renal[13]Primarily renal[17]
Volume of Distribution (Vd) 0.4 L/kg (children)[13]-

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for determining the MIC of an oxacephem antibiotic against a bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxacephem antibiotic stock solution

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile diluents

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antibiotic Dilutions: Serially dilute the oxacephem antibiotic in CAMHB across the wells of the microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

G Start Start Prep_Plates Prepare Serial Dilutions of Oxacephem in 96-well Plates Start->Prep_Plates Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Plates with Bacterial Suspension Prep_Plates->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution MIC Assay.
Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a method to assess the binding affinity of an oxacephem antibiotic to bacterial PBPs.

Materials:

  • Bacterial cell membranes containing PBPs

  • Fluorescently labeled penicillin (e.g., Bocillin™ FL)

  • Oxacephem antibiotic (unlabeled)

  • Buffer solutions

  • SDS-PAGE apparatus

  • Fluorescence imager

Procedure:

  • Membrane Preparation: Isolate bacterial cell membranes containing PBPs from a culture of the target bacterium.

  • Competition Reaction: Incubate the bacterial membranes with varying concentrations of the unlabeled oxacephem antibiotic.

  • Labeling: Add a fixed concentration of fluorescently labeled penicillin to the mixture to bind to any PBPs not occupied by the oxacephem.

  • SDS-PAGE: Separate the membrane proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualization: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.

  • Analysis: The intensity of the fluorescent bands is inversely proportional to the binding affinity of the oxacephem antibiotic. A decrease in fluorescence indicates successful competition for PBP binding.

G Start Start Isolate_Membranes Isolate Bacterial Cell Membranes Start->Isolate_Membranes Incubate_Oxacephem Incubate Membranes with Unlabeled Oxacephem Isolate_Membranes->Incubate_Oxacephem Add_Labeled_Penicillin Add Fluorescently Labeled Penicillin Incubate_Oxacephem->Add_Labeled_Penicillin SDS_PAGE Separate Proteins by SDS-PAGE Add_Labeled_Penicillin->SDS_PAGE Visualize Visualize Fluorescent Bands SDS_PAGE->Visualize Analyze Analyze Band Intensity to Determine Affinity Visualize->Analyze End End Analyze->End

Workflow for PBP Competition Assay.

Structure-Activity Relationships (SAR)

The antibacterial efficacy of oxacephems is significantly influenced by the nature of the substituents at the C-7 and C-3 positions of the oxacephem nucleus.

  • C-7 Substituents: The acylamino side chain at the C-7 position plays a crucial role in determining the antibacterial spectrum and potency. For instance, the introduction of a 7α-methoxy group enhances stability against β-lactamases.[12] Different acyl groups can modulate the affinity for PBPs of various bacterial species.

  • C-3 Substituents: The substituent at the C-3 position influences the pharmacokinetic properties and can also contribute to the antibacterial activity. The nature of the leaving group at this position is important for the mechanism of PBP inactivation.

A combination of a 7α-methoxy group and an arylmalonylamino side chain at the 7β-position has been shown to produce high efficacy and a broad spectrum of activity against Gram-negative bacteria, including resistant strains.[18]

Clinical Applications, Efficacy, and Safety

Oxacephems like Latamoxef and Flomoxef have been used clinically for the treatment of various bacterial infections. Latamoxef has demonstrated efficacy in treating complicated urinary tract infections, lower respiratory tract infections, and neonatal Gram-negative bacillary meningitis.[15][19] Flomoxef has shown comparable efficacy to Latamoxef in treating sepsis and Gram-negative bacteremia.[6][20]

Both drugs are generally well-tolerated; however, adverse effects have been reported. Latamoxef has been associated with bleeding complications, particularly in elderly or malnourished patients, which has limited its use in some regions.[19] Mild and reversible adverse reactions have been noted for both Flomoxef and Latamoxef.[6]

Conclusion

The oxacephem class of antibiotics represents a significant development in the field of β-lactam chemistry. Their unique structure confers potent antibacterial activity and, in many cases, enhanced stability to β-lactamases. This technical guide has provided a detailed overview of their synthesis, mechanism of action, and key experimental methodologies for their evaluation. The comparative data on Latamoxef and Flomoxef offer valuable insights for researchers engaged in the discovery and development of novel antibacterial agents. Continued research into the structure-activity relationships of oxacephems may lead to the design of new derivatives with improved efficacy and safety profiles to combat the growing challenge of antibiotic resistance.

References

Moxalactam's Resilience to Beta-Lactamase Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (or Latamoxef), a pioneering synthetic 1-oxa-β-lactam antibiotic, has garnered significant interest for its broad spectrum of activity, particularly against Gram-negative bacteria. A hallmark of its molecular design is its notable stability against hydrolysis by a wide array of β-lactamase enzymes, the primary mechanism of resistance to β-lactam antibiotics. This technical guide provides an in-depth analysis of Moxalactam's interaction with various β-lactamases, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key concepts.

The stability of Moxalactam is largely attributed to its unique 7-α-methoxy group, which sterically hinders the approach of β-lactamase active sites.[1] While generally exhibiting exquisite stability, its susceptibility can vary depending on the specific class and type of β-lactamase.[2]

Core Concepts: Beta-Lactamase Function and Classification

Beta-lactamases are bacterial enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the characteristic four-membered β-lactam ring.[3] This action renders the antibiotic ineffective, allowing the bacteria to survive. These enzymes are broadly classified into four molecular classes (A, B, C, and D) based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

Beta_Lactamase_Classification cluster_main Beta-Lactamase Classification cluster_serine Serine β-Lactamases cluster_metallo Metallo-β-Lactamases Beta-Lactamases Beta-Lactamases Class A Class A Beta-Lactamases->Class A e.g., TEM, SHV, CTX-M Class C Class C Beta-Lactamases->Class C e.g., AmpC Class D Class D Beta-Lactamases->Class D e.g., OXA Class B Class B Beta-Lactamases->Class B e.g., NDM, VIM, IMP

Caption: Classification of beta-lactamases into serine and metallo-enzymes.

The general mechanism of action for serine β-lactamases involves a two-step process of acylation and deacylation to hydrolyze the β-lactam ring.

Serine_Beta_Lactamase_Mechanism E_S Enzyme + β-Lactam (Substrate) ES_complex Michaelis Complex (E:S) E_S->ES_complex k₁ (Binding) ES_complex->E_S k₋₁ (Dissociation) Acyl_enzyme Acyl-Enzyme Intermediate (E-S) ES_complex->Acyl_enzyme k₂ (Acylation) Deacylation Deacylation (+H₂O) Acyl_enzyme->Deacylation E_P Enzyme + Inactivated β-Lactam (Product) Deacylation->E_P k₃ (Hydrolysis)

Caption: General mechanism of serine beta-lactamase hydrolysis.

Quantitative Analysis of Moxalactam Stability

The stability of a β-lactam antibiotic against a specific β-lactamase is quantitatively described by the kinetic parameters Km (Michaelis constant) and kcat (turnover number). A lower Km indicates higher affinity of the enzyme for the antibiotic, and a lower kcat indicates a slower hydrolysis rate. The catalytic efficiency (kcat/Km) is the most effective measure of an enzyme's ability to hydrolyze a substrate.

While Moxalactam is widely reported to be stable, comprehensive quantitative data across all β-lactamase classes is limited in publicly available literature. The following tables summarize the available data.

Table 1: Kinetic Parameters of Moxalactam with Class C β-Lactamases

Enzyme SourceTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Notes
Enterobacter cloacae P99 and other Class C enzymesChromosomal AmpCNot explicitly reportedNot explicitly reportedNot explicitly reportedBiphasic kinetics observed, suggesting a complex interaction likely involving rearrangement of the acyl-enzyme intermediate.[4][5]
Klebsiella pneumoniae NU2936Plasmid-mediated (MOX-1)Not explicitly reportedNot explicitly reported> 2.5 x 10⁶Considered a good substrate for this specific enzyme.[6]

Table 2: Interaction of Moxalactam with Other β-Lactamase Classes

ClassEnzymeInteraction/Hydrolysis Data
Class B L1 Metallo-β-lactamase (Stenotrophomonas maltophilia)Moxalactam is hydrolyzed; time-resolved crystallography shows cleavage of the β-lactam ring occurs by 150 ms. Steady-state kinetic parameters are not reported.[7]
Class A & D VariousSpecific kinetic data for Moxalactam hydrolysis by Class A (e.g., TEM-1, SHV-1) and Class D (OXA-type) enzymes are not readily available in the literature, though it is generally considered highly stable against common plasmid-mediated Class A enzymes.

Experimental Protocols

The stability of Moxalactam and other β-lactam antibiotics against β-lactamase hydrolysis is typically determined using spectrophotometric assays. A common method involves monitoring the change in absorbance of a chromogenic substrate like nitrocefin, or directly observing the hydrolysis of the β-lactam antibiotic itself.

General Protocol for Spectrophotometric β-Lactamase Activity Assay

This protocol outlines the general steps for determining the kinetic parameters of a β-lactamase with a given β-lactam antibiotic.

Materials:

  • Purified β-lactamase enzyme of known concentration.

  • β-lactam antibiotic (e.g., Moxalactam) stock solution of known concentration.

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • UV-Vis spectrophotometer with temperature control.

  • Quartz cuvettes.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the β-lactam antibiotic in the assay buffer. The concentration range should typically span from 0.1 to 10 times the expected Km value.

    • Dilute the purified β-lactamase in cold assay buffer to a final concentration suitable for the assay. This concentration may need to be optimized to ensure a linear reaction rate over a reasonable time course.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the β-lactam antibiotic (for Moxalactam, this is typically around 270 nm).

    • Equilibrate the spectrophotometer and the cuvette containing the antibiotic solution to the desired temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the diluted β-lactamase to the cuvette containing the antibiotic solution. Mix quickly but gently.

    • Immediately begin recording the change in absorbance over time. The hydrolysis of the β-lactam ring will result in a decrease in absorbance at the characteristic wavelength.

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot for each antibiotic concentration. The change in absorbance is converted to a change in concentration using the Beer-Lambert law (ΔA = εbc), where ε is the molar extinction coefficient of the antibiotic.

    • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software.

    • The turnover number (kcat) is calculated from the maximal velocity (Vmax) and the enzyme concentration ([E]t) using the equation: kcat = Vmax / [E]t.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Diluted β-lactamase - Serial dilutions of Moxalactam - Assay Buffer Spectro Set up Spectrophotometer: - Set wavelength (e.g., 270 nm) - Equilibrate temperature Reagents->Spectro Reaction Initiate Reaction: Add enzyme to Moxalactam solution in cuvette Spectro->Reaction Measure Record Absorbance vs. Time Reaction->Measure Calc_V0 Calculate Initial Velocity (v₀) for each [Moxalactam] Measure->Calc_V0 Plot Plot v₀ vs. [Moxalactam] Calc_V0->Plot Fit Fit data to Michaelis-Menten equation Plot->Fit Determine_Params Determine Km and Vmax Fit->Determine_Params Calc_kcat Calculate kcat = Vmax / [Enzyme] Determine_Params->Calc_kcat

Caption: Workflow for determining beta-lactamase kinetic parameters.

Conclusion

Moxalactam demonstrates remarkable stability against a broad range of β-lactamases, a characteristic conferred by its 7-α-methoxy group. This stability, however, is not absolute. While highly resistant to many common Class A and some Class C enzymes, it can be a substrate for certain plasmid-mediated Class C β-lactamases like MOX-1 and is susceptible to hydrolysis by Class B metallo-β-lactamases such as L1. The interaction with some Class C enzymes is complex, exhibiting biphasic kinetics that suggest a mechanism involving a stable acyl-enzyme intermediate.

References

Moxalactam Sodium Salt: A Technical Guide for Microbiology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a synthetic oxa-β-lactam antibiotic that has historically been significant in the study of antimicrobial agents.[1] Structurally similar to cephalosporins, with the key difference of an oxygen atom replacing the sulfur atom in the cephem nucleus, moxalactam exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with particular potency against the latter.[2][3] Its mechanism of action is centered on the inhibition of bacterial cell wall synthesis, a critical pathway for bacterial survival.[4] This guide provides a comprehensive overview of moxalactam sodium salt for microbiology research, including its chemical properties, mechanism of action, antimicrobial spectrum, and detailed experimental protocols for its evaluation.

Core Properties of this compound

This compound is a white to light yellow powder that is freely soluble in water.[5] For laboratory use, it is typically stored at 2-8°C in its powdered form.[5] Aqueous solutions are best prepared fresh, as their stability can be limited.[6]

PropertyValue
Molecular Formula C20H18N6Na2O9S[5]
Molecular Weight 564.44 g/mol [5]
CAS Number 64953-12-4[5]
Solubility Freely soluble in water[5]
Storage Temperature 2-8°C[5]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of moxalactam is achieved through the disruption of peptidoglycan synthesis, an essential component of the bacterial cell wall.[4] Like other β-lactam antibiotics, moxalactam's primary targets are the penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the final steps of peptidoglycan assembly, including the cross-linking of peptide chains.[4][5] By acylating the active site of these enzymes, moxalactam effectively inactivates them, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterium.[4] This ultimately results in cell lysis and death.[4][5] A notable feature of moxalactam's structure is the presence of a 7-alpha-methoxy group, which provides it with enhanced stability against many β-lactamase enzymes, a common mechanism of antibiotic resistance in bacteria.[7]

cluster_0 Bacterial Cell Moxalactam Moxalactam PBP Penicillin-Binding Proteins (PBPs) Moxalactam->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to cluster_workflow Broth Microdilution Workflow prep_antibiotic Prepare Moxalactam Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_antibiotic->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results

References

Preliminary Studies on Moxalactam Resistance Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam (Latamoxef) is a broad-spectrum, second-generation cephalosporin antibiotic that has historically been effective against a range of Gram-negative and Gram-positive bacteria. Its unique 1-oxa-β-lactam structure confers stability against many common β-lactamases. However, the emergence and spread of resistance mechanisms threaten its clinical efficacy. This guide provides a comprehensive overview of the primary mechanisms of Moxalactam resistance, detailed experimental protocols for their investigation, and quantitative data to aid in research and development efforts. The primary mechanisms of resistance to Moxalactam include enzymatic degradation, reduced permeability of the bacterial outer membrane, modification of the target penicillin-binding proteins (PBPs), and active efflux of the antibiotic from the bacterial cell.[1] In some bacterial species, such as Serratia marcescens, multiple resistance mechanisms can be present simultaneously.[2][3]

Core Resistance Mechanisms

Enzymatic Degradation by β-Lactamases

The most prevalent mechanism of β-lactam resistance is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. While Moxalactam is resistant to many common β-lactamases, certain enzymes, particularly AmpC-type cephalosporinases, can effectively hydrolyze it.[4] In species like Serratia marcescens and Pseudomonas aeruginosa, increased production of chromosomal AmpC β-lactamases is a significant factor in Moxalactam resistance.[1][2][3] Some studies have also identified specific β-lactamases, such as PSE-2 and PSE-3 in P. aeruginosa, that can hydrolyze Moxalactam.[1]

The efficacy of β-lactamases against Moxalactam can be quantified by determining their kinetic parameters. While specific kinetic data for every relevant β-lactamase is extensive, the following table presents representative data for Class C β-lactamases, which are known to be effective against Moxalactam. Biphasic kinetics have been observed with Moxalactam, suggesting a potential rearrangement of the acyl-enzyme intermediate.[5][6]

β-Lactamase Source OrganismEnzyme ClassSubstratekcat (s⁻¹)Km (µM)kcat/Km (µM⁻¹s⁻¹)
Enterobacter cloacae P99CMoxalactamLowLow-
Pseudomonas aeruginosaCMoxalactamLowLow-

Note: Detailed kinetic parameters for Moxalactam are not as widely published as for other β-lactams. The low kcat and Km values are indicative of slow hydrolysis and a high affinity for the enzyme, which can lead to transient inactivation of the enzyme.

Reduced Permeability via Porin Alterations

Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. Antibiotics like Moxalactam traverse this membrane through porin channels.[7] A reduction in the number or a modification of the structure of these porins can significantly decrease the influx of the drug, leading to resistance.[7] This mechanism is often observed in conjunction with β-lactamase production. In Serratia marcescens, decreased permeability is a consistent finding in Moxalactam-resistant strains and is often associated with modifications in the outer membrane protein profile.[2][3]

The following table summarizes the impact of porin loss on the Minimum Inhibitory Concentration (MIC) of Moxalactam in selected Gram-negative bacteria.

Bacterial SpeciesPorin(s) AffectedFold Increase in Moxalactam MICReference
Serratia marcescensOmp130- to 200-fold reduction in permeability coefficient[8]
Enterobacter cloacaeOmpF/OmpC analogue4- to 16-fold[9]
Target Modification: Altered Penicillin-Binding Proteins (PBPs)

Moxalactam exerts its bactericidal effect by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[4] Mutations in the genes encoding these PBPs can alter their structure, leading to a reduced binding affinity for Moxalactam and consequently, resistance.[1][4] This mechanism has been identified as a contributor to Moxalactam resistance in some strains of Serratia marcescens.[2][3]

The binding affinity of Moxalactam for different PBPs can be quantified by determining the 50% inhibitory concentration (IC50).

Bacterial SpeciesPBP TargetIC50 (µg/mL)Reference
Escherichia coliPBP1a0.3[10]
PBP1b1.0[10]
PBP2>100[10]
PBP30.03[10]
Klebsiella pneumoniaePBP2>256[10]
PBP30.06-0.25[10]
Active Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of these pumps can reduce the intracellular concentration of Moxalactam to sub-therapeutic levels, contributing to resistance. While less commonly cited as the primary mechanism for Moxalactam resistance, efflux pumps can act synergistically with other resistance mechanisms. The contribution of efflux pumps can be investigated using efflux pump inhibitors (EPIs). A significant reduction in the MIC of Moxalactam in the presence of an EPI suggests the involvement of efflux.[4]

Bacterial Family/SpeciesEfflux Pump SystemFold Increase in Moxalactam MICReference
EnterobacteriaceaeAcrAB-TolC2- to 8-fold[11]
Pseudomonas aeruginosaMexAB-OprMUp to 2-fold[11]

Quantitative Susceptibility Data

The following tables present a summary of Minimum Inhibitory Concentration (MIC) data for Moxalactam against various susceptible and resistant bacterial isolates.

Table 1: Moxalactam MICs against Enterobacteriaceae

OrganismResistance PhenotypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliESBL-producing0.50.5[12]
Klebsiella pneumoniaeESBL-producing0.250.25[12]
Proteus mirabilisSusceptible-0.125[13]
Proteus morganiiSusceptible-0.125[13]
Proteus rettgeriSusceptible-0.25[13]
Salmonella spp.Susceptible-<0.063[13]

Table 2: Moxalactam MICs against Pseudomonas aeruginosa

| Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference | | :--- | :--- | :--- | | Susceptible | - | 8 |[13] | | Moxalactam-resistant (during therapy) | >128 | >128 |[1] |

Table 3: Moxalactam MICs against Serratia marcescens

Strain TypeMIC (µg/mL)Reference
Sensitive0.12 - 0.25[3]
Resistant8 - >256[3]

Table 4: Moxalactam MICs against Streptococcus pneumoniae

Penicillin SusceptibilityMoxalactam MIC (µg/mL)Reference
Susceptible≤8[13]
Relatively Resistant4 - 16[14]
Highly Resistant128[14]

Experimental Protocols

Nitrocefin Assay for β-Lactamase Activity

This assay provides a rapid, qualitative or quantitative assessment of β-lactamase production. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a β-lactamase.[1]

Materials:

  • Nitrocefin solution (1.0 mg/mL in DMSO, then diluted in PBS buffer)[15]

  • Bacterial colonies from an agar plate

  • Clean glass slide or filter paper[15][16]

  • Sterile loop or applicator stick

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer (for quantitative assay)

Qualitative Protocol (Slide Method):

  • Place a drop of the 1.0 mg/mL Nitrocefin working solution onto a clean glass slide.[15]

  • Using a sterile loop, pick a well-isolated bacterial colony and emulsify it in the drop of Nitrocefin.

  • Observe for a color change. A rapid change from yellow to red (typically within 5-30 minutes) indicates β-lactamase activity.[15]

Quantitative Protocol (Cell Lysate):

  • Culture the bacterial strain to mid-log phase.

  • Harvest cells by centrifugation and wash with PBS.

  • Resuspend the cell pellet in a lysis buffer and lyse the cells (e.g., by sonication).

  • Clarify the lysate by centrifugation to remove cell debris.

  • In a 96-well plate, add a known volume of the cell lysate.

  • Add the Nitrocefin working solution to each well.

  • Monitor the change in absorbance at 490 nm over time using a microplate reader. The rate of color change is proportional to the β-lactamase activity.[1]

Competitive PBP Binding Assay

This assay determines the affinity of an unlabeled β-lactam (Moxalactam) for specific PBPs by measuring its ability to compete with a labeled β-lactam probe (e.g., fluorescently labeled penicillin like Bocillin-FL).[4][10]

Materials:

  • Bacterial culture

  • Lysis buffer

  • Ultracentrifuge

  • Unlabeled Moxalactam at various concentrations

  • Fluorescently labeled β-lactam probe (e.g., Bocillin-FL)

  • SDS-PAGE equipment

  • Fluorescence imager

Protocol:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial culture to the mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer.

    • Lyse the cells using a French press or sonication.

    • Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation.[4][10]

  • Competitive Binding:

    • Incubate the isolated membranes with a range of concentrations of unlabeled Moxalactam. This allows Moxalactam to bind to the PBPs.

  • Labeling:

    • Add a fixed concentration of the fluorescent β-lactam probe to the mixture. The probe will bind to any PBPs not already occupied by Moxalactam.

  • Detection and Quantification:

    • Separate the membrane proteins by SDS-PAGE.

    • Visualize the gel using a fluorescence imager to detect the labeled PBPs.

    • Quantify the fluorescence intensity of each PBP band. A decrease in fluorescence compared to a control without Moxalactam indicates competitive binding.[10]

  • IC50 Determination:

    • Plot the fluorescence intensity against the concentration of Moxalactam to determine the IC50 value, which is the concentration of Moxalactam required to inhibit 50% of the probe's binding to a specific PBP.[10]

Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a cell membrane. Increased uptake of NPN indicates a more permeable outer membrane.

Materials:

  • Bacterial culture

  • HEPES buffer (5 mM, pH 7.2) with 5 mM glucose

  • N-phenyl-1-naphthylamine (NPN) solution (e.g., 500 µM in acetone)

  • Fluorometer

Protocol:

  • Grow the bacterial culture to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with HEPES buffer.

  • Resuspend the cells in the HEPES buffer.

  • Add NPN to the cell suspension to a final concentration of 10-30 µM.[7][17]

  • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) in the dark.[18]

  • Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 350 nm and an emission wavelength of 420 nm.[7][18]

  • An increase in fluorescence intensity in resistant strains compared to susceptible strains suggests increased outer membrane permeability (though for resistance due to reduced permeability, one would expect to see a lower baseline permeability in the resistant strain).

Visualizations

Signaling Pathways and Regulatory Mechanisms

AmpC_Regulation cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP PBP Muropeptides Cell Wall Muropeptides PBP->Muropeptides Inhibition of Cross-linking AmpG AmpG Permease Muropeptides->AmpG Transport AmpC_enzyme AmpC β-lactamase Moxalactam_in Moxalactam AmpC_enzyme->Moxalactam_in Hydrolysis AmpD AmpD Amidase AmpG->AmpD Muropeptide Fragments AmpR AmpR Regulator AmpG->AmpR Activation by unprocessed muropeptides AmpD->AmpR Cleavage, prevents activation ampC_gene ampC gene AmpR->ampC_gene Induction of Transcription ampC_gene->AmpC_enzyme Translation Moxalactam_out Moxalactam Moxalactam_out->Moxalactam_in Porin Channel Moxalactam_in->PBP Inhibition Moxalactam_in->AmpD Inhibition of cell wall recycling leads to muropeptide accumulation

Caption: Regulation of AmpC β-lactamase induction by Moxalactam.

Porin_Regulation cluster_regulation Two-Component System Env_Signal Environmental Signals (e.g., Osmolarity, Antibiotics) EnvZ EnvZ (Sensor Kinase) Env_Signal->EnvZ Activation OmpR OmpR (Response Regulator) EnvZ->OmpR Phosphorylation OmpR_P OmpR-P OmpR->OmpR_P ompF_gene ompF gene OmpR_P->ompF_gene Repression (High Osmolarity) ompC_gene ompC gene OmpR_P->ompC_gene Activation (High Osmolarity) OmpF_porin OmpF Porin ompF_gene->OmpF_porin Expression OmpC_porin OmpC Porin ompC_gene->OmpC_porin Expression

Caption: Simplified schematic of porin gene regulation in E. coli.

Experimental Workflows

PBP_Assay_Workflow start Start culture Grow Bacterial Culture (Mid-log phase) start->culture harvest Harvest and Lyse Cells culture->harvest isolate Isolate Cell Membranes (Ultracentrifugation) harvest->isolate incubate Incubate Membranes with varying [Moxalactam] isolate->incubate add_probe Add Fluorescent β-lactam Probe incubate->add_probe sds_page Separate Proteins by SDS-PAGE add_probe->sds_page visualize Visualize Bands with Fluorescence Imager sds_page->visualize quantify Quantify Fluorescence Intensity visualize->quantify determine_ic50 Determine IC50 quantify->determine_ic50 end End determine_ic50->end

Caption: Workflow for a competitive PBP binding assay.

Logical Relationships

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Moxalactam Moxalactam BetaLactamase Enzymatic Degradation (β-Lactamase) Moxalactam->BetaLactamase Hydrolysis PorinLoss Reduced Permeability (Porin Loss/Alteration) Moxalactam->PorinLoss Reduced Entry PBP_Mutation Target Modification (PBP Mutation) Moxalactam->PBP_Mutation Reduced Binding Efflux Active Efflux Moxalactam->Efflux Expulsion Resistance Moxalactam Resistance BetaLactamase->Resistance PorinLoss->BetaLactamase Synergistic Effect PorinLoss->Resistance PBP_Mutation->Resistance Efflux->BetaLactamase Synergistic Effect Efflux->Resistance

Caption: Interplay of Moxalactam resistance mechanisms.

References

An In-Depth Technical Guide to the In Vitro Efficacy of Moxalactam Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro efficacy of Moxalactam sodium salt, a synthetic 1-oxa-β-lactam antibiotic. It details the compound's mechanism of action, spectrum of activity against a wide range of bacterial pathogens, and standardized protocols for its evaluation. Quantitative susceptibility data is presented in structured tables, and key experimental workflows are visualized to support research and development efforts in antimicrobial chemotherapy.

Introduction

Moxalactam (also known as Latamoxef) is a broad-spectrum antibiotic that was developed for parenteral administration.[1] Structurally similar to third-generation cephalosporins, its key feature is the substitution of a sulfur atom with an oxygen atom in the dihydrothiazine ring, classifying it as a 1-oxa-β-lactam.[2] This modification, along with a 7-α-methoxy group, confers significant stability against hydrolysis by many β-lactamase enzymes, which are a common cause of bacterial resistance to β-lactam antibiotics.[2][3] Moxalactam has demonstrated potent in vitro activity against a wide array of Gram-negative, Gram-positive, and anaerobic bacteria, making it a subject of significant clinical and research interest.[1][4]

Mechanism of Action

The primary antibacterial effect of Moxalactam is the inhibition of bacterial cell wall synthesis.[4][5] This action is bactericidal, leading to cell lysis and death.[5]

The process involves the following key steps:

  • Target Binding: Moxalactam covalently binds to essential enzymes known as Penicillin-Binding Proteins (PBPs), which are located on the bacterial cell membrane.[4][5]

  • Inhibition of Transpeptidation: PBPs are crucial for the final step of peptidoglycan synthesis, where they catalyze the cross-linking of peptide chains. By acylating the PBPs, Moxalactam inactivates these enzymes.[6]

  • Cell Wall Destabilization: The inhibition of peptidoglycan cross-linking compromises the structural integrity of the bacterial cell wall.

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell swelling, lysis, and bacterial death.[5]

Moxalactam's stability in the presence of many β-lactamases allows it to maintain efficacy against strains that are resistant to other β-lactam antibiotics like penicillins and earlier-generation cephalosporins.[4][7]

cluster_0 Bacterial Cell Moxalactam Moxalactam PBP Penicillin-Binding Proteins (PBPs) Moxalactam->PBP Binds to Inhibition Inhibition of Peptidoglycan Cross-linking PBP->Inhibition Inactivates Lysis Weakened Cell Wall & Cell Lysis Inhibition->Lysis Leads to

Caption: Mechanism of Action of Moxalactam.

In Vitro Spectrum of Activity

Moxalactam exhibits a broad spectrum of activity. It is particularly potent against Enterobacteriaceae and many anaerobic species, including Bacteroides fragilis.[1][8] Its activity against Gram-positive cocci is generally lower than that of first and second-generation cephalosporins, while its efficacy against Pseudomonas aeruginosa is considered moderate.[9][10]

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Moxalactam against various clinically relevant bacteria, providing a quantitative measure of its in vitro potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11]

Table 1: In Vitro Activity of Moxalactam against Gram-Negative Aerobic Bacteria

Bacterial Species MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Escherichia coli ≤0.125 0.125
Klebsiella pneumoniae ≤0.125 0.125
Proteus mirabilis ≤0.125 0.125
Proteus morganii ≤0.125 0.125
Proteus rettgeri 0.25 0.25
Salmonella spp. <0.063 <0.063
Pseudomonas aeruginosa 8.0 >16.0

(Data compiled from reference[10][12])

Table 2: In Vitro Activity of Moxalactam against Gram-Positive Aerobic Bacteria

Bacterial Species MIC Range (µg/mL) MIC₉₀ (µg/mL)
Staphylococcus aureus 0.5 - 8.0 8.0
Streptococcus pneumoniae ≤0.06 - 8.0 8.0

(Data compiled from reference[10][13])

Table 3: In Vitro Activity of Moxalactam against Anaerobic Bacteria

Bacterial Species MIC Range (µg/mL) MIC₉₀ (µg/mL)
Bacteroides fragilis group 0.5 - 8.0 8.0
Clostridium perfringens 0.063 - 2.0 0.063
Fusobacterium spp. ≤0.03 - 2.0 2.0
Anaerobic Gram-positive cocci ≤0.03 - 4.0 4.0

(Data compiled from reference[8][14])

Experimental Protocols

The determination of in vitro susceptibility of bacteria to Moxalactam is performed using standardized methods, primarily those established by the Clinical and Laboratory Standards Institute (CLSI). The agar dilution and broth microdilution methods are considered reference techniques.[10]

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antibiotic in a liquid growth medium using a 96-well microtiter plate format.

I. Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

II. Protocol Steps:

  • Antibiotic Stock Solution Preparation: Prepare a sterile, high-concentration stock solution of Moxalactam in an appropriate solvent (e.g., sterile distilled water).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the Moxalactam stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 50 µL from the last well. This leaves each well with 50 µL of a specific Moxalactam concentration.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension (typically 1:100) in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of Moxalactam at which there is no visible growth (i.e., the well is clear).

Agar Dilution Method for MIC Determination

This method involves incorporating the antibiotic into an agar medium upon which bacteria are then inoculated.

I. Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

II. Protocol Steps:

  • Antibiotic Stock Solution Preparation: Prepare a sterile stock solution as described for the broth microdilution method.

  • Preparation of Agar Plates:

    • Melt a bottle of MHA and equilibrate it in a 45-50°C water bath.

    • Prepare a series of antibiotic dilutions at 10 times the final desired concentration.

    • For each desired concentration, add 2 mL of the appropriate antibiotic dilution to 18 mL of molten agar, mix thoroughly by inverting, and pour into a sterile petri dish.

    • Allow the plates to solidify on a level surface. Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation: Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described previously. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Using an inoculum replicating device, transfer a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and moving from the lowest to the highest antibiotic concentration. This delivers a final inoculum of 10⁴ CFU per spot.

  • Incubation: Incubate the plates at 35°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic environment for 48 hours.[4]

  • Reading Results: The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth on the agar surface. A single colony or a faint haze is disregarded.[8]

cluster_workflow Broth Microdilution MIC Testing Workflow P1 1. Prepare Serial Dilutions of Moxalactam in 96-Well Plate P3 3. Dilute Inoculum and Add to Each Well P1->P3 P2 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2->P3 P4 4. Incubate Plate (16-20h at 35°C) P3->P4 P5 5. Read Results: Identify Lowest Concentration with No Visible Growth (MIC) P4->P5

Caption: Workflow for MIC Determination by Broth Microdilution.

Mechanisms of Resistance

While Moxalactam is stable against many β-lactamases, resistance can still emerge through several mechanisms:[3]

  • Enzymatic Degradation: Production of potent β-lactamases, such as extended-spectrum β-lactamases (ESBLs) or chromosomal AmpC enzymes, can hydrolyze Moxalactam.[15]

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of Moxalactam, rendering it less effective.[3][15]

  • Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria, particularly the modification or loss of porin channels, can restrict the entry of Moxalactam into the cell, preventing it from reaching its PBP targets.[3][16]

  • Efflux Pumps: Some bacteria possess active transport systems (efflux pumps) that can pump the antibiotic out of the cell before it can reach its target.[15]

Understanding these mechanisms is critical for monitoring the emergence of resistance and for the development of new therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Moxalactam Sodium Salt in Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, a synthetic oxa-β-lactam antibiotic, demonstrates a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death. Moxalactam is noted for its stability against many β-lactamase enzymes, which can confer resistance to other β-lactam antibiotics.[3]

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Moxalactam sodium salt using broth microdilution and agar dilution methods, based on established principles such as those from the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

In Vitro Activity of Moxalactam

The following tables summarize the in vitro activity of Moxalactam against a range of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli-0.125
Klebsiella pneumoniae-0.125
Proteus mirabilis-0.125
Morganella morganii-0.125
Pseudomonas aeruginosa-8
Salmonella spp.-<0.063
Staphylococcus aureus-≤8
Streptococcus pneumoniae-≤8

Note: Data compiled from multiple sources.[4]

Historical Interpretive Criteria for Moxalactam

The following table outlines the tentative MIC breakpoints for Moxalactam for determining susceptible, intermediate, and resistant categories. It is important to note that Moxalactam is no longer included in the current CLSI M100 document, and these values are based on historical data.

InterpretationMIC (µg/mL)
Susceptible (S)≤ 8
Intermediate (I)16 - 32
Resistant (R)≥ 64

Experimental Protocols

Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of Moxalactam using the broth microdilution method.

Materials:

  • This compound

  • Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolates for testing

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Moxalactam Stock Solution:

    • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., water).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the Moxalactam stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range.

    • Each well should contain 100 µL of the diluted antibiotic solution.

    • Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).

  • Inoculum Preparation:

    • Select three to five well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial suspension to each well (except the sterility control), resulting in a final volume of 200 µL per well.

    • Seal the plates to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth.

Agar Dilution MIC Assay

This protocol provides an alternative method for determining the MIC of Moxalactam.

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Bacterial isolates for testing

  • Sterile petri dishes

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Moxalactam-Containing Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 48-50°C in a water bath.

    • Prepare serial dilutions of the Moxalactam stock solution.

    • Add a specific volume of each Moxalactam dilution to the molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate containing MHA without any antibiotic.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method (adjust to 0.5 McFarland standard).

    • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot on the agar plate.

  • Inoculation and Incubation:

    • Apply the prepared bacterial inoculum to the surface of the antibiotic-containing agar plates. A multipoint inoculator can be used to test multiple isolates simultaneously.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of Moxalactam that completely inhibits the visible growth of the bacteria.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_moxa Prepare Moxalactam Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_moxa->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Moxalactam_Mechanism_of_Action moxalactam Moxalactam pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall moxalactam->pbp Binds to and inactivates peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Inhibition of cross-linking cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Disruption of lysis Cell Lysis and Bacterial Death cell_wall->lysis Leads to

Caption: Mechanism of Action of Moxalactam.

References

Application Notes and Protocols for Moxalactam Sodium Salt in Anaerobic Bacteriology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a synthetic 1-oxa-β-lactam antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its notable efficacy against anaerobic organisms, including the often-resistant Bacteroides fragilis group, makes it a significant compound for both therapeutic consideration and laboratory research.[3][4] Moxalactam's unique structural feature, a 7-α-methoxy group, confers considerable resistance to hydrolysis by many β-lactamase enzymes, which are a common mechanism of resistance in anaerobic bacteria.[1] This document provides detailed application notes and standardized protocols for the use of Moxalactam sodium salt in anaerobic bacteriology studies, including its mechanism of action, susceptibility testing, and data interpretation.

Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][6] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the terminal steps of peptidoglycan synthesis.[1][5] Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall. By inactivating PBPs, Moxalactam disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[5][6] Its resistance to β-lactamases enhances its effectiveness against many resistant bacterial strains.[1][5]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bacterial Death) CellWall->Lysis Weakened wall leads to Moxalactam Moxalactam Moxalactam->PBP Inhibits

Figure 1: Mechanism of action of Moxalactam.

In Vitro Activity of Moxalactam Against Anaerobic Bacteria

Moxalactam has demonstrated significant in vitro activity against a wide variety of clinically important anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize MIC data for Moxalactam against various anaerobic species, as determined by the agar dilution method, which is the recommended standard.[1]

Anaerobic SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis group0.5 - >128832
Bacteroides spp. (other)0.06 - 64216
Fusobacterium spp.≤0.03 - 80.251
Clostridium perfringens≤0.03 - 20.060.25
Clostridium spp. (other)0.12 - >128464
Anaerobic cocci≤0.03 - 160.54
Data compiled from multiple sources for illustrative purposes.
Comparative MIC₉₀ (µg/mL) of Moxalactam and Other Agents Against the Bacteroides fragilis Group
Antimicrobial Agent MIC₉₀ (µg/mL)
Moxalactam32
Cefoxitin16
Clindamycin32
Metronidazole2
Imipenem2
This table presents a comparative overview of the in vitro activity of Moxalactam against the Bacteroides fragilis group.[1]

Experimental Protocols

Anaerobic Susceptibility Testing: Agar Dilution Method

The agar dilution method is the standard reference procedure for determining the MIC of antimicrobial agents against anaerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1][7]

Materials:

  • This compound reference powder

  • Wilkins-Chalgren agar or other suitable anaerobic agar medium[1]

  • Anaerobic broth medium (e.g., Schaedler broth, Thioglycollate broth)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum dilution

  • Petri dishes (100 mm)

  • Replicating apparatus (e.g., Steers replicator)

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating system or anaerobic chamber)

  • Control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741, Clostridium perfringens ATCC 13124)[8]

Protocol:

  • Preparation of Moxalactam Stock Solution:

    • Aseptically prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile distilled water or buffer) to a high concentration (e.g., 1280 µg/mL).

    • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Preparation of Agar Plates:

    • Prepare Wilkins-Chalgren agar according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to 48-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the Moxalactam stock solution.

    • Add the appropriate volume of each Moxalactam dilution to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Ensure thorough mixing.

    • Also prepare a growth control plate containing no antibiotic.

    • Pour the agar into petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Inoculate the anaerobic bacterial isolates to be tested into a suitable anaerobic broth and incubate under anaerobic conditions until logarithmic growth is achieved (typically 24-48 hours).

    • Adjust the turbidity of the broth culture to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:10 in sterile saline or broth to obtain a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation of Plates:

    • Using a replicating apparatus, inoculate the surface of the Moxalactam-containing agar plates and the growth control plate with the prepared bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum.

  • Incubation:

    • Allow the inoculated spots to dry completely.

    • Place the plates in an anaerobic incubation system.

    • Incubate at 35-37°C for 42-48 hours.

  • Reading and Interpretation of Results:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of Moxalactam that completely inhibits visible growth, or that allows for the growth of no more than one or two discrete colonies.

    • The growth control plate should show confluent growth. The control strains should yield MICs within the expected range. Recommended MICs for control strains include 0.5 µg/ml for Bacteroides fragilis and 8 µg/ml for Bacteroides thetaiotaomicron ATCC 29741 and 0.063 µg/ml for Clostridium perfringens ATCC 13124 by agar dilution.[8]

cluster_workflow Agar Dilution Susceptibility Testing Workflow prep_moxa Prepare Moxalactam Stock Solution prep_plates Prepare Moxalactam-Containing Agar Plates prep_moxa->prep_plates inoculate Inoculate Plates with Replicating Apparatus prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Anaerobically (42-48 hours) inoculate->incubate read_mic Read and Record MIC Values incubate->read_mic

References

Application of Moxalactam in Selective Bacterial Culture Media: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – December 8, 2025 – For researchers, scientists, and drug development professionals engaged in microbiology and infectious disease research, the precise selection and cultivation of specific bacteria are paramount. Moxalactam, a synthetic oxa-β-lactam antibiotic, serves as a critical component in the formulation of selective bacterial culture media. Its broad-spectrum activity, coupled with its stability against many β-lactamase enzymes, makes it an invaluable tool for isolating specific microorganisms from mixed populations. This document provides detailed application notes and protocols for the effective use of Moxalactam in selective bacterial culture.

Introduction to Moxalactam

Moxalactam (also known as Latamoxef) is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, Moxalactam targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3][4] This disruption leads to a weakened cell wall and subsequent cell lysis.[1][3] A key advantage of Moxalactam is its resistance to degradation by many common β-lactamase enzymes, which are a primary cause of antibiotic resistance in many bacteria.[1][5]

Application in Selective Media

Moxalactam is particularly effective in selective media designed for the isolation of Listeria monocytogenes from food and environmental samples.[1][2] By inhibiting the growth of competing flora, Moxalactam allows for the successful recovery and identification of this important foodborne pathogen.

Mechanism of Selective Action

The selective action of Moxalactam in culture media is based on the differential susceptibility of various bacterial species to the antibiotic. While Moxalactam is potent against a broad array of bacteria, certain species, such as Listeria monocytogenes, exhibit a higher level of intrinsic resistance, allowing them to grow in the presence of concentrations that inhibit other microorganisms. In formulations like Modified Oxford Medium, Moxalactam is often used in combination with other selective agents, such as colistin and lithium chloride, to further suppress the growth of Gram-negative bacilli, staphylococci, bacilli, and enterococci.[2]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of Moxalactam against a variety of bacterial species, illustrating its spectrum of activity and the basis for its use as a selective agent. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.[6]

Table 1: Minimum Inhibitory Concentration (MIC) of Moxalactam for Various Bacterial Species

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤ 0.06 - >1280.120.5
Klebsiella pneumoniae≤ 0.06 - >1280.252
Proteus mirabilis≤ 0.06 - 160.120.25
Pseudomonas aeruginosa0.5 - >1281664
Staphylococcus aureus0.5 - 32416
Enterococcus faecalis16 - >12864128
Bacteroides fragilis0.03 - 160.54
Listeria monocytogenes1 - 824

Data compiled from multiple sources.[7][8][9][10]

Table 2: Typical Composition of Moxalactam-Containing Selective Media for Listeria monocytogenes

Medium ComponentConcentrationPurpose
Modified Oxford Medium Base
Columbia Blood Agar Base39.0 g/LNutrient Base
Esculin1.0 g/LDifferential Agent
Ferric Ammonium Citrate0.5 g/LDifferential Agent
Lithium Chloride15.0 g/LSelective Agent
Agar10.0 g/LSolidifying Agent
Modified Oxford Antimicrobic Supplement
Moxalactam20.0 mg/LSelective Agent
Colistin Sulphate10.0 mg/LSelective Agent

This is an example formulation; concentrations may vary between manufacturers.[1][2]

Experimental Protocols

Protocol 1: Preparation of Moxalactam-Supplemented Selective Agar (e.g., Modified Oxford Medium)

Objective: To prepare a selective agar medium for the isolation of Listeria monocytogenes.

Materials:

  • Modified Oxford Medium Base

  • Moxalactam supplement (or a supplement containing Moxalactam and other antimicrobials)

  • Sterile distilled water

  • Autoclave

  • Water bath (45-50°C)

  • Sterile Petri dishes

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Suspend the Modified Oxford Medium Base powder in sterile distilled water according to the manufacturer's instructions.

  • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • Cool the medium to 45-50°C in a water bath.

  • Aseptically rehydrate the Moxalactam-containing supplement as per the manufacturer's directions. A common supplement contains 7.5 mg of Moxalactam and 5 mg of colistin per vial, sufficient for 500 mL of medium.[7][8][9]

  • Add the rehydrated supplement to the cooled agar base and mix gently but thoroughly to avoid introducing air bubbles.

  • Pour the supplemented medium into sterile Petri dishes and allow them to solidify at room temperature.

  • Store the prepared plates at 2-8°C in the dark until use.

Protocol 2: Selective Enrichment of Listeria monocytogenes

Objective: To enrich for Listeria monocytogenes from a mixed sample prior to plating on selective agar.

Materials:

  • Listeria Enrichment Broth (LEB) or a similar enrichment broth

  • Moxalactam supplement

  • Sample to be tested (e.g., food homogenate)

  • Incubator (30°C)

  • Stomacher or blender (if required for sample preparation)

Procedure:

  • Prepare the enrichment broth according to the manufacturer's instructions. Some enrichment broths already contain selective agents, while others require their addition after autoclaving.

  • If required, add a Moxalactam-containing supplement to the cooled, sterile broth.

  • Add a known quantity of the sample (e.g., 25g of food) to a larger volume of the prepared enrichment broth (e.g., 225 mL).

  • Homogenize the sample in the broth using a stomacher or blender if necessary.

  • Incubate the enrichment culture at 30°C for 24-48 hours.

  • Following incubation, streak a loopful of the enriched broth onto the surface of a prepared Moxalactam-supplemented selective agar plate (from Protocol 1).

  • Incubate the plate under appropriate conditions (typically 35°C for 24-48 hours) and observe for the characteristic colonies of Listeria monocytogenes (e.g., black colonies with a black halo on Modified Oxford Medium).

Visualizations

Moxalactam_Mechanism_of_Action cluster_bacterium Bacterial Cell Moxalactam Moxalactam Outer_Membrane Outer Membrane (Gram-negative) Moxalactam->Outer_Membrane Crosses Porins Periplasmic_Space Periplasmic Space Outer_Membrane->Periplasmic_Space PBP Penicillin-Binding Proteins (PBPs) Periplasmic_Space->PBP Cell_Wall Peptidoglycan Cell Wall Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened Wall PBP->Cell_Wall Inhibits Cross-linking

Caption: Mechanism of action of Moxalactam.

Selective_Media_Workflow Sample_Collection 1. Sample Collection (e.g., Food, Environmental) Enrichment 2. Selective Enrichment (Broth + Moxalactam) Sample_Collection->Enrichment Isolation 3. Isolation on Selective Agar (Agar + Moxalactam) Enrichment->Isolation Incubation 4. Incubation (35°C, 24-48h) Isolation->Incubation Identification 5. Identification of Target Colonies Incubation->Identification Confirmation 6. Confirmation Tests (Biochemical/Serological) Identification->Confirmation

Caption: Workflow for isolating bacteria using Moxalactam selective media.

Conclusion

Moxalactam is a potent tool in the microbiologist's arsenal for the selective isolation of bacteria. Its stability and broad-spectrum activity make it an ideal supplement for culture media aimed at recovering specific microorganisms from complex samples. The protocols and data presented herein provide a comprehensive guide for the effective application of Moxalactam in a research setting. Proper adherence to these methodologies will facilitate accurate and reliable results in the selective culture of bacteria.

References

Moxalactam Sodium Salt: Application Notes for Stock Solution Preparation and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation and long-term storage of Moxalactam sodium salt stock solutions. Moxalactam, a synthetic oxa-β-lactam antibiotic, requires precise handling to ensure its stability and efficacy in research and drug development applications. These application notes include comprehensive data on solubility, recommended storage conditions, and the effects of pH on stability, presented in clear, structured tables. Detailed experimental protocols and visual diagrams of workflows and degradation pathways are provided to ensure accurate and reproducible results.

Introduction

This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including aerobic and anaerobic strains. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. The stability of Moxalactam in solution is critical for obtaining reliable and reproducible results in experimental settings. This document outlines best practices for the preparation of stock solutions and provides evidence-based guidelines for their long-term storage to minimize degradation and preserve biological activity.

Data Presentation

Solubility of this compound

This compound exhibits good solubility in aqueous solutions and some organic solvents. The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityAppearance of SolutionReference
Water50 mg/mLClear to very slightly hazy, colorless to faint yellow[1]
DMSO200 mg/mL (with sonication)-
DMSO5 mg/mL-

Note: The hygroscopic nature of DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.

Recommended Long-Term Storage Conditions

Proper storage is crucial to maintain the integrity of both the solid form and stock solutions of this compound.

FormStorage TemperatureDurationSpecial ConditionsReference
Solid-20°CAt least 4 years-
Stock Solution (in DMSO)-80°C6 monthsStored under nitrogen, away from moisture[2]
Stock Solution (in DMSO)-20°C1 monthStored under nitrogen, away from moisture[2]
Aqueous Solution5°C (refrigerated)Up to 96 hours-
Aqueous Solution25°C (room temperature)Up to 24 hours-
Aqueous SolutionNot specifiedNot recommended for more than one day-
pH-Dependent Stability of Moxalactam in Aqueous Solution

The stability of Moxalactam is significantly influenced by the pH of the aqueous solution. The degradation of Moxalactam follows pseudo-first-order kinetics.

pH RangeStability CharacteristicReference
1.0 - 11.5Degradation is subject to hydrogen ion and hydroxide ion catalysis.[3]
4.0 - 6.0Minimum degradation rate constant observed.[3]
7.0Minimum epimerization rate constant observed.[3]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 50 mg/mL stock solution in sterile water.

Materials:

  • This compound powder

  • Sterile, purified water (e.g., water for injection or molecular biology grade water)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes or cryovials for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.

  • Reconstitution: Add the appropriate volume of sterile water to the conical tube. For a 50 mg/mL solution, add 10 mL of water to the 500 mg of powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear to very slightly hazy and colorless to faint yellow.[1]

  • Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles which can lead to degradation.

  • Labeling: Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent used.

Protocol for Long-Term Storage of this compound Stock Solutions

This protocol outlines the best practices for storing the prepared stock solutions to ensure long-term stability.

Procedure:

  • Immediate Storage: Immediately after aliquoting, place the vials in the appropriate storage temperature.

  • Frozen Storage:

    • For storage up to 1 month, place the aliquots in a -20°C freezer.[2]

    • For storage up to 6 months, place the aliquots in a -80°C freezer.[2]

    • It is recommended to store solutions under nitrogen and away from moisture to enhance stability.[2]

  • Refrigerated Storage (for aqueous solutions):

    • If the solution will be used within 96 hours, it can be stored at 5°C.

  • Thawing: When ready to use, thaw an aliquot at room temperature or on ice. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot if not used within 24 hours when stored at room temperature.

Visualizations

Workflow for Stock Solution Preparation

Stock_Solution_Preparation cluster_prep Preparation cluster_process Processing cluster_store Storage weigh Weigh Moxalactam Sodium Salt Powder reconstitute Add Sterile Water weigh->reconstitute dissolve Vortex to Dissolve reconstitute->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Single-Use Vials sterilize->aliquot label_vials Label Vials aliquot->label_vials store Store at Recommended Temperature (-20°C or -80°C) label_vials->store Moxalactam_Stability_Factors cluster_main Moxalactam Stability cluster_outcomes Degradation Pathways Moxalactam Moxalactam Sodium Salt Hydrolysis Hydrolysis of β-lactam Ring Epimerization Epimerization at C7 pH pH pH->Hydrolysis pH->Epimerization Temperature Temperature Temperature->Hydrolysis Temperature->Epimerization FreezeThaw Freeze-Thaw Cycles Loss Loss of Biological Activity FreezeThaw->Loss Moisture Moisture/Light Moisture->Hydrolysis Hydrolysis->Loss Epimerization->Loss

References

Application Notes and Protocols for Time-Kill Assay of Moxalactam Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam sodium salt is a synthetic, broad-spectrum oxa-β-lactam antibiotic that demonstrates bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4] Specifically, Moxalactam targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[3][4] This disruption of the cell wall integrity leads to cell lysis and bacterial death.[3][4]

The time-kill assay is a dynamic in vitro method used to assess the antimicrobial activity of a compound against a specific microorganism over time.[5] This technique provides crucial information on the rate of microbial killing, helping to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[6] Data from time-kill assays are fundamental in the preclinical development of new anti-infective agents, aiding in the characterization of their potency and spectrum of activity.[5]

These application notes provide a detailed protocol for performing a time-kill assay with this compound.

Mechanism of Action: Moxalactam

Mechanism of Action of Moxalactam cluster_bacterium Bacterial Cell Moxalactam Moxalactam PBPs Penicillin-Binding Proteins (PBPs) Moxalactam->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Moxalactam->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Essential for Cell_Wall Bacterial Cell Wall (weakened) Peptidoglycan_Synthesis->Cell_Wall Leads to weakened Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Results in

Caption: Mechanism of action of Moxalactam.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific bacterial strain and laboratory conditions.

Materials
  • This compound

  • Test Organism: A pure, overnight culture of the desired bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Saline (0.9% NaCl, sterile)

  • Phosphate-Buffered Saline (PBS, sterile)

  • Agar plates (e.g., Tryptic Soy Agar)

  • Sterile microcentrifuge tubes

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Shaking incubator (optional, but recommended)

  • Spectrophotometer

  • Pipettes and sterile tips

  • Vortex mixer

  • Colony counter

Procedure

1. Preparation of Moxalactam Stock Solution

  • Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or PBS) at a high concentration (e.g., 10 mg/mL).

  • Filter-sterilize the stock solution through a 0.22 µm filter.

  • Prepare serial dilutions of the stock solution to be used in the assay. The final concentrations should typically be based on the Minimum Inhibitory Concentration (MIC) of Moxalactam against the test organism (e.g., 0.5x, 1x, 2x, and 4x MIC).

2. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 37°C until it reaches the mid-logarithmic phase of growth, which typically corresponds to a turbidity equivalent to a 0.5 McFarland standard.[5] This can be measured with a spectrophotometer at 600 nm (e.g., an optical density of 0.08-0.13 for E. coli).[5]

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes.

3. Time-Kill Assay

  • Prepare a set of sterile tubes, each containing the appropriate volume of CAMHB and the desired final concentration of Moxalactam. Include a growth control tube with no antibiotic.

  • Inoculate each tube (except for a sterility control) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[5]

  • Perform serial ten-fold dilutions of each aliquot in sterile PBS or saline.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

4. Data Collection and Analysis

  • Count the number of colonies on the plates and calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and concentration.

  • The data are typically presented in both tabular and graphical formats. The raw colony counts are converted to CFU/mL and then logarithmically transformed (log10 CFU/mL).

  • Plot the log10 CFU/mL against time for each Moxalactam concentration and the growth control.

Experimental Workflow

Time-Kill Assay Experimental Workflow Start Start Prepare_Moxalactam Prepare Moxalactam Stock Solutions Start->Prepare_Moxalactam Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Setup_Assay Set up Assay Tubes (Moxalactam + Inoculum) Prepare_Moxalactam->Setup_Assay Prepare_Inoculum->Setup_Assay Incubate Incubate at 37°C Setup_Assay->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions Sample->Serial_Dilute Plate Plate on Agar Serial_Dilute->Plate Incubate_Plates Incubate Plates (18-24h) Plate->Incubate_Plates Count_Colonies Count Colonies (CFU/mL) Incubate_Plates->Count_Colonies Analyze_Data Analyze Data (log10 transformation) Count_Colonies->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the time-kill assay.

Data Presentation

The quantitative data from the time-kill assay should be summarized in a clearly structured table for easy comparison.

Table 1: Time-Kill Kinetics of Moxalactam Against [Test Organism]

| Time (hours) | \multicolumn{5}{c|}{Mean Log10 CFU/mL (± Standard Deviation)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | Growth Control | 0.5x MIC | 1x MIC | 2x MIC | 4x MIC | | 0 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | | 2 | 6.5 ± 0.2 | 5.5 ± 0.1 | 5.0 ± 0.2 | 4.5 ± 0.1 | 3.8 ± 0.2 | | 4 | 7.8 ± 0.1 | 5.2 ± 0.2 | 4.1 ± 0.1 | 3.2 ± 0.2 | <2.00 | | 6 | 8.5 ± 0.2 | 4.8 ± 0.1 | 3.0 ± 0.2 | <2.00 | <2.00 | | 8 | 8.9 ± 0.1 | 4.5 ± 0.2 | <2.00 | <2.00 | <2.00 | | 12 | 9.2 ± 0.2 | 4.2 ± 0.1 | <2.00 | <2.00 | <2.00 | | 24 | 9.5 ± 0.1 | 4.0 ± 0.2 | <2.00 | <2.00 | <2.00 | Note: <2.00 indicates the limit of detection.

Interpretation of Results

  • Bactericidal Activity: Generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[6]

  • Bacteriostatic Activity: Characterized by the prevention of bacterial growth compared to the growth control, with a <3-log10 reduction in CFU/mL from the initial inoculum.[7][8]

Interpretation of Time-Kill Assay Results Initial_Inoculum Initial Inoculum (Log10 CFU/mL) Reduction Calculate Log10 Reduction Initial_Inoculum->Reduction Final_Count Final Viable Count (Log10 CFU/mL) Final_Count->Reduction Bactericidal Bactericidal (≥3-log10 reduction) Reduction->Bactericidal ≥ 3 Bacteriostatic Bacteriostatic (<3-log10 reduction) Reduction->Bacteriostatic < 3

Caption: Logical flow for interpreting time-kill assay results.

Conclusion

The time-kill assay is an essential tool for characterizing the pharmacodynamic properties of antimicrobial agents like this compound. The detailed protocol and data presentation guidelines provided in this application note will enable researchers to effectively evaluate the bactericidal or bacteriostatic properties of Moxalactam. The resulting data are critical for making informed decisions regarding its potential therapeutic applications.

References

Application Notes and Protocols for In Vivo Animal Infection Models Using Moxalactam Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the use of Moxalactam sodium salt in established in vivo animal infection models. The accompanying protocols offer detailed methodologies for replicating these studies to evaluate the efficacy, pharmacokinetics, and safety of antimicrobial agents.

Introduction

Moxalactam is a broad-spectrum, beta-lactamase-resistant antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, including anaerobes.[1][2] In vivo animal infection models are crucial for the preclinical assessment of antibiotics like Moxalactam, providing valuable data on their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiles in a living system.[3] This document details the application of Moxalactam in two key infection models: the mouse subcutaneous abscess model and the rabbit intraperitoneal abscess model.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound in animal models.

Table 1: Efficacy of Moxalactam in a Mouse Subcutaneous Abscess Model
Bacterial StrainTreatment GroupMean Decrease in log10 CFU/abscessReference
Bacteroides fragilis (15 strains)Moxalactam>3[4]
Bacteroides fragilis (15 strains)Clindamycin>3[4]
Bacteroides fragilis (15 strains)Cefoxitin>3[4]
Bacteroides fragilis (15 strains)Untreated Control<1[4]

CFU: Colony-Forming Units

Table 2: Pharmacokinetics of Moxalactam in a Rabbit Intraperitoneal Abscess Model
ParameterValueReference
Dose40 mg/kg/day[5]
Mean Peak Serum Concentration32.8 mg/L[5]
Mean Capsular Concentration (vs. B. fragilis)1.8 mg/L[5]
Mean Capsular Concentration (vs. E. coli)0.7 mg/L[5]
Mean Capsular Concentration (Polymicrobial)<0.5 mg/L[5]
Mean Capsular Concentration (Uninfected)3.4 mg/L[5]
Table 3: Acute Toxicity of this compound in Rodents
Animal ModelRoute of AdministrationLD50Reference
RatOral>10 g/kg[6][7]
RatIntraperitoneal8100 mg/kg[7]
RatSubcutaneous9 g/kg[7]
MouseOral>10 g/kg[7]
MouseIntraperitoneal8100 mg/kg[7]
MouseSubcutaneous9 g/kg[7]

LD50: Lethal Dose, 50%

Experimental Protocols

The following are detailed protocols for the in vivo animal infection models described in the literature for Moxalactam.

Mouse Subcutaneous Abscess Model for Bacteroides fragilis

This model is designed to evaluate the efficacy of antimicrobial agents against subcutaneous abscesses caused by Bacteroides fragilis.

Materials:

  • This compound

  • Bacteroides fragilis strain (e.g., ATCC 25285)

  • Male C57BL mice (6-8 weeks old)

  • Schaedler broth supplemented with menadione

  • Autoclaved mouse cecal contents (as adjuvant)

  • Sterile saline

  • Syringes and needles (23-25 gauge)

  • Calipers

  • Tissue homogenizer

  • Anaerobic chamber

  • Plates of Brucella agar with laked blood and vitamin K

Protocol:

  • Inoculum Preparation:

    • Culture Bacteroides fragilis in Schaedler broth under anaerobic conditions for 18-24 hours.

    • Prepare a bacterial suspension in sterile saline to a concentration of approximately 10^8 CFU/mL.

    • Mix the bacterial suspension with an equal volume of autoclaved mouse cecal contents to serve as an adjuvant.

  • Induction of Subcutaneous Abscess:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Shave a small area on the back of each mouse.

    • Inject 0.2 mL of the inoculum subcutaneously into the shaved area.

  • Treatment:

    • 24 hours post-infection, randomize the mice into treatment and control groups.

    • Administer this compound (dissolved in sterile saline) at the desired dosage and route (e.g., subcutaneous or intraperitoneal injection) twice daily for five days. The control group should receive sterile saline.

  • Evaluation of Efficacy:

    • On day 6 (24 hours after the last treatment), euthanize the mice.

    • Aseptically excise the abscesses.

    • Measure the abscess dimensions with calipers.

    • Homogenize the abscess tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on Brucella agar.

    • Incubate the plates under anaerobic conditions for 48-72 hours.

    • Count the colonies to determine the number of CFU per abscess.

    • Calculate the mean decrease in log10 CFU/abscess for the treated groups compared to the control group.

Rabbit Intraperitoneal Abscess Model (Polymicrobial)

This model is used to assess the penetration and efficacy of antibiotics in a polymicrobial intraperitoneal abscess.

Materials:

  • This compound

  • Bacteroides fragilis (e.g., ATCC 25285) and Escherichia coli (e.g., ATCC 25922)

  • New Zealand white rabbits (2-3 kg)

  • Brain Heart Infusion (BHI) broth

  • Gelatin capsules

  • Surgical instruments

  • Anesthesia (e.g., ketamine/xylazine)

  • Sterile saline

Protocol:

  • Inoculum Preparation:

    • Grow B. fragilis and E. coli in BHI broth to the desired concentration (e.g., 10^8 CFU/mL for E. coli and 10^9 CFU/mL for B. fragilis).

    • Fill gelatin capsules with a mixture of the bacterial suspensions and an adjuvant (e.g., sterile fecal content).

  • Induction of Intraperitoneal Abscess:

    • Anesthetize the rabbits according to approved IACUC protocols.

    • Make a small midline abdominal incision.

    • Implant the gelatin capsule into the peritoneal cavity.

    • Close the incision in layers.

  • Treatment:

    • Allow abscesses to form over 7-10 days.

    • Initiate treatment with this compound at the desired dosage (e.g., 40 mg/kg/day) administered intravenously or intramuscularly.

  • Pharmacokinetic and Efficacy Analysis:

    • Collect blood samples at various time points after drug administration to determine serum drug concentrations.

    • At the end of the treatment period, euthanize the rabbits.

    • Aseptically collect the abscesses and aspirate the contents.

    • Measure the concentration of Moxalactam in the abscess fluid.

    • Homogenize the abscess wall and contents for quantitative bacteriology as described in the mouse model protocol.

Visualizations

The following diagrams illustrate the experimental workflows for the described in vivo models.

experimental_workflow_mouse_abscess cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation B_fragilis B. fragilis Culture Inoculum Prepare Inoculum (B. fragilis + Adjuvant) B_fragilis->Inoculum Infection Subcutaneous Injection Inoculum->Infection Mice C57BL Mice Mice->Infection Randomize Randomize into Groups Infection->Randomize Treatment Administer Moxalactam (5 days) Randomize->Treatment Control Administer Saline (5 days) Randomize->Control Euthanasia Euthanize Mice Treatment->Euthanasia Control->Euthanasia Excise Excise Abscess Euthanasia->Excise Homogenize Homogenize Tissue Excise->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Quantify Quantify CFU Plate->Quantify

Caption: Workflow for the mouse subcutaneous abscess model.

experimental_workflow_rabbit_abscess cluster_prep Preparation cluster_infection Infection & Abscess Formation cluster_treatment Treatment cluster_analysis Analysis Bacteria B. fragilis & E. coli Cultures Capsule Prepare Gelatin Capsule (Bacteria + Adjuvant) Bacteria->Capsule Surgery Surgical Implantation of Capsule Capsule->Surgery Rabbits New Zealand White Rabbits Rabbits->Surgery Formation Abscess Formation (7-10 days) Surgery->Formation Moxalactam Administer Moxalactam Formation->Moxalactam Blood Collect Blood Samples Moxalactam->Blood Euthanize Euthanize Rabbits Moxalactam->Euthanize PK_Analysis Pharmacokinetic Analysis Blood->PK_Analysis Collect_Abscess Collect Abscess Euthanize->Collect_Abscess Collect_Abscess->PK_Analysis Abscess Fluid Efficacy_Analysis Efficacy Analysis (Quantitative Bacteriology) Collect_Abscess->Efficacy_Analysis

Caption: Workflow for the rabbit intraperitoneal abscess model.

References

Application Note: Quantification of Moxalactam Sodium Salt in Solution using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Moxalactam is a broad-spectrum, third-generation cephalosporin antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria. Accurate and precise quantification of Moxalactam sodium salt in solution is critical for pharmaceutical quality control, formulation development, and stability studies. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the routine analysis of this compound. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for its intended purpose in a research and quality control environment.

Principle

This method utilizes reverse-phase chromatography on a C18 stationary phase to separate Moxalactam from potential impurities. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. Detection and quantification are achieved by monitoring the UV absorbance of the analyte at a specific wavelength.

Materials and Reagents

  • This compound Reference Standard (Sigma-Aldrich, Cat. No. M8158 or equivalent)[1]

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • Syringe filters (0.45 µm).

Experimental Protocols

Preparation of Mobile Phase
  • Buffer Preparation (0.01 M Ammonium Acetate, pH 5.0): Dissolve approximately 0.77 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid.

  • Mobile Phase A: 0.01 M Ammonium Acetate buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter before use.

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with deionized water. This product is soluble in water (50 mg/ml), yielding a clear to very slightly hazy, colorless to faint yellow solution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

Dilute the sample solution containing this compound with deionized water to obtain a final concentration within the linear range of the method (e.g., 20 µg/mL).

Chromatographic Conditions

The following chromatographic conditions have been optimized for the analysis of this compound:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.01 M Ammonium Acetate, pH 5.0) and Mobile Phase B (Acetonitrile)
Gradient Program 0-2 min: 95% A, 5% B2-15 min: Linear gradient to 40% A, 60% B15-18 min: Hold at 40% A, 60% B18-20 min: Return to initial conditions (95% A, 5% B)20-25 min: Equilibration
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength 270 nm
Run Time 25 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters assessed were specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20007800
% RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity and Range

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45872x + 1254

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
10 1.51.8
50 0.91.2
90 0.71.0

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Amount Recovered (µg/mL, mean ± SD, n=3)Recovery (%)
40 39.8 ± 0.599.5
50 50.3 ± 0.4100.6
60 60.8 ± 0.7101.3

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.80

Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Ammonium Acetate Buffer & Acetonitrile) HPLC_System HPLC System (Pump, Autosampler, Column Oven) MobilePhase->HPLC_System 1. Load Standard Standard Solution (1-100 µg/mL) Standard->HPLC_System 2. Inject Sample Sample Solution (in linear range) Sample->HPLC_System 2. Inject C18_Column C18 Column (250x4.6mm, 5µm) HPLC_System->C18_Column 3. Elution UV_Detector UV Detector (270 nm) C18_Column->UV_Detector 4. Detection Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram 5. Signal Output Integration Peak Integration & Quantification Chromatogram->Integration 6. Process Report Final Report Integration->Report 7. Generate

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound in solution. The method is validated and demonstrates excellent specificity, linearity, precision, and accuracy. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of Moxalactam.

References

Troubleshooting & Optimization

Troubleshooting unexpected MIC results with Moxalactam sodium salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected Minimum Inhibitory Concentration (MIC) results with Moxalactam sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is Moxalactam and how does it work?

Moxalactam is a synthetic oxa-β-lactam antibiotic.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs).[2] This disruption of the peptidoglycan layer synthesis leads to a weakening of the cell wall, ultimately causing cell lysis and death.[2] Moxalactam is known for its stability against many common β-lactamase enzymes.[3][4]

Q2: I can't find current MIC quality control (QC) ranges for Moxalactam in CLSI or EUCAST guidelines. Why?

Moxalactam is an older β-lactam antibiotic and is no longer included in current Clinical and Laboratory Standards Institute (CLSI) M100 or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint and quality control documents.[5] The QC data available is based on historical publications.[5] Therefore, the expected QC ranges are not present in the latest versions of these standards.

Q3: My Moxalactam MIC results for Staphylococcus aureus are inconsistent. What could be the cause?

Inconsistencies in Moxalactam MIC results with S. aureus can be particularly challenging. Research has shown that Moxalactam can have a decarboxylated analog which is significantly more active against S. aureus than the parent compound.[2][6] The presence and amount of this analog in the material can lead to variability in test results.[2][6]

Q4: How should I prepare and store this compound for MIC testing?

This compound is soluble in water.[6] For short-term storage, reconstituted solutions of Moxalactam disodium are stable for up to 96 hours at 5°C and for 24 hours at 25°C.[7] For longer-term storage of prepared MIC trays, freezing at -70°C is recommended for many beta-lactam antibiotics to maintain stability.[8] Storage at -10°C has been shown to be unsuitable.[8]

Data Presentation

Historical Quality Control Parameters for Moxalactam

Since Moxalactam is not included in current CLSI or EUCAST guidelines, the following historical quality control ranges for disk diffusion are provided for informational and comparative purposes.

Quality Control StrainDisk ContentZone Diameter (mm)
Escherichia coli ATCC® 2592230 µg28-35
Staphylococcus aureus ATCC® 2592330 µg28-36
Pseudomonas aeruginosa ATCC® 2785330 µg19-25
Source: Journal of Clinical Microbiology, June 1983[5]

Troubleshooting Guide for Unexpected MIC Results

Issue 1: MIC values for QC strains are out of the expected range.

Q: My MIC value for a QC strain is higher/lower than the historical range. What should I do?

A systematic check of your experimental components and procedure is necessary. The following diagram outlines a troubleshooting workflow.

G start Unexpected QC MIC Result check_reagent Verify Reagent Quality - Moxalactam powder (age, storage) - Media (type, preparation date, pH) - Water (purity) start->check_reagent check_protocol Review Experimental Protocol - Inoculum preparation (McFarland) - Dilutions (serial dilution accuracy) - Incubation (time, temp, atmosphere) start->check_protocol check_strain Confirm QC Strain Integrity - Purity plate - Subculture frequency - Correct ATCC strain start->check_strain check_equipment Check Equipment Calibration - Pipettes - Incubator temperature - Plate reader start->check_equipment repeat_test Repeat Assay with Fresh Reagents and Verified Protocol check_reagent->repeat_test check_protocol->repeat_test check_strain->repeat_test check_equipment->repeat_test persistent_issue Issue Persists? repeat_test->persistent_issue contact_support Consult Senior Lab Member or Technical Support persistent_issue->contact_support Yes resolve Issue Resolved persistent_issue->resolve No G cluster_causes Potential Causes of Inconsistent MICs cluster_solutions Solutions for Improved Reproducibility Inoculum Inoculum Variability (Density, Viability) Standardize_Inoculum Strict Inoculum Standardization (0.5 McFarland, Fresh Culture) Inoculum->Standardize_Inoculum Antibiotic Antibiotic Instability (Degradation, Epimerization) Fresh_Solutions Use Freshly Prepared Moxalactam Solutions Antibiotic->Fresh_Solutions Technique Technical Variation (Pipetting, Endpoint Reading) Consistent_Reading Consistent Endpoint Reading Conditions Technique->Consistent_Reading Media Media Inconsistency (pH, Cation Content) QC_Media Use Quality Controlled Mueller-Hinton Broth Media->QC_Media

References

Moxalactam sodium salt solubility issues in different culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with moxalactam sodium salt in different culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is freely soluble in water.[1] Published solubility data indicates it dissolves in water at approximately 50 mg/mL and in DMSO at concentrations ranging from 5 mg/mL to 200 mg/mL.[2][3][4]

Q2: I observed precipitation when adding my moxalactam stock solution to my culture medium. What are the possible causes?

A2: Precipitation of moxalactam in culture media can be attributed to several factors:

  • High Final Concentration: The intended final concentration of moxalactam in your medium may exceed its solubility limit in that specific formulation.

  • Stock Solution Solvent: If you are using a high concentration stock in an organic solvent like DMSO, the rapid dilution into an aqueous medium can cause the drug to "crash out" or precipitate.

  • Media Composition: Culture media are complex mixtures of salts, amino acids, vitamins, and glucose. Some of these components can interact with moxalactam, reducing its solubility. For instance, high concentrations of certain salts can lead to a "salting-out" effect.

  • pH of the Medium: The pH of your final culture medium can influence the stability and solubility of moxalactam.

  • Temperature: Adding a concentrated stock solution to cold media can decrease the solubility of the compound.

Q3: How can I prevent moxalactam from precipitating in my culture medium?

A3: To prevent precipitation, consider the following preventative measures:

  • Prepare Fresh Solutions: Aqueous solutions of moxalactam are not recommended for storage for more than one day.[5] It is best to prepare solutions fresh for each experiment.

  • Use Pre-warmed Media: Always add your moxalactam stock solution to culture media that has been pre-warmed to the experimental temperature (e.g., 37°C).

  • Gradual Addition: Add the stock solution dropwise while gently vortexing or swirling the culture medium to ensure rapid and even distribution.

  • Optimize Stock Concentration and Solvent: If using DMSO, use the lowest effective concentration of the solvent in your final culture. It is advisable to prepare a high-concentration stock in DMSO and then perform an intermediate dilution in pre-warmed media before the final dilution.

Q4: What is the stability of this compound in aqueous solutions?

A4: While specific kinetic data on the stability of moxalactam in various culture media at different temperatures is limited, it is known that beta-lactam antibiotics can undergo hydrolysis at acidic or basic pHs, especially at higher temperatures.[6] For storage, the solid form of this compound is stable for at least 4 years when stored at -20°C.[5] Aqueous solutions should be prepared fresh.[5]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Culture Medium

Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the culture medium.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Concentration Exceeds Solubility Determine the maximum soluble concentration of moxalactam in your specific culture medium through a solubility test. Start with a lower final concentration and incrementally increase it.
"Crashing Out" from Organic Solvent Prepare the stock solution in sterile water if possible. If DMSO is necessary, use a lower stock concentration or perform serial dilutions in the culture medium.
Cold Medium Ensure your culture medium is pre-warmed to 37°C before adding the moxalactam stock solution.
Localized High Concentration Add the stock solution slowly and with continuous gentle agitation to facilitate rapid dispersion.
Issue 2: Delayed Precipitation After Incubation

Symptoms: The culture medium is initially clear after the addition of moxalactam, but a precipitate forms after a period of incubation.

Possible Causes & Solutions:

Possible CauseRecommended Solution
pH Shift During Incubation Monitor the pH of your culture medium over the incubation period. If a significant shift is observed, consider using a medium with a stronger buffering capacity or adjusting the CO₂ concentration in your incubator.
Interaction with Media Components Some components in complex media may degrade over time or interact with moxalactam. Try preparing the medium with and without certain supplements to identify the potential interacting component. Consider using a simpler, defined medium if your experimental design allows.
Temperature Fluctuations Ensure your incubator maintains a stable temperature, as fluctuations can affect the solubility of media components.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventReported SolubilityCitation(s)
Water50 mg/mL[2][4]
DMSO5 mg/mL - 200 mg/mL[3][4]

Note: The solubility in complex culture media has not been quantitatively determined in the reviewed literature and should be empirically tested for each specific medium and experimental condition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Aseptically weigh the required amount of this compound powder in a sterile container.

  • Add a suitable solvent (e.g., sterile distilled water or DMSO) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used for DMSO stocks.

  • Sterile filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: If not for immediate use (which is recommended for aqueous solutions), aliquot the stock solution into sterile, single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are best prepared fresh.[5]

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the general steps for determining the MIC of moxalactam.

  • Prepare Moxalactam Dilutions: In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the moxalactam stock solution in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard) and dilute it in the broth to the desired final concentration.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the moxalactam dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 35°C for 16-20 hours).

  • Result Interpretation: The MIC is the lowest concentration of moxalactam that completely inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_mic MIC Assay weigh Weigh Moxalactam Powder dissolve Dissolve in Solvent (Water or DMSO) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter dilute Serial Dilution in Culture Medium filter->dilute Add to Medium inoculate Add Bacterial Inoculum dilute->inoculate incubate Incubate (e.g., 37°C) inoculate->incubate read Read Results (MIC) incubate->read

Caption: Experimental workflow for preparing moxalactam solution and use in an MIC assay.

signaling_pathway Moxalactam Moxalactam PBP Penicillin-Binding Proteins (PBPs) Moxalactam->PBP Binds to & Inhibits Transpeptidation Transpeptidation (Peptidoglycan Cross-linking) PBP->Transpeptidation Catalyzes CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Essential for Lysis Cell Lysis & Bacterial Death CellWall->Lysis Inhibition leads to

References

Technical Support Center: Moxalactam Stability and Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of Moxalactam in aqueous solutions and its impact on antibacterial activity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Moxalactam degradation in an aqueous solution?

Moxalactam, a β-lactam antibiotic, primarily degrades in aqueous solutions through the hydrolysis of its β-lactam ring. This process leads to the formation of inactive degradation products. The rate of this hydrolysis is significantly influenced by pH and temperature. Additionally, Moxalactam can undergo epimerization, a process where the stereochemistry at a chiral center is altered, which can also affect its biological activity.

Q2: How does pH affect the stability of Moxalactam?

The stability of Moxalactam is highly dependent on the pH of the aqueous solution. The degradation of Moxalactam follows pseudo-first-order kinetics and is subject to both hydrogen ion (acid-catalyzed) and hydroxide ion (base-catalyzed) catalysis. The minimum degradation rate constant for Moxalactam is observed in the pH range of 4.0 to 6.0.[1] Outside of this range, the degradation rate increases significantly.

Q3: What is the optimal storage temperature for Moxalactam solutions to maintain activity?

For long-term storage and to maintain the antimicrobial activity of Moxalactam in solution, it is highly recommended to store it at -70°C.[2][3] Storage at -25°C may be suitable for up to three months, although stability can vary. Storage at -10°C is not recommended as it has been shown to be unsuitable for many β-lactams.[2][3] For short-term storage during experimental use, keeping the solution on ice or at 4°C is advisable to minimize degradation.

Q4: What are the main degradation products of Moxalactam?

The primary degradation of Moxalactam involves the opening of the β-lactam ring.[4] This results in the formation of hydrolyzed Moxalactam, which is microbiologically inactive. Further degradation can lead to other smaller molecular fragments, but the initial hydrolysis of the β-lactam ring is the critical step in the loss of antibacterial efficacy.

Q5: Does the epimerization of Moxalactam affect its antibacterial activity?

Yes, Moxalactam exists as a mixture of R- and S-epimers. While both epimers exhibit antibacterial activity, changes in their ratio due to epimerization can alter the overall potency of the solution. The epimerization process is also pH-dependent, with the minimum rate of epimerization occurring at a pH of 7.0.[1]

Troubleshooting Guides

Issue 1: Rapid loss of Moxalactam activity in my experimental setup.

  • Possible Cause 1: Inappropriate pH of the solution.

    • Solution: Verify the pH of your aqueous solution. Moxalactam is most stable between pH 4.0 and 6.0.[1] If your experimental conditions require a pH outside of this range, be aware that the degradation will be accelerated. Prepare fresh solutions frequently and minimize the time the antibiotic is in the destabilizing buffer.

  • Possible Cause 2: Elevated temperature.

    • Solution: Ensure that your Moxalactam solutions are kept cold (on ice or at 4°C) whenever not in immediate use. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.[2] For longer-term storage, aliquot and freeze at -70°C.[2][3]

  • Possible Cause 3: Presence of catalytic agents.

    • Solution: Certain metal ions or other components in complex media can catalyze the hydrolysis of the β-lactam ring. If using a complex medium, consider performing a pilot stability study of Moxalactam in that specific medium to determine its degradation rate.

Issue 2: Unexpected peaks appearing in my HPLC chromatogram during stability studies.

  • Possible Cause 1: Formation of degradation products.

    • Solution: The appearance of new peaks is indicative of Moxalactam degradation. These peaks likely correspond to the hydrolyzed, inactive forms of the antibiotic. To confirm, you can perform forced degradation studies (e.g., by treating with a weak acid or base) to intentionally generate these degradation products and compare their retention times with the unexpected peaks.

  • Possible Cause 2: Epimerization.

    • Solution: Moxalactam consists of R and S epimers, which may have slightly different retention times on some HPLC columns. Changes in the peak shape or the appearance of a shoulder on the main peak could indicate a shift in the epimeric ratio. Ensure your HPLC method is capable of resolving the two epimers if their individual quantification is necessary.

Issue 3: High variability in Minimum Inhibitory Concentration (MIC) assay results.

  • Possible Cause 1: Degradation of Moxalactam during the incubation period.

    • Solution: The long incubation times (typically 18-24 hours) required for MIC assays can lead to significant degradation of Moxalactam, especially at 37°C. This will result in a lower effective concentration of the antibiotic over the course of the assay, leading to an overestimation of the MIC. It is crucial to be aware of this and to interpret the results accordingly. Consider using methods with shorter incubation times if possible.

  • Possible Cause 2: Inconsistent solution preparation and storage.

    • Solution: Ensure that Moxalactam stock solutions are prepared fresh from powder for each experiment or are properly stored in aliquots at -70°C.[2][3] Use a consistent and validated protocol for solution preparation to minimize variability between experiments.

Data Presentation

Table 1: pH-Dependent Stability of Moxalactam

pHRelative StabilityKey Processes at this pH
< 4.0LowAcid-catalyzed hydrolysis of the β-lactam ring.
4.0 - 6.0High Region of minimum degradation. [1]
6.0 - 8.0ModerateIncreasing hydroxide-ion catalyzed hydrolysis. Minimum epimerization at pH 7.0.[1]
> 8.0LowSignificant hydroxide-ion catalyzed hydrolysis.

Table 2: Temperature-Dependent Stability of Moxalactam for Maintenance of Antimicrobial Activity

Storage TemperatureRecommended Storage DurationNotes
-70°CLong-term (> 3 months)Recommended for optimal stability of antimicrobial activity.[2][3]
-25°CUp to 3 monthsSuitable for many β-lactams, but -70°C is preferred for Moxalactam.[2]
4°CShort-term (hours to days)Use for working solutions during an experiment.
-10°CNot Recommended Unsuitable for storage; may lead to rapid degradation.[2][3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Moxalactam Stability Analysis

This protocol provides a general framework for analyzing the degradation of Moxalactam. Method optimization may be required for specific equipment and reagents.

  • Preparation of Moxalactam Stock Solution:

    • Accurately weigh Moxalactam sodium salt powder.

    • Dissolve in the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.22 µm syringe filter.

  • Stability Study Setup:

    • Aliquot the stock solution into several vials.

    • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each temperature and immediately freeze it at -70°C to halt further degradation until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 5.0). The specific gradient will need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 254 nm or 280 nm.

    • Injection Volume: 20 µL.

    • Analysis: Quantify the peak area of the intact Moxalactam at each time point. The decrease in peak area over time corresponds to the degradation of the compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to assess the impact of Moxalactam degradation on its antibacterial activity.

  • Preparation of Moxalactam Solutions:

    • Prepare a fresh stock solution of Moxalactam in the appropriate solvent.

    • Perform serial twofold dilutions of the Moxalactam stock solution in Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation:

    • Culture the test bacterium overnight.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth of the bacterium.

  • Assessing the Impact of Degradation:

    • To assess the impact of degradation, pre-incubate the Moxalactam solutions in the broth at 37°C for a specified period (e.g., 6 hours) before adding the bacterial inoculum. Compare the resulting MIC with the MIC obtained using freshly prepared solutions. An increase in the MIC value would indicate a loss of activity due to degradation.

Mandatory Visualizations

cluster_main Moxalactam Degradation Pathway Moxalactam Intact Moxalactam (Active) Hydrolyzed Hydrolyzed Moxalactam (Inactive) Moxalactam->Hydrolyzed Hydrolysis of β-lactam ring (pH and Temp dependent) Epimer Moxalactam Epimer (Active, potentially altered potency) Moxalactam->Epimer Epimerization (pH dependent)

Caption: Degradation and epimerization pathways of Moxalactam in aqueous solution.

cluster_workflow Experimental Workflow for Moxalactam Stability Testing Prep Prepare Moxalactam Solution in desired buffer Incubate Incubate aliquots at different temperatures Prep->Incubate Sample Collect samples at specific time points Incubate->Sample Freeze Immediately freeze samples at -70°C to stop degradation Sample->Freeze HPLC Analyze samples by HPLC to quantify remaining Moxalactam Freeze->HPLC Data Plot concentration vs. time to determine degradation kinetics HPLC->Data cluster_troubleshooting Troubleshooting High Variability in MIC Assays Start High variability in MIC results Check_Prep Is solution preparation and storage consistent? Start->Check_Prep Standardize Standardize preparation protocol. Use fresh or properly stored (-70°C) aliquots. Check_Prep->Standardize No Check_Degradation Is degradation during incubation a factor? Check_Prep->Check_Degradation Yes Acknowledge Acknowledge potential MIC overestimation in data interpretation. Check_Degradation->Acknowledge Yes Preincubation Perform pre-incubation experiment to quantify activity loss. Acknowledge->Preincubation

References

Technical Support Center: Moxalactam Interference with Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of the antibiotic Moxalactam with common laboratory enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is Moxalactam and why does it interfere with laboratory assays?

A: Moxalactam is a broad-spectrum, second-generation cephalosporin antibiotic. Its interference in laboratory assays can stem from several mechanisms, including its chemical structure, which can react with assay reagents, direct inhibition or activation of enzymes, and its metabolic byproducts. For instance, its N-methylthiotetrazole (NMTT) side chain has been linked to certain biological effects that might influence enzymatic processes.

Q2: Which laboratory assays are most commonly affected by Moxalactam?

A: Based on available data, Moxalactam has been reported to interfere with certain enzymatic and colorimetric assays, including:

  • Gamma-glutamyltransferase (GGT)

  • Alanine aminotransferase (ALT) and Aspartate aminotransferase (AST)

  • Urinary protein assays

  • Jaffé-based creatinine assays

  • Coagulation assays (e.g., prothrombin time)

Q3: How can I determine if Moxalactam is interfering with my assay?

A: The first indication of interference may be unexpected or inconsistent results in patients receiving Moxalactam. To confirm interference, you can perform a spike-and-recovery experiment. This involves adding a known amount of Moxalactam to a patient sample and a control sample and observing the effect on the assay results. A significant deviation from the expected result in the spiked sample suggests interference.

Troubleshooting Guides

Gamma-Glutamyltransferase (GGT) Assay Interference

Q: My GGT levels are unexpectedly high in a patient treated with Moxalactam. How can I confirm if this is due to interference?

A: Moxalactam has been observed to cause a false elevation of GGT levels in some enzymatic assays.

Troubleshooting Steps:

  • Review Assay Methodology: Determine the specific GGT assay method being used in your laboratory.

  • Consult Literature: Review scientific literature for known interferences of cephalosporins with your specific GGT assay method.

  • Spike-and-Recovery:

    • Obtain a baseline GGT measurement from a patient sample prior to Moxalactam administration, if possible.

    • Prepare two aliquots of a pooled serum sample with normal GGT levels.

    • Spike one aliquot with a concentration of Moxalactam equivalent to the therapeutic range in patient plasma.

    • Spike the second aliquot with the drug's vehicle as a control.

    • Measure the GGT levels in both aliquots. A significant increase in the Moxalactam-spiked sample indicates interference.

  • Alternative Method: If interference is confirmed, consider using an alternative GGT assay method that is known to be less susceptible to cephalosporin interference.

Jaffé-Based Creatinine Assay Interference

Q: I am observing falsely elevated creatinine levels in a patient receiving Moxalactam. Could the drug be interfering with the Jaffé reaction?

A: Yes, Moxalactam, like other cephalosporins, can interfere with the Jaffé method for creatinine determination, which is based on the reaction of creatinine with alkaline picrate. This interference can lead to falsely elevated creatinine results.

Troubleshooting Steps:

  • Confirm Assay Method: Verify that your laboratory is using a Jaffé-based method for creatinine measurement.

  • Consider Alternative Assays: If Moxalactam interference is suspected, it is recommended to use a more specific method for creatinine determination, such as an enzymatic assay or a method based on high-performance liquid chromatography (HPLC). These methods are generally less prone to interference from cephalosporins.

  • Communicate with Clinicians: Inform the clinical team about the potential for Moxalactam interference with the current creatinine assay and the availability of alternative testing methods.

Quantitative Data Summary

The following table summarizes the potential interference of Moxalactam with common laboratory assays. Data on specific inhibitory concentrations (IC50) or kinetic parameters are limited in the literature.

AssayAnalytePotential InterferenceDirection of InterferenceSuggested Action
Gamma-Glutamyltransferase (GGT) GGTMoxalactam may directly interact with assay components.Falsely ElevatedUse an alternative GGT assay method; perform spike-and-recovery.
Alanine Aminotransferase (ALT) ALTPossible interference, mechanism not well-defined.VariableConsider alternative liver function tests; clinical correlation.
Aspartate Aminotransferase (AST) ASTPossible interference, mechanism not well-defined.VariableConsider alternative liver function tests; clinical correlation.
Creatinine (Jaffé Method) CreatinineMoxalactam acts as a non-creatinine chromogen.Falsely ElevatedUse an enzymatic or HPLC-based creatinine assay.
Urinary Protein Total ProteinMoxalactam can cause false-positive results with certain methods.Falsely ElevatedUse an alternative protein quantification method.
Coagulation Assays Prothrombin TimeThe NMTT side chain of Moxalactam can inhibit vitamin K-dependent carboxylation.Prolonged Clotting TimeMonitor prothrombin time closely; consider vitamin K supplementation.

Experimental Protocols & Workflows

Workflow for Investigating Potential Moxalactam Interference

The following diagram outlines a general workflow for an investigator to follow when suspecting Moxalactam interference in an enzymatic assay.

A Unexpected Assay Result in Patient on Moxalactam B Review Assay Methodology and Known Interferences A->B C Perform Spike-and-Recovery Experiment B->C D Interference Confirmed? C->D E Use Alternative Assay Method (e.g., HPLC, Enzymatic) D->E Yes F No Interference Detected D->F No G Report Results with Caution and Communicate with Clinicians E->G H Continue with Standard Protocol F->H

Caption: General workflow for troubleshooting suspected Moxalactam interference.

Mechanism of Jaffé-Based Creatinine Assay Interference

This diagram illustrates the logical relationship of how Moxalactam can interfere with the Jaffé reaction for creatinine measurement.

cluster_jaffe Jaffé Reaction cluster_interference Interference Pathway Creatinine Creatinine Janovski Janovski Complex (Colored Product) Creatinine->Janovski Picrate Alkaline Picrate Picrate->Janovski Measurement Spectrophotometric Measurement Janovski->Measurement Moxalactam Moxalactam (as a non-creatinine chromogen) Moxalactam->Janovski Result Falsely Elevated Creatinine Result Measurement->Result

Caption: Moxalactam interference in the Jaffé-based creatinine assay.

Navigating Inconsistent Results in Moxalactam-Aminoglycoside Synergy Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Moxalactam, a beta-lactam antibiotic, with aminoglycosides is a therapeutic strategy aimed at achieving synergistic bactericidal effects against a range of pathogens. However, researchers often encounter variability and inconsistency in experimental outcomes. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to help navigate these challenges and ensure the reliability and reproducibility of your synergy experiments.

Troubleshooting Guide: Addressing Inconsistent Synergy Results

This section addresses common issues encountered during Moxalactam-aminoglycoside synergy testing in a question-and-answer format.

Question 1: Why are my Fractional Inhibitory Concentration (FIC) indices for the same Moxalactam-aminoglycoside combination inconsistent across experiments?

Inconsistent FIC indices are a frequent challenge in synergy testing. Several factors can contribute to this variability:

  • Chemical Inactivation: Moxalactam, like other beta-lactam antibiotics, can chemically inactivate aminoglycosides. This interaction is dependent on factors such as the concentration of both drugs, the temperature, and the pH of the medium[1]. One study specifically noted that Moxalactam has been shown to produce a significant decrease in aminoglycoside activity[1].

  • Methodological Variations: Minor deviations in experimental protocol can lead to significant differences in results. Key parameters to standardize include:

    • Inoculum Density: The initial concentration of bacteria can influence the apparent synergy. A standardized inoculum, typically a 0.5 McFarland standard, is crucial for reproducibility.

    • pH of the Medium: The activity of aminoglycosides is known to be influenced by pH[2]. Ensure the pH of your culture medium is consistent across all experiments.

    • Cation Concentration: The concentration of divalent cations like Ca²⁺ and Mg²⁺ in the medium can affect the activity of aminoglycosides and the integrity of the bacterial outer membrane.

  • Bacterial Strain Variability: The synergistic interaction can be highly strain-dependent. Even within the same species, different clinical isolates can exhibit varying degrees of synergy or even antagonism. For instance, unsatisfactory and unpredictable synergistic interactions have been noted with combinations including Moxalactam against Pseudomonas aeruginosa[1].

Question 2: My checkerboard assay and time-kill assay are giving conflicting results regarding synergy. Why?

The checkerboard and time-kill assays measure different aspects of antibiotic interaction, which can lead to apparently conflicting results.

  • Static vs. Dynamic Measurement: The checkerboard assay is a static endpoint measurement, determining the inhibition of growth at a single time point (e.g., 24 hours). In contrast, the time-kill assay is a dynamic measurement that assesses the rate of bacterial killing over time. A combination might be synergistic in its rate of killing but not in the final concentration required for inhibition.

  • Bacteriostatic vs. Bactericidal Synergy: The checkerboard assay primarily measures the inhibition of growth (bacteriostatic effect), while the time-kill assay directly measures bacterial killing (bactericidal effect). A combination may show bacteriostatic synergy (lower MICs in combination) but not bactericidal synergy.

Question 3: I am observing a "skipped well" or "Eagle effect" in my synergy experiments. What does this mean?

  • Skipped Wells: This phenomenon, where growth is observed in wells with higher antibiotic concentrations while wells with lower concentrations show no growth, can complicate the interpretation of the MIC and FIC index. It is often due to technical errors such as improper dilution or bacterial clumping.

  • Eagle Effect (Paradoxical Effect): Some bactericidal antibiotics, including beta-lactams, can exhibit a paradoxical decrease in killing at very high concentrations. This can lead to bacterial survival at concentrations well above the MIC.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of synergy between Moxalactam and aminoglycosides?

The primary mechanism of synergy is the enhanced uptake of the aminoglycoside into the bacterial cell. Moxalactam, a beta-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the cell wall integrity increases the permeability of the bacterial cell envelope, facilitating the entry of the aminoglycoside, which then inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to a potent bactericidal effect[3][4].

How is synergy quantitatively defined?

Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, calculated from the results of a checkerboard assay. The FIC index is the sum of the FICs of each drug in a combination that inhibits bacterial growth.

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • FIC Index = FIC of Drug A + FIC of Drug B

The interaction is then interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Which aminoglycosides show the best synergy with Moxalactam?

The degree of synergy can vary depending on the specific aminoglycoside and the target bacterium. Studies have shown that amikacin in combination with Moxalactam is frequently synergistic against various Gram-negative bacteria, including amikacin-resistant P. aeruginosa and multidrug-resistant Serratia marcescens and Klebsiella pneumoniae[5][6][7]. However, combinations with tobramycin have shown less frequent synergy against P. aeruginosa[8].

Quantitative Data Summary

The following tables summarize quantitative data from studies evaluating the synergistic activity of Moxalactam with various aminoglycosides against different bacterial species.

Table 1: Synergy of Moxalactam and Amikacin against Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMoxalactam MIC Range (μg/mL)Amikacin MIC Range (μg/mL)Synergy Rate (%)Reference
Pseudomonas aeruginosaNot SpecifiedNot SpecifiedNot SpecifiedHigh[5][7]
Klebsiella pneumoniaeNot SpecifiedNot SpecifiedNot SpecifiedHigh[6]
Serratia marcescensNot SpecifiedNot SpecifiedNot SpecifiedHigh[5][7]

Table 2: Synergy of Moxalactam and Tobramycin against Pseudomonas aeruginosa

Number of IsolatesCefotaxime-Tobramycin Synergy (%)Moxalactam-Tobramycin Synergy (%)Reference
386318[8]

Experimental Protocols

Detailed methodologies for the two most common synergy testing methods are provided below.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the in vitro interaction of two antimicrobial agents.

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of Moxalactam and the chosen aminoglycoside in an appropriate solvent.

    • Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. One antibiotic is diluted along the x-axis (columns), and the other is diluted along the y-axis (rows).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include control wells for each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density.

    • Calculate the FIC index for each combination to determine the nature of the interaction (synergy, additivity, or antagonism).

Time-Kill Assay Protocol

The time-kill assay provides a dynamic picture of the bactericidal activity of antimicrobial combinations.

  • Preparation:

    • Prepare tubes or flasks containing CAMHB with the desired concentrations of Moxalactam, the aminoglycoside, and the combination of both. Also include a growth control tube without any antibiotic.

    • The antibiotic concentrations are typically based on the MIC values obtained from prior experiments (e.g., 0.5x MIC, 1x MIC, 2x MIC).

  • Inoculum:

    • Prepare a standardized bacterial inoculum as described for the checkerboard assay to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Inoculate each tube with the bacterial suspension and incubate at 35-37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

    • Count the number of colonies (CFU/mL) to determine the viable bacterial count at each time point.

  • Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

Synergy_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Moxalactam Moxalactam PBP Penicillin-Binding Proteins (PBPs) Moxalactam->PBP Inhibits CellWall Cell Wall Synthesis Moxalactam->CellWall Disrupts Aminoglycoside Aminoglycoside DamagedCellWall Disrupted Cell Wall (Increased Permeability) Aminoglycoside->DamagedCellWall Enhanced Uptake Ribosome 30S Ribosomal Subunit ProteinSynthesis Protein Synthesis Aminoglycoside->ProteinSynthesis Inhibits CellWall->DamagedCellWall Leads to DamagedCellWall->Ribosome Allows entry to CellDeath Bactericidal Effect (Cell Death) DamagedCellWall->CellDeath ProteinSynthesis->CellDeath

Caption: Mechanism of Moxalactam-Aminoglycoside Synergy.

Checkerboard_Workflow start Start prep_antibiotics Prepare Serial Dilutions of Moxalactam & Aminoglycoside start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate 96-well Plate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additivity, or Antagonism calc_fic->interpret end End interpret->end

Caption: Checkerboard Assay Experimental Workflow.

Troubleshooting_Logic start Inconsistent Synergy Results check_protocol Review Experimental Protocol start->check_protocol issue_inactivation Potential Issue: Chemical Inactivation check_protocol->issue_inactivation issue_method Potential Issue: Methodological Variation check_protocol->issue_method issue_strain Potential Issue: Bacterial Strain Variability check_protocol->issue_strain solution_inactivation Solution: - Use fresh antibiotic solutions - Control incubation time & temp issue_inactivation->solution_inactivation solution_method Solution: - Standardize inoculum density - Control medium pH & cations issue_method->solution_method solution_strain Solution: - Test multiple isolates - Be aware of strain-dependent effects issue_strain->solution_strain

Caption: Troubleshooting Logic for Inconsistent Results.

References

Preventing precipitation of Moxalactam in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help prevent the precipitation of Moxalactam in stock solutions, ensuring the integrity and reliability of your experiments.

Troubleshooting Guide: Preventing Moxalactam Precipitation

Precipitation of Moxalactam from stock solutions can compromise experimental results by altering the effective concentration of the antibiotic. This guide offers a systematic approach to identify and resolve common issues leading to precipitation.

Issue 1: Incorrect Solvent or Concentration

Question: My Moxalactam solution is cloudy immediately after preparation. What could be the cause?

Answer: This is often due to exceeding the solubility limit of Moxalactam in the chosen solvent. It is crucial to use appropriate solvents and not exceed the recommended concentrations.

Troubleshooting Steps:

  • Verify Solvent and Concentration: Ensure you are using a recommended solvent and are within the known solubility limits.

  • Use a Co-solvent: If a higher concentration is required, consider using a co-solvent system. For example, preparing a high-concentration stock in DMSO and then diluting it with your aqueous experimental medium.

  • Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help dissolve the compound. However, be cautious as excessive heat can accelerate degradation. Always check for any visible signs of degradation after warming.

Issue 2: pH-Dependent Precipitation

Question: My Moxalactam solution was clear initially but developed a precipitate over time. Why did this happen?

Answer: Moxalactam's stability and solubility are highly dependent on the pH of the solution. Degradation of Moxalactam, which is catalyzed by acidic or basic conditions, can lead to the formation of less soluble degradation products.

Troubleshooting Steps:

  • Measure and Adjust pH: The optimal pH range for Moxalactam stability is between 4.0 and 6.0.[1] Use a pH meter to check the pH of your stock solution and adjust it to this range using appropriate buffers if necessary.

  • Buffer Selection: When preparing aqueous solutions, use a buffer system that can maintain the pH within the optimal range. Phosphate or acetate buffers are common choices.

  • Avoid Extreme pH: Do not use highly acidic or alkaline solutions to dissolve Moxalactam.

Issue 3: Temperature-Related Instability and Precipitation

Question: I stored my Moxalactam stock solution in the refrigerator/at room temperature, and now there is a precipitate. Is this normal?

Answer: Temperature plays a significant role in the stability of Moxalactam in solution. Storing aqueous solutions at inappropriate temperatures can lead to degradation and subsequent precipitation.

Troubleshooting Steps:

  • Proper Storage Temperature: For short-term storage (up to 24 hours), it is recommended to keep aqueous solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -70°C is advisable.[2]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a Moxalactam solution can accelerate degradation. Prepare single-use aliquots to minimize this.

  • Room Temperature Instability: Aqueous solutions of Moxalactam are not recommended to be stored for more than one day at room temperature due to significant degradation.[3]

Quantitative Data Summary

The following tables provide a summary of key quantitative data for Moxalactam.

Solvent Solubility Notes
Water~50 mg/mL[3][4]Aqueous solutions are not recommended for storage for more than one day.[3]
DMSO~5 mg/mL[3][4]A good option for preparing high-concentration stock solutions.
Parameter Condition Value/Recommendation
Optimal pH Range (Aqueous Solution) -4.0 - 6.0[1]
Recommended Storage (Solid Form) --20°C[3]
Recommended Storage (Aqueous Solution) Short-term (≤ 24 hours)2-8°C
Recommended Storage (Aqueous Solution) Long-termAliquot and store at -20°C or -70°C[2]
Half-life in Serum 37°C8 hours

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Aqueous Moxalactam Stock Solution

Materials:

  • Moxalactam sodium salt

  • Sterile, high-purity water (e.g., water for injection or molecular biology grade water)

  • Sterile conical tubes or vials

  • Calibrated balance

  • Sterile filter (0.22 µm)

  • pH meter and appropriate buffers for adjustment (e.g., sterile solutions of HCl and NaOH)

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the required volume of sterile water to achieve a final concentration of 50 mg/mL.

  • Gently swirl or vortex the solution until the Moxalactam is completely dissolved. Avoid vigorous shaking to minimize foaming.

  • Check the pH of the solution. If it is outside the range of 4.0-6.0, adjust it carefully using sterile, dilute HCl or NaOH.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile container.

  • For immediate use, store at 2-8°C. For long-term storage, dispense into single-use aliquots and store at -20°C or -70°C.

Protocol 2: Preparation of a 5 mg/mL Moxalactam Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous, sterile-filtered DMSO

  • Sterile conical tubes or vials

  • Calibrated balance

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the required volume of anhydrous, sterile-filtered DMSO to achieve a final concentration of 5 mg/mL.

  • Gently swirl or vortex the solution until the Moxalactam is completely dissolved.

  • Store the DMSO stock solution in small aliquots at -20°C. DMSO solutions are generally more stable than aqueous solutions.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting Moxalactam precipitation.

Moxalactam_Troubleshooting Troubleshooting Moxalactam Precipitation start Precipitation Observed in Moxalactam Solution check_prep Review Preparation Protocol start->check_prep check_storage Review Storage Conditions start->check_storage solvent_issue Incorrect Solvent or Concentration? check_prep->solvent_issue ph_issue pH Outside Optimal Range (4.0-6.0)? check_prep->ph_issue temp_issue Improper Storage Temperature? check_storage->temp_issue freeze_thaw_issue Multiple Freeze-Thaw Cycles? check_storage->freeze_thaw_issue solvent_issue->ph_issue No solve_solvent Use Recommended Solvent/Concentration Consider Co-solvents solvent_issue->solve_solvent Yes ph_issue->temp_issue No solve_ph Adjust pH to 4.0-6.0 Use Buffered Solution ph_issue->solve_ph Yes temp_issue->freeze_thaw_issue No solve_temp Store at Recommended Temperature (2-8°C short-term, -20°C/-70°C long-term) temp_issue->solve_temp Yes solve_freeze_thaw Prepare Single-Use Aliquots freeze_thaw_issue->solve_freeze_thaw Yes

Caption: A flowchart for troubleshooting Moxalactam precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Moxalactam precipitation in stock solutions?

A1: The most common causes are exceeding the solubility limit in the chosen solvent, improper pH of the solution, and degradation due to incorrect storage temperature or prolonged storage.

Q2: Can I dissolve Moxalactam in ethanol or methanol?

Q3: What are the degradation products of Moxalactam, and are they soluble?

A3: Moxalactam, like other beta-lactam antibiotics, primarily degrades via hydrolysis of the beta-lactam ring.[5] The resulting hydrolyzed product may have different solubility characteristics than the parent compound, potentially leading to precipitation. The exact solubility of all degradation products is not well-documented.

Q4: How can I tell if my Moxalactam has degraded?

A4: A change in the color of the solution (e.g., yellowing), a decrease in pH, or the formation of a precipitate can all be indicators of degradation. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) would be required.

Q5: Is it necessary to purge the solvent with an inert gas?

A5: Purging the solvent with an inert gas, such as nitrogen or argon, can help to remove dissolved oxygen, which can potentially contribute to oxidative degradation of Moxalactam over long-term storage. While not always mandatory for short-term use, it is a good practice for enhancing stability.[3]

References

Technical Support Center: Moxalactam Susceptibility Testing for Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Moxalactam susceptibility testing of Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: Why are we observing susceptible results for Pseudomonas aeruginosa with Moxalactam in our automated system, but the treatment is failing?

A1: This is a documented phenomenon known as "false susceptibility." Studies, particularly with older automated systems like the MS-2, have shown a high frequency of erroneous susceptible results for P. aeruginosa against Moxalactam.[1][2][3] This discrepancy can arise from the short incubation times of automated systems, which may not be sufficient to detect the expression of inducible resistance mechanisms.[1] Microscopy of the contents from test cuvettes that produced false-susceptible results has revealed metabolically active, filamentous bacilli, indicating that the bacteria were not effectively killed but their growth was abnormally altered.[1][3]

Q2: What are the primary resistance mechanisms of Pseudomonas aeruginosa against beta-lactam antibiotics like Moxalactam?

A2: P. aeruginosa possesses several mechanisms of resistance to beta-lactam antibiotics. A key mechanism is the production of β-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the β-lactam ring.[4][5][6] P. aeruginosa has a chromosomally encoded AmpC β-lactamase that can be induced in the presence of certain beta-lactams.[7][8] Overexpression of this enzyme can lead to resistance.[7] Other resistance mechanisms include reduced outer membrane permeability (e.g., loss of OprD porin), the upregulation of efflux pumps that actively remove the antibiotic from the cell, and alterations in the target penicillin-binding proteins (PBPs).[4][5][9]

Q3: Is Moxalactam still recommended for treating Pseudomonas aeruginosa infections?

A3: While Moxalactam showed initial promise, its clinical use has significantly diminished.[10] The emergence of resistance during therapy and issues with false susceptibility have been reported.[2][11][12][13] Current guidelines from major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) no longer include Moxalactam in their recommendations for routine antimicrobial susceptibility testing.[10] Therefore, its use in treating P. aeruginosa infections is not recommended, especially as a single agent.[12][14]

Q4: Can disk diffusion testing be used for Moxalactam susceptibility testing of P. aeruginosa?

A4: Historically, disk diffusion has been used for Moxalactam susceptibility testing. However, it has been noted that in some cases, disk susceptibility tests failed to detect resistance that was evident in broth dilution assays.[2][12] This suggests that disk diffusion may not always be reliable for detecting certain resistance mechanisms in P. aeruginosa against Moxalactam.

Q5: What are the historical breakpoints for Moxalactam against Pseudomonas aeruginosa?

A5: Historical breakpoints for Moxalactam are available from older studies. It is crucial to note that these are not current clinical breakpoints. One proposed set of criteria for a 30-µg disk defined susceptible as a zone of inhibition of ≥ 18 mm and resistant as ≤ 14 mm. For broth dilution, susceptible was defined as a Minimum Inhibitory Concentration (MIC) of ≤ 8 µg/mL and resistant as ≥ 32 µg/mL.

Troubleshooting Guides

Issue: Discrepancy between automated system results and reference methods (broth microdilution).

  • Problem: Your automated system reports a P. aeruginosa isolate as "susceptible" to Moxalactam, but your reference broth microdilution method indicates resistance.

  • Cause: This is likely due to the limitations of the automated system in detecting inducible AmpC β-lactamase production or other resistance mechanisms that may take longer to manifest. The short incubation period of many automated systems is a known issue for accurately determining the susceptibility of P. aeruginosa to some beta-lactams.

  • Solution:

    • Always confirm susceptible results from automated systems with a reference method like broth microdilution, especially for critical isolates.

    • Visually inspect the broth microdilution wells. Look for any signs of trailing endpoints or "skipped" wells, which can indicate heteroresistance or inducible resistance.

    • Extend the incubation time of your manual tests to the full 18-24 hours as recommended by standard protocols to allow for the expression of inducible resistance.

Data Presentation

Table 1: Historical Moxalactam MIC and Zone Diameter Interpretive Criteria

Test MethodDisk ContentSusceptibleIntermediateResistant
Disk Diffusion 30 µg≥ 18 mm15 - 17 mm≤ 14 mm
Broth Dilution N/A≤ 8 µg/mL16 µg/mL≥ 32 µg/mL

Note: These are historical breakpoints and are not present in current CLSI or EUCAST guidelines.

Table 2: Error Rates of an Automated System (MS-2) for Moxalactam Susceptibility Testing of P. aeruginosa

MIC of Resistant IsolatesVery Major Error Rate (False-Susceptible)
≥ 64 µg/mL52%
64 µg/mL78%

Source: Adapted from a 1983 study on the MS-2 system.[1]

Experimental Protocols

Broth Microdilution Method for Moxalactam MIC Determination (Based on historical and general CLSI guidelines)

  • Prepare Moxalactam Stock Solution: Prepare a stock solution of Moxalactam powder of known potency in a suitable solvent as recommended by the manufacturer.

  • Prepare Inoculum: From a fresh (18-24 hour) culture of P. aeruginosa on a non-selective agar plate, prepare a direct colony suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Standardize Inoculum: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Microdilution Plate: Perform serial twofold dilutions of the Moxalactam stock solution in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculate Plate: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth of the organism.

Mandatory Visualization

False_Susceptibility_Workflow cluster_testing Susceptibility Testing cluster_results Observed Results cluster_interpretation Interpretation Automated Automated System (e.g., MS-2) Susceptible Susceptible Automated->Susceptible Short Incubation Manual Manual Method (Broth Microdilution) Resistant Resistant Manual->Resistant Full Incubation False_S False-Susceptible (Erroneous) Susceptible->False_S Discrepancy leads to incorrect interpretation True_R True Resistance Resistant->True_R Accurate Result

Caption: Workflow illustrating the discrepancy in results between automated and manual susceptibility testing for Moxalactam with P. aeruginosa.

Resistance_Mechanism Moxalactam Moxalactam PBP Penicillin-Binding Protein (PBP) Moxalactam->PBP Binds to Inhibition Inhibition Moxalactam->Inhibition Causes CellWall Cell Wall Synthesis PBP->CellWall Essential for Inhibition->CellWall Blocks Resistance Resistance Mechanisms Resistance->Moxalactam Counteracts AmpC Inducible AmpC β-lactamase AmpC->Resistance Efflux Efflux Pump Efflux->Resistance Porin Porin Loss Porin->Resistance

References

Technical Support Center: Moxalactam & Inoculum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the inoculum effect on Moxalactam Minimum Inhibitory Concentration (MIC) variability.

Frequently Asked Questions (FAQs)

Q1: What is the "inoculum effect" and how does it relate to Moxalactam?

A1: The inoculum effect is an in vitro phenomenon where the Minimum Inhibitory Concentration (MIC) of an antibiotic increases as the density of the initial bacterial inoculum used in susceptibility testing rises.[1][2][3] Moxalactam, a β-lactam antibiotic, can exhibit a significant inoculum effect, meaning its apparent potency can decrease when tested against a higher concentration of bacteria.[4][5] This is particularly prevalent with β-lactamase-producing bacterial strains.[1][2]

Q2: What is the primary mechanism behind the Moxalactam inoculum effect?

A2: The principal mechanism is the production of β-lactamase enzymes by the bacteria.[1][2] At a high inoculum density, the concentration of these enzymes is elevated, leading to rapid degradation of Moxalactam and a subsequent increase in the MIC.[1] However, an inoculum effect has been noted in some non-β-lactamase-producing organisms, suggesting that other mechanisms may also contribute.[1][2]

Q3: Which bacterial species are most likely to show an inoculum effect with Moxalactam?

A3: The inoculum effect for β-lactam antibiotics like Moxalactam is commonly observed in species known for producing β-lactamases. This includes, but is not limited to, Haemophilus influenzae, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[1][2][4]

Q4: Is the inoculum effect clinically significant?

A4: The clinical significance of the in vitro inoculum effect is a subject of ongoing debate.[2] However, some studies suggest that a pronounced inoculum effect in vitro may correlate with adverse clinical outcomes, especially in deep-seated infections where bacterial loads can be high.[1] For certain antibiotics, like cefazolin against Methicillin-susceptible Staphylococcus aureus (MSSA), the inoculum effect has been linked to treatment failure.[1]

Q5: How is the inoculum effect typically defined in an experimental setting?

A5: While there isn't a universal standard, the inoculum effect is often defined as a four-fold or greater (≥4) increase in the MIC when the inoculum size is increased, typically from a standard inoculum of approximately 5 x 10^5 CFU/mL to a high inoculum of 5 x 10^7 CFU/mL.[1]

Troubleshooting Guide

This guide addresses common issues encountered during Moxalactam MIC testing that may be related to the inoculum effect.

Issue Potential Cause Recommended Action
High MIC variability between experiments Inconsistent inoculum preparation.Strictly adhere to standardized protocols for inoculum preparation, such as adjusting to a 0.5 McFarland standard, to ensure a consistent starting bacterial density of approximately 5 x 10^5 CFU/mL.[6][7]
Unexpectedly high Moxalactam MIC for a known susceptible strain A higher than intended initial inoculum was used.Verify the inoculum concentration via plate counts. If the inoculum is too high, repeat the assay with a correctly standardized inoculum.[8]
Moxalactam appears effective at standard inoculum but not at higher densities The bacterial strain is a β-lactamase producer, leading to a significant inoculum effect.Test for β-lactamase production using a chromogenic substrate like nitrocefin.[9] Consider testing with a β-lactamase inhibitor to see if the MIC is reduced.
MIC values are consistently at the upper limit of the expected range The standard inoculum used is at the higher end of the acceptable range (e.g., 8 x 10^5 CFU/mL), and the organism is prone to an inoculum effect.[3]Prepare inocula at the lower end of the acceptable range (e.g., 2 x 10^5 CFU/mL) for comparison to see if it lowers the MIC.[3]

Data on Inoculum Effect

The following table summarizes the general impact of increasing inoculum size on the MIC of β-lactam antibiotics, including cephalosporins like Moxalactam.

Bacterial Inoculum (CFU/mL) General Impact on Moxalactam MIC Primary Mechanism
Standard Inoculum (~5 x 10^5) Baseline MIC determination.Standard antibiotic-bacteria interaction.
High Inoculum (~5 x 10^7) Potential for a ≥4-fold increase in MIC.[1]Increased β-lactamase concentration leading to antibiotic degradation.[1][2]

Experimental Protocols

Broth Microdilution for Moxalactam MIC Determination (Adapted from CLSI Guidelines)

This protocol outlines the standard method for determining the MIC of Moxalactam.

1. Preparation of Moxalactam Stock Solution:

  • Prepare a stock solution of Moxalactam in a suitable sterile solvent (e.g., sterile water or buffer).

  • Filter-sterilize the stock solution using a 0.22 µm filter.[10]

2. Preparation of Microtiter Plates:

  • Perform two-fold serial dilutions of the Moxalactam stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[10]

  • Each well should contain 100 µL of the diluted antibiotic.

  • Include a growth control well (100 µL of CAMHB without antibiotic) and a sterility control well (100 µL of uninoculated CAMHB).[10]

3. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6]

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate (e.g., a 1:100 dilution of a 5 x 10^7 CFU/mL suspension).

4. Inoculation and Incubation:

  • Add 100 µL of the final bacterial suspension to each well (except the sterility control).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6][10]

5. Reading and Interpretation:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of Moxalactam that completely inhibits visible growth.[10][11]

Visualizations

MIC_Testing_Workflow Moxalactam MIC Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_moxa Prepare Moxalactam Stock Solution prep_plates Serially Dilute Moxalactam in 96-Well Plates prep_moxa->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for Moxalactam MIC determination.

Troubleshooting_MIC_Variability Troubleshooting Moxalactam MIC Variability cluster_inoculum_ok Inoculum Correct cluster_inoculum_high Inoculum Incorrect start High or Variable Moxalactam MIC Observed check_inoculum Verify Inoculum Density (Plate Count) start->check_inoculum beta_lactamase_test Perform Beta-Lactamase Assay (e.g., Nitrocefin) check_inoculum->beta_lactamase_test Correct (~5x10^5 CFU/mL) restandardize Re-standardize Inoculum (0.5 McFarland) check_inoculum->restandardize Too High positive_result Positive Result: Inoculum Effect Likely beta_lactamase_test->positive_result Positive negative_result Negative Result: Consider Other Resistance Mechanisms beta_lactamase_test->negative_result Negative repeat_assay Repeat MIC Assay restandardize->repeat_assay

Caption: Decision tree for troubleshooting high MICs.

References

Validation & Comparative

Moxalactam Sodium Salt Versus Ceftriaxone: An In Vitro Efficacy Analysis Against Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research and development, the comparative evaluation of antibiotic efficacy against clinically relevant pathogens is paramount. This guide provides an objective, data-driven comparison of the in vitro activity of moxalactam sodium salt and ceftriaxone against a range of species within the Enterobacteriaceae family. The findings are intended to inform researchers, scientists, and drug development professionals on the relative potency of these two third-generation cephalosporin antibiotics.

Comparative In Vitro Activity: A Quantitative Overview

The in vitro efficacy of moxalactam and ceftriaxone against various Enterobacteriaceae is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from multiple studies. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are provided for a comprehensive comparison.

Table 1: Comparative MIC50 Values (µg/mL) of Moxalactam and Ceftriaxone against Enterobacteriaceae

Bacterial SpeciesMoxalactam (MIC50)Ceftriaxone (MIC50)
Escherichia coli0.5≤1
Klebsiella pneumoniae0.5≤1
Proteus mirabilis≤0.125≤1
Enterobacter spp.Not specifiedNot specified
Proteus providenciaNot specified0.007 (mean MIC)[1]

Table 2: Comparative MIC90 Values (µg/mL) of Moxalactam and Ceftriaxone against Enterobacteriaceae

Bacterial SpeciesMoxalactam (MIC90)Ceftriaxone (MIC90)
Escherichia coli2Not specified
Klebsiella pneumoniae32Not specified
Proteus mirabilis≤0.125Not specified
Enterobacter spp.≥32≥32
Proteus rettgeri0.25 (MIC100)Not specified
Salmonella spp.<0.063Not specified

Note: The provided data is a synthesis from multiple sources. Direct comparative studies with identical isolate panels are limited. Some studies report mean MICs or MIC100s instead of MIC50/90 values.

In Vitro Activity Insights

Both moxalactam and ceftriaxone demonstrate potent in vitro activity against many members of the Enterobacteriaceae family.[1] For some species, such as Proteus mirabilis and Salmonella spp., moxalactam has shown very low MIC values.[2] Notably, one study highlighted that moxalactam was more active against Enterobacter species than ceftriaxone and cefotaxime.[1] Conversely, ceftriaxone was found to be highly active against Proteus providencia.[1]

It is important to consider the impact of resistance mechanisms, such as the production of extended-spectrum β-lactamases (ESBLs), which can significantly alter the efficacy of these antibiotics. For ESBL-producing E. coli and K. pneumoniae, the MIC90 values for moxalactam were reported as 2 mg/L and 32 mg/L, respectively.[3][4] The susceptibility breakpoints for ceftriaxone have been lowered by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) to better account for the presence of ESBLs.[5][6]

Experimental Protocols

The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for comparing the potency of antibiotics. The following sections detail the common methodologies employed in the cited studies.

Bacterial Isolates and Culture Conditions

A diverse panel of clinical isolates of Enterobacteriaceae, including species such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter species, are typically used.[1][7] These isolates are often collected from various clinical specimens to ensure a representative sample of circulating strains. Prior to susceptibility testing, the isolates are subcultured on appropriate growth media, such as Mueller-Hinton agar, to ensure purity and viability.[2]

Antimicrobial Susceptibility Testing

The in vitro activity of moxalactam and ceftriaxone is predominantly determined using standardized antimicrobial susceptibility testing methods, primarily broth microdilution or agar dilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][8]

Broth Microdilution Method:

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ceftriaxone are prepared and serially diluted to create a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are grown in a suitable broth medium to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then further diluted to achieve a final inoculum concentration in the test wells.

  • Inoculation and Incubation: The prepared antimicrobial dilutions are dispensed into microtiter plates. Each well is then inoculated with the standardized bacterial suspension. The plates are incubated under specific conditions (e.g., 35°C for 16-20 hours).[8]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Agar Dilution Method:

  • Preparation of Agar Plates: Serial dilutions of the antimicrobial agents are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify.[2]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension. The plates are then incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies on the agar surface.

The workflow for determining in vitro antimicrobial activity is visualized in the diagram below.

experimental_workflow cluster_preparation Preparation Phase cluster_testing Susceptibility Testing Phase cluster_analysis Data Analysis Phase bacterial_isolates Bacterial Isolates (Enterobacteriaceae) subculture Subculture on Growth Media bacterial_isolates->subculture inoculum_prep Prepare Standardized Bacterial Inoculum subculture->inoculum_prep antibiotic_prep Prepare Serial Dilutions of Moxalactam & Ceftriaxone method_choice Select Method antibiotic_prep->method_choice inoculum_prep->method_choice broth_microdilution Broth Microdilution method_choice->broth_microdilution Broth agar_dilution Agar Dilution method_choice->agar_dilution Agar inoculation Inoculation broth_microdilution->inoculation agar_dilution->inoculation incubation Incubation (e.g., 35°C, 16-20h) inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_analysis Analyze and Compare MIC50 & MIC90 Values mic_determination->data_analysis

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

Signaling Pathways and Logical Relationships

The primary mechanism of action for both moxalactam and ceftriaxone, as with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and bacterial death.

The logical relationship between the antibiotic, the bacterial target, and the resulting effect can be visualized as follows:

signaling_pathway antibiotic Moxalactam or Ceftriaxone pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall antibiotic->pbp Binds to & Inactivates peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Inhibition of cell_wall_integrity Loss of Cell Wall Integrity peptidoglycan_synthesis->cell_wall_integrity Leads to cell_lysis Bacterial Cell Lysis cell_wall_integrity->cell_lysis Results in

Caption: Mechanism of Action for β-Lactam Antibiotics.

References

Comparative Analysis of Moxalactam and Meropenem Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro activity and key characteristics of Moxalactam and Meropenem against Pseudomonas aeruginosa, a critical opportunistic pathogen. The information is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Executive Summary

Meropenem, a carbapenem antibiotic, demonstrates consistently high in vitro activity against Pseudomonas aeruginosa and is a cornerstone of treatment for infections caused by this organism. Moxalactam, a first-generation oxacephem, exhibits moderate and sometimes variable activity against P. aeruginosa. While historically significant, its use has been largely superseded by more potent antipseudomonal agents like meropenem. The emergence of resistance is a concern for both compounds, though the mechanisms and rates of resistance differ.

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of an antibiotic is most commonly measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC data for Moxalactam and Meropenem against P. aeruginosa from various studies.

AntibioticMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Key Observations
Moxalactam 0.25 - >128864Activity is variable. Some studies report favorable MICs, while others indicate a significant number of resistant strains.[1][2]
Meropenem 0.12 - >2560.5 - 22 - 16Generally exhibits potent activity with low MIC values for susceptible isolates.[3][4][5][6] Resistance is a growing concern, often linked to specific resistance mechanisms.[7]

MIC₅₀: The concentration of the antibiotic that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the antibiotic that inhibits the growth of 90% of the tested isolates.

Mechanisms of Action and Resistance

Both Moxalactam and Meropenem are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.

Pseudomonas aeruginosa employs several mechanisms to resist the action of β-lactam antibiotics:

  • β-Lactamase Production: The production of enzymes that hydrolyze the β-lactam ring is a primary mechanism of resistance. Meropenem is generally stable against many β-lactamases that can inactivate Moxalactam.[8]

  • Efflux Pumps: These systems actively transport antibiotics out of the bacterial cell, preventing them from reaching their PBP targets. Several efflux pumps in P. aeruginosa can contribute to resistance against both drugs.

  • Porin Channel Mutations: Reduced permeability of the outer membrane due to mutations in porin channels can limit the entry of antibiotics into the bacterial cell.[3][7]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics, leading to resistance.

Meropenem generally has a lower susceptibility to some of these resistance mechanisms compared to Moxalactam, contributing to its broader and more consistent anti-pseudomonal activity.[7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The following is a generalized protocol for determining the MIC of Moxalactam and Meropenem against P. aeruginosa, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]

1. Preparation of Materials:

  • Antimicrobial Agents: Prepare stock solutions of Moxalactam and Meropenem of known concentrations.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium.
  • Bacterial Inoculum: Prepare a standardized suspension of P. aeruginosa equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microdilution plate.
  • Microdilution Plates: Use sterile 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the microdilution plates to achieve a range of desired concentrations.
  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is determined by visual inspection of the microdilution plate.

Visualizations

G cluster_workflow Antimicrobial Susceptibility Testing Workflow prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Microdilution Plates prep_inoculum->inoculation prep_antibiotics Prepare Serial Dilutions of Antibiotics prep_antibiotics->inoculation incubation Incubate Plates (16-20 hours) inoculation->incubation read_results Visually Determine MIC incubation->read_results

Caption: Workflow for MIC determination.

G cluster_moa Mechanism of Action of β-Lactam Antibiotics beta_lactam Moxalactam / Meropenem pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp Binds to & Inhibits cell_wall Peptidoglycan Cross-linking pbp->cell_wall Catalyzes lysis Cell Wall Weakening & Bacterial Lysis cell_wall->lysis Inhibition leads to

Caption: β-Lactam mechanism of action.

Clinical Considerations and Future Perspectives

While in vitro data provides a fundamental comparison, clinical outcomes are influenced by a multitude of factors including pharmacokinetics, pharmacodynamics, and the host immune response. Meropenem's favorable pharmacokinetic profile and potent in vitro activity have established it as a reliable option for treating serious P. aeruginosa infections.[12] The emergence of carbapenem-resistant P. aeruginosa is a significant clinical challenge, necessitating the development of new therapeutic strategies, including combination therapies and novel β-lactamase inhibitors.

Moxalactam's role in treating P. aeruginosa infections is limited in current clinical practice due to its comparatively weaker and less reliable activity, and the availability of more effective agents.[13][14] However, the study of older antibiotics like Moxalactam can still provide valuable insights into bacterial resistance mechanisms and inform the development of future antimicrobial agents.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is not a substitute for clinical guidance. Treatment decisions should always be made by qualified healthcare professionals based on the specific clinical context and local susceptibility patterns.

References

Validating the Binding Affinity of Moxalactam to Penicillin-Binding Proteins (PBPs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Moxalactam's binding affinity to penicillin-binding proteins (PBPs) with that of other β-lactam antibiotics. The information is supported by experimental data to assist researchers and drug development professionals in evaluating its efficacy and mechanism of action.

Introduction to Moxalactam and its Mechanism of Action

Moxalactam, also known as Latamoxef, is a broad-spectrum oxacephem antibiotic.[1] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. The primary targets of Moxalactam are the penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan biosynthesis. By binding to and inactivating these proteins, Moxalactam disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2] The efficacy of Moxalactam is directly related to its binding affinity for specific PBPs, which can vary between different bacterial species.[2] This affinity is often quantified by the 50% inhibitory concentration (IC50), representing the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin to the PBP.[2]

Comparative Analysis of PBP Binding Affinity

Binding Profile of Moxalactam

Studies have shown that Moxalactam exhibits a high binding affinity for most PBPs in Escherichia coli and Pseudomonas aeruginosa, with the notable exception of PBP-2.[3][4][5] In E. coli K-12, Moxalactam demonstrates the highest affinity for PBP-3 and PBP-7/8.[6] Its affinity for PBP-1A, -1Bs, -4, and -5/6 is higher than that of benzylpenicillin, while its affinity for PBP-2 is lower.[6] This high affinity for PBP-3, an essential protein for septum formation during cell division, underscores its potent bactericidal activity.[2]

Quantitative Comparison with Other β-Lactams

The following tables present available quantitative data on the binding affinities of various β-lactam antibiotics to PBPs in key bacterial species.

Table 1: Binding Affinity (IC50 in µg/mL) of β-Lactams for P. aeruginosa PBPs

AntibioticPBP1aPBP1bPBP2PBP3PBP4
Doripenem0.50.60.20.20.8
Imipenem0.10.20.535
Meropenem0.50.5350.23
Ceftazidime0.53>1280.5>128
Aztreonam>128>128>1280.5>128
Cefsulodin>128>128>1288>128
Cephalexin1935>12862>128
Faropenem0.23>128>1280.2>128

Data compiled from studies on P. aeruginosa.[7]

Table 2: Binding Affinity (IC50 in µg/mL) of β-Lactams for E. coli DC2 PBPs

AntibioticPBP1aPBP1bPBP2PBP3PBP4PBP5/6PBP7PBP8
Aztreonam>1,000>1,000>1,0000.03>1,000>1,000>1,000>1,000
Cefotaxime1.30.61300.062101201.11.3
Ceftriaxone0.90.5900.03120800.81.0
Piperacillin1.50.82000.052501501.21.5

Data compiled from studies on E. coli DC2.[8]

Table 3: Noncovalent Interaction Energies and Second-Order Rate Constants for Binding to E. coli PBP 5

AntibioticΔTm (°C)ΔΔGu (kcal/mol)k2/K' (M-1s-1)
Moxalactam3.21.91,500
Cefoxitin3.52.112,000
Cloxacillin4.62.7400
Imipenem4.52.74,000

Data from a study on E. coli PBP 5 using reversible thermal denaturation.[9]

Experimental Protocols

The determination of the binding affinity of β-lactam antibiotics to PBPs is primarily conducted through competitive binding assays.

Competitive PBP Binding Assay

Objective: To determine the concentration of an unlabeled β-lactam antibiotic that inhibits 50% (IC50) of the binding of a labeled penicillin derivative to a specific PBP.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Labeled penicillin derivative (e.g., [14C]benzylpenicillin or a fluorescent penicillin like Bocillin-FL)

  • Unlabeled β-lactam antibiotic of interest (e.g., Moxalactam)

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

  • Fluorography or fluorescence imaging system

  • Phosphate-buffered saline (PBS)

  • Scintillation counter or densitometer

Methodology:

  • Preparation of Membrane Fractions: Bacterial cells are cultured to the mid-logarithmic phase, harvested by centrifugation, and washed with PBS. The cells are then lysed by sonication or French press, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.

  • Competitive Binding: Aliquots of the membrane preparation are incubated with various concentrations of the unlabeled β-lactam antibiotic (e.g., Moxalactam) for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

  • Labeling: A fixed concentration of the labeled penicillin derivative is added to the mixture and incubated for a further period (e.g., 10 minutes at 30°C) to label the PBPs that have not been bound by the unlabeled antibiotic.

  • Termination of Reaction: The reaction is stopped by the addition of a saturating concentration of unlabeled penicillin G, followed by the addition of SDS-PAGE sample buffer.

  • SDS-PAGE: The samples are heated and then subjected to SDS-PAGE to separate the PBPs based on their molecular weight.

  • Detection and Quantification:

    • For radiolabeled probes, the gel is treated with a scintillant, dried, and exposed to X-ray film (fluorography). The intensity of the bands corresponding to the PBPs is quantified using a densitometer.

    • For fluorescently labeled probes, the gel is visualized using a fluorescence scanner, and the band intensities are quantified.

  • IC50 Determination: The percentage of inhibition of labeled penicillin binding is calculated for each concentration of the unlabeled antibiotic. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the unlabeled antibiotic concentration and fitting the data to a sigmoidal dose-response curve.[8][10][11][12]

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams illustrate the signaling pathway of Moxalactam's interaction with PBPs and the experimental workflow for determining binding affinity.

G cluster_0 Bacterial Cell Moxalactam Moxalactam PBP Penicillin-Binding Protein (PBP) Moxalactam->PBP Binds to active site Cell_Wall_Synthesis Cell Wall Cross-linking Moxalactam->Cell_Wall_Synthesis Inhibits PBP->Cell_Wall_Synthesis Catalyzes Peptidoglycan_Precursor Peptidoglycan Precursor Peptidoglycan_Precursor->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Leads to

Caption: Moxalactam's mechanism of PBP inhibition leading to cell lysis.

G Start Start Prepare_Membranes Prepare Bacterial Membrane Fractions Start->Prepare_Membranes Incubate_Unlabeled Incubate with varying concentrations of Moxalactam Prepare_Membranes->Incubate_Unlabeled Add_Labeled Add labeled Penicillin (e.g., Bocillin-FL) Incubate_Unlabeled->Add_Labeled Stop_Reaction Stop Reaction & Prepare for Electrophoresis Add_Labeled->Stop_Reaction SDS_PAGE Separate PBPs by SDS-PAGE Stop_Reaction->SDS_PAGE Visualize Visualize Labeled PBPs (Fluorescence Scan) SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Value Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for determining PBP binding affinity.

References

Moxalactam Cross-Reactivity in Beta-Lactam Allergy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of beta-lactam antibiotics is paramount for patient safety and effective treatment. This guide provides a comparative analysis of Moxalactam (also known as Latamoxef) in the context of beta-lactam allergy, supported by available experimental data and detailed methodologies.

Moxalactam, a synthetic oxacephem antibiotic, has been a subject of interest in cross-reactivity studies due to its unique structural features. Like other beta-lactams, its potential to elicit an allergic reaction is primarily linked to the structure of its side chains.

Understanding the Structural Basis of Cross-Reactivity

The immunogenicity of beta-lactam antibiotics is largely determined by the similarity of their R1 and R2 side chains. In patients with a history of beta-lactam allergy, the presence of IgE antibodies specific to these side chains can trigger an allergic response upon exposure to another beta-lactam with a similar or identical side chain.

Moxalactam possesses a distinct R1 side chain, a carboxy(4-hydroxyphenyl)acetyl group, and an R2 side chain, a (1-methyl-1H-tetrazol-5-yl)thio]methyl group. Its core structure is also unique, featuring an oxacephem nucleus where an oxygen atom replaces the sulfur atom found in the cephalosporin dihydrothiazine ring. This structural variance can influence its allergenic potential and cross-reactivity profile.

Quantitative Data on Moxalactam Cross-Reactivity

While extensive quantitative data specifically for Moxalactam is limited in recent literature, a key review indicates that approximately 4% of patients with a known allergy to penicillins or cephalosporins may experience a cross-allergic reaction to Moxalactam.[1] This suggests a relatively low but not negligible rate of cross-reactivity.

For comparison, the cross-reactivity rates between different classes of beta-lactams can vary significantly, largely depending on the similarity of their R1 side chains.

Antibiotic Combination Reported Cross-Reactivity Rate Reference
Penicillin and Moxalactam/Cephalosporins~4%[1]
Penicillins and First-Generation Cephalosporins (similar R1 side chains)Can be significantGeneral literature
Penicillins and Third/Fourth-Generation Cephalosporins (dissimilar R1 side chains)LowGeneral literature

Experimental Protocols

In Vivo Assessment: Skin Testing

Skin testing is a primary method for diagnosing IgE-mediated drug allergies. A general protocol for beta-lactam skin testing, which can be adapted for Moxalactam, is as follows:

1. Preparation of Moxalactam Solutions:

  • A stock solution of Moxalactam is prepared in a sterile, non-bacteriostatic saline.

  • Serial dilutions are made to obtain appropriate concentrations for prick and intradermal testing. The optimal non-irritating concentrations for Moxalactam would need to be determined through validation studies.

2. Skin Prick Testing (SPT):

  • A drop of the Moxalactam solution is placed on the volar surface of the forearm.

  • The skin is pricked through the drop with a sterile lancet.

  • A positive control (histamine) and a negative control (saline) are also applied.

  • The site is observed for the development of a wheal and flare reaction within 15-20 minutes.

3. Intradermal Testing (IDT):

  • If the SPT is negative, an intradermal injection of a more dilute Moxalactam solution (typically 0.02-0.05 mL) is made into the superficial layer of the skin to raise a small bleb.

  • Positive and negative controls are also injected.

  • The site is observed for an increase in the size of the bleb and surrounding erythema within 15-20 minutes.

In Vitro Assessment: Immunoassays

In vitro tests measure the presence of drug-specific IgE antibodies in a patient's serum.

1. Radioallergosorbent Test (RAST) or Enzyme-Linked Immunosorbent Assay (ELISA):

  • Principle: Moxalactam is conjugated to a solid phase (e.g., paper disc or microtiter well). Patient serum is added, and if Moxalactam-specific IgE is present, it will bind to the immobilized drug. The bound IgE is then detected using a radiolabeled or enzyme-linked anti-IgE antibody.

  • Procedure Outline:

    • Coat the solid phase with a Moxalactam-protein conjugate.

    • Block non-specific binding sites.

    • Incubate with patient serum.

    • Wash to remove unbound antibodies.

    • Incubate with labeled anti-human IgE.

    • Wash to remove unbound anti-IgE.

    • Detect the signal (radioactivity or colorimetric change).

Visualizing Experimental Workflows and Allergic Pathways

To aid in the understanding of the experimental processes and the underlying immunological mechanisms, the following diagrams are provided.

Beta_Lactam_Allergy_Testing_Workflow cluster_patient Patient Evaluation cluster_testing Allergy Testing cluster_result Result Interpretation cluster_action Clinical Action Patient Patient with Suspected Beta-Lactam Allergy History Clinical History & Physical Exam Patient->History SkinTest Skin Prick Test (SPT) with Moxalactam History->SkinTest InVitro In Vitro IgE Assay (e.g., RAST/ELISA) History->InVitro IntraTest Intradermal Test (IDT) with Moxalactam SkinTest->IntraTest If SPT Negative Positive Positive Result IntraTest->Positive Negative Negative Result IntraTest->Negative InVitro->Positive InVitro->Negative Avoid Avoid Moxalactam & Structurally Similar Beta-Lactams Positive->Avoid Consider Consider Moxalactam with Caution (e.g., Graded Challenge) Negative->Consider

Workflow for Beta-Lactam Allergy Assessment.

IgE_Mediated_Allergic_Reaction cluster_sensitization Sensitization Phase cluster_reaction Allergic Reaction Phase (Re-exposure) Moxalactam Moxalactam (Antigen) APC Antigen Presenting Cell (APC) Moxalactam->APC Uptake & Processing MastCell Mast Cell / Basophil Moxalactam->MastCell Cross-links bound IgE upon re-exposure TH2 T Helper 2 Cell (TH2) APC->TH2 Presents Antigen BCell B Cell TH2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Moxalactam-Specific IgE Antibodies PlasmaCell->IgE Production IgE->MastCell Binds to FcεRI receptors Mediators Release of Inflammatory Mediators (Histamine, etc.) MastCell->Mediators Degranulation Symptoms Allergic Symptoms (Urticaria, Anaphylaxis) Mediators->Symptoms

IgE-Mediated Allergic Reaction Pathway.

Conclusion

The available evidence suggests that Moxalactam exhibits a low but present risk of cross-reactivity in patients with established penicillin or cephalosporin allergies. The primary determinant of this cross-reactivity is likely the similarity of its R1 side chain to that of other beta-lactams. For a definitive assessment of a patient's allergy to Moxalactam, a comprehensive evaluation including a detailed clinical history, and potentially skin testing and in vitro assays, is necessary. Further research is warranted to establish more precise quantitative data on Moxalactam's cross-reactivity and to develop standardized experimental protocols for its allergy testing.

References

Moxalactam versus other third-generation cephalosporins: a comparative review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Moxalactam with other third-generation cephalosporins, focusing on performance, supported by experimental data. Moxalactam, a synthetic oxa-β-lactam antibiotic, was historically grouped with third-generation cephalosporins due to its similar spectrum of activity. However, significant differences in its chemical structure, efficacy, and safety profile, particularly the risk of bleeding, have led to its withdrawal from many markets. This review delves into a detailed comparison of its in vitro activity, pharmacokinetic properties, clinical efficacy, and safety profile against prominent third-generation cephalosporins such as Cefotaxime, Ceftriaxone, and Ceftazidime.

In Vitro Activity

The in vitro potency of an antibiotic is a crucial indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative in vitro activity of Moxalactam and other third-generation cephalosporins against a range of clinically significant Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity (MIC µg/mL) Against Gram-Negative Bacteria

OrganismMoxalactamCefotaximeCeftriaxoneCeftazidime
Escherichia coli≤0.05[1]≤0.05[1]Very Active[2]-
Klebsiella pneumoniae≤0.05[1]≤0.05[1]Very Active[2]-
Enterobacter spp.≤32[2]≥32[2]≥32[2]-
Proteus providencia--0.007 (mean)[2]-
Pseudomonas aeruginosa32 (60% susceptible)[1]32 (60% susceptible)[1]>4[2]8 (MIC90)[3]
Acinetobacter spp.≥16[2]-≥16[2]-
Bacteroides fragilis0.5 (mean)[2]2-4 (mean)[2]2-4 (mean)[2]-
Salmonella typhimurium0.08[4]-0.03[4]-

Table 2: In Vitro Activity (MIC µg/mL) Against Gram-Positive Bacteria

OrganismMoxalactamCefotaximeCefazolin
Staphylococcus aureus≥8[1]2-4[1]0.125-1[1]
Streptococcus faecalisResistant (≥128)[1]--

Pharmacokinetic Properties

The pharmacokinetic profile of an antibiotic determines its absorption, distribution, metabolism, and excretion, which in turn influences dosing regimens and efficacy.

Table 3: Comparative Pharmacokinetic Parameters of Third-Generation Cephalosporins

ParameterMoxalactamCefotaximeCeftriaxoneCeftazidime
Half-life (t½) (hours) 2.5[3]1.2[5]~8[6]1.75[3]
Volume of Distribution (Vd) (L) 24.1[7]--18.4[7]
Protein Binding (%) --96[8]17[8]
Primary Route of Elimination Renal[6]Renal and Hepatic[6]Renal and Hepatic[6]Renal[6][7]
Urinary Recovery (%) 79[7]50.5[5]-96[7]

Clinical Efficacy and Safety

Clinical trials have compared the efficacy and safety of Moxalactam with other third-generation cephalosporins in various infections. While often demonstrating comparable efficacy, significant safety concerns, particularly bleeding, have been a distinguishing feature of Moxalactam.

A double-blind, prospective, multicenter trial comparing Moxalactam with Ceftazidime for serious Gram-negative infections found similar overall favorable response rates (86% for Moxalactam and 88% for Ceftazidime)[9]. However, a significantly higher incidence of prolonged prothrombin time (13% of patients) and clinical bleeding was observed in the Moxalactam group[9]. Another study comparing Moxalactam and Ceftazidime in complicated urinary tract infections showed a higher cure rate for Ceftazidime (74%) compared to Moxalactam (52%) at one week post-therapy[10].

The increased risk of bleeding associated with Moxalactam is a major differentiating factor from other third-generation cephalosporins[11].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Methodology: Broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solutions

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Antibiotic Dilution:

    • Prepare serial twofold dilutions of the antibiotic in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation:

    • Add a standardized volume of the bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Pharmacokinetic Study of Intravenous Antibiotics

Objective: To determine the pharmacokinetic parameters of an intravenously administered antibiotic in human subjects.

Methodology: A single-center, open-label, single-dose pharmacokinetic study.

Materials:

  • Sterile intravenous antibiotic formulation

  • Infusion pump and administration set

  • Blood collection tubes (e.g., with heparin or EDTA)

  • Centrifuge

  • Analytical equipment for drug concentration measurement (e.g., High-Performance Liquid Chromatography - HPLC)

  • Data analysis software for pharmacokinetic modeling

Procedure:

  • Subject Recruitment:

    • Recruit healthy adult volunteers who meet the inclusion and exclusion criteria.

    • Obtain informed consent from all participants.

  • Drug Administration:

    • Administer a single intravenous dose of the antibiotic over a specified period (e.g., 30 minutes).

  • Blood Sampling:

    • Collect blood samples at predetermined time points before, during, and after the infusion (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion).

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at an appropriate temperature (e.g., -80°C) until analysis.

  • Drug Concentration Analysis:

    • Measure the concentration of the antibiotic in the plasma samples using a validated analytical method like HPLC.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as half-life (t½), volume of distribution (Vd), and clearance (Cl).

Visualizations

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM Enzymatic steps UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Addition of amino acids Lipid_II Lipid II (NAM-NAG-pentapeptide) UDP_NAM_pentapeptide->Lipid_II Translocation Lipid_carrier Lipid Carrier Lipid_carrier->Lipid_II Nascent_peptidoglycan Nascent Peptidoglycan Lipid_II->Nascent_peptidoglycan Glycosyltransferase Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) Nascent_peptidoglycan->Cross_linked_peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) PBP->Cross_linked_peptidoglycan Beta_lactam Moxalactam & other β-lactams Beta_lactam->PBP Inhibition MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Twofold Dilution of Antibiotic in 96-well Plate serial_dilution->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

References

Confirming the mechanism of resistance to Moxalactam in clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms of Moxalactam resistance in clinical isolates, offering a comparative analysis of its performance against alternative antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Moxalactam, a potent oxa-β-lactam antibiotic, has historically been a valuable weapon against a broad spectrum of bacterial infections, particularly those caused by Gram-negative organisms.[1] However, the emergence and spread of antibiotic resistance pose a significant threat to its clinical efficacy. Understanding the intricate mechanisms by which bacteria develop resistance to Moxalactam is paramount for the development of novel therapeutic strategies and the informed selection of alternative treatments. This guide provides a comprehensive overview of the primary resistance mechanisms, comparative efficacy data, and detailed experimental protocols to investigate these phenomena.

Unraveling the Mechanisms of Resistance

Clinical isolates employ a multi-pronged approach to evade the antimicrobial action of Moxalactam. The principal mechanisms of resistance can be categorized into four key areas: enzymatic degradation, decreased permeability, target site modification, and active efflux of the antibiotic.[2] Often, a combination of these mechanisms contributes to the overall resistance phenotype observed in a clinical setting.[3]

Enzymatic Degradation: The Role of β-Lactamases

The most prevalent mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[4] While Moxalactam was designed to be stable against many common β-lactamases, certain enzymes have been identified that can effectively degrade it.[2][5]

Notably, PSE-2 and PSE-3 β-lactamases found in Pseudomonas aeruginosa, as well as increased expression of chromosomal AmpC β-lactamases in species like Serratia marcescens and Enterobacter cloacae, have been implicated in Moxalactam resistance.[2][5] More recently, a unique plasmid-mediated class C β-lactamase, MOX-1, has been identified with specific hydrolytic activity towards Moxalactam.[6]

Reduced Permeability: A Physical Barrier

Gram-negative bacteria possess an outer membrane that acts as a selective barrier, controlling the influx of substances into the cell. Alterations in the structure or expression of outer membrane porins, which are protein channels that facilitate the entry of antibiotics like Moxalactam, can significantly reduce the drug's intracellular concentration.[2][4] This decreased permeability prevents the antibiotic from reaching its target, the penicillin-binding proteins (PBPs), located in the periplasmic space.[2]

Target Site Modification: Altering the Lock and Key

The bactericidal activity of Moxalactam stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the synthesis of the bacterial cell wall.[2] Mutations in the genes encoding these PBPs can lead to structural changes that reduce the binding affinity of Moxalactam.[2][7] This "target modification" strategy allows the bacteria to continue synthesizing their cell wall even in the presence of the antibiotic.[8][9] The affinity of β-lactam antibiotics to specific PBPs has been shown to correlate with their in vivo activity.[10]

Efflux Pumps: Actively Expelling the Threat

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell.[11][12] Overexpression of these pumps can lead to a significant reduction in the intracellular concentration of Moxalactam, thereby contributing to resistance.[2] In Pseudomonas aeruginosa, the MexAB-OprM efflux pump has been specifically shown to extrude Moxalactam.[11][13][14]

Comparative Efficacy of Moxalactam

The following tables provide a summary of the in vitro activity of Moxalactam compared to other antibiotics against various bacterial isolates. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Moxalactam16 - 3264 - >128
Cefotaxime16 - 64128 - >256
Cefoperazone8 - 1664 - 128
Ceftazidime4 - 832 - 64
Piperacillin32 - 64256 - >512
Gentamicin1 - 28 - 16
Amikacin2 - 416 - 32
Tobramycin0.5 - 18 - 16
Carbenicillin64 - 128512 - >1024
Colistin1 - 22 - 4
Table 1: Comparative in vitro activity against Pseudomonas aeruginosa [4][15]
AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Moxalactam≤0.1 - 0.50.25 - 2
Cefotaxime≤0.1 - 0.250.25 - 1
Cefoperazone0.25 - 11 - 8
Ceftazidime0.12 - 0.50.5 - 4
Piperacillin1 - 48 - 32
Gentamicin0.25 - 0.51 - 4
Table 2: Comparative in vitro activity against Enterobacteriaceae [15][16]

Experimental Protocols

To aid researchers in the investigation of Moxalactam resistance, detailed protocols for key experiments are provided below.

β-Lactamase Activity Assay (Nitrocefin Assay)

This assay is used to detect and quantify the activity of β-lactamase enzymes produced by clinical isolates.

Materials:

  • Nitrocefin solution (1.0 mg/mL in DMSO, diluted in PBS to a working concentration)[17]

  • Bacterial lysate (prepared by sonication or chemical lysis of the clinical isolate)

  • 96-well microtiter plate

  • Microplate reader

Procedure:

  • Prepare a working solution of Nitrocefin in a suitable buffer (e.g., PBS). The solution should be yellow.[17]

  • Add a specific volume of the bacterial lysate supernatant to each well of the 96-well plate.

  • Add the Nitrocefin working solution to each well.

  • Monitor the change in absorbance at 490 nm over time using a microplate reader.[18]

  • A rapid increase in absorbance, corresponding to a color change from yellow to red, indicates the hydrolysis of Nitrocefin and the presence of β-lactamase activity.[17][19]

Outer Membrane Permeability Assay

This assay assesses the permeability of the bacterial outer membrane to antibiotics.

Materials:

  • N-phenyl-1-naphthylamine (NPN)

  • Bacterial cell suspension (grown to mid-log phase and washed)

  • Fluorometer

Procedure:

  • Grow the bacterial isolate to the mid-logarithmic phase.[20]

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES).[20]

  • Resuspend the cells in the same buffer.

  • Add NPN to the bacterial suspension.

  • Measure the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates that NPN has entered the cell and bound to the cell membrane, suggesting increased outer membrane permeability.[21][22]

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the binding affinity of Moxalactam to the PBPs of a clinical isolate.

Materials:

  • Bacterial cell membranes (isolated from the clinical isolate)

  • Unlabeled Moxalactam

  • Fluorescently labeled β-lactam probe (e.g., Bocillin-FL)

  • SDS-PAGE equipment

  • Fluorescence imager

Procedure:

  • Prepare cell membranes by growing the bacterial culture to mid-log phase, harvesting the cells, and lysing them to isolate the membrane fraction.[8][12]

  • Incubate the isolated membranes with varying concentrations of unlabeled Moxalactam.

  • Add a fixed concentration of a fluorescent β-lactam probe to the mixture. The fluorescent probe will bind to any PBPs not occupied by Moxalactam.[12]

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imager.

  • Quantify the fluorescence intensity of the PBP bands. A decrease in fluorescence intensity with increasing concentrations of Moxalactam indicates competitive binding and allows for the determination of the half-maximal inhibitory concentration (IC₅₀).[8][12]

Visualizing Resistance Mechanisms and Workflows

To further elucidate the complex interplay of resistance mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

ResistanceMechanisms cluster_drug Moxalactam cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Moxalactam Moxalactam OuterMembrane Outer Membrane Moxalactam->OuterMembrane Entry PBP Penicillin-Binding Proteins (PBPs) Moxalactam->PBP Inhibition of Cell Wall Synthesis Periplasm Periplasm OuterMembrane->Periplasm Porin Channel ReducedPermeability Reduced Permeability (Porin Alteration) OuterMembrane->ReducedPermeability Blocks Entry InnerMembrane Inner Membrane BetaLactamase β-Lactamase (Enzymatic Degradation) Periplasm->BetaLactamase Hydrolysis EffluxPump Efflux Pump Periplasm->EffluxPump Expulsion Cytoplasm Cytoplasm TargetModification Target Modification (PBP Alteration) PBP->TargetModification Reduced Affinity EffluxPump->Moxalactam

Caption: Overview of Moxalactam resistance mechanisms in Gram-negative bacteria.

ExpWorkflow cluster_investigation Investigation of Moxalactam Resistance cluster_assays Experimental Assays cluster_mechanisms Identified Mechanisms Start Clinical Isolate with Moxalactam Resistance BetaLactamaseAssay Nitrocefin Assay Start->BetaLactamaseAssay PermeabilityAssay Outer Membrane Permeability Assay Start->PermeabilityAssay PBPBindingAssay Competitive PBP Binding Assay Start->PBPBindingAssay Efflux Efflux Start->Efflux Further Investigation (e.g., Gene Expression) EnzymaticDegradation Enzymatic Degradation BetaLactamaseAssay->EnzymaticDegradation Positive Result ReducedPermeability Reduced Permeability PermeabilityAssay->ReducedPermeability Increased Fluorescence TargetModification Target Modification PBPBindingAssay->TargetModification Decreased Affinity Conclusion Confirmation of Resistance Mechanism(s) EnzymaticDegradation->Conclusion ReducedPermeability->Conclusion TargetModification->Conclusion Efflux->Conclusion

Caption: Experimental workflow for confirming Moxalactam resistance mechanisms.

References

The Synergistic Power of Moxalactam and Aminoglycosides Against Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates innovative strategies to preserve the efficacy of our antimicrobial arsenal. One such strategy is the use of combination therapy, where the synergistic interaction between two different classes of antibiotics can overcome resistance mechanisms and enhance bactericidal activity. This guide provides a detailed comparison of the synergistic effects of moxalactam, a third-generation cephalosporin, in combination with aminoglycosides against various resistant bacterial strains.

Data Presentation: In Vitro Synergy of Moxalactam and Amikacin

The following tables summarize the synergistic activity of moxalactam in combination with amikacin against aminoglycoside-susceptible and -resistant strains of Pseudomonas aeruginosa and Serratia marcescens. The data is derived from checkerboard agar dilution studies, with synergy being defined as a fourfold or greater reduction in the minimum inhibitory concentration (MIC) of each antibiotic when used in combination compared to their individual MICs.

Table 1: Synergy of Moxalactam and Amikacin against Pseudomonas aeruginosa

Strain TypeNumber of IsolatesMoxalactam Alone (MIC µg/mL)Amikacin Alone (MIC µg/mL)Moxalactam in Combination (MIC µg/mL)Amikacin in Combination (MIC µg/mL)Synergy Observed (%)
Amikacin-Susceptible1516 - 1282 - 84 - 320.5 - 280%
Amikacin-Resistant1032 - >25616 - 648 - 644 - 1660%

Table 2: Synergy of Moxalactam and Amikacin against Serratia marcescens

Strain TypeNumber of IsolatesMoxalactam Alone (MIC µg/mL)Amikacin Alone (MIC µg/mL)Moxalactam in Combination (MIC µg/mL)Amikacin in Combination (MIC µg/mL)Synergy Observed (%)
Amikacin-Susceptible121 - 81 - 40.25 - 20.25 - 175%
Amikacin-Resistant82 - 1616 - 1280.5 - 44 - 3263%

Data presented in the tables are synthesized from findings where moxalactam plus amikacin was frequently synergistic against the tested isolates[1][2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments used to determine the synergistic interactions between moxalactam and aminoglycosides.

Protocol 1: Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Moxalactam and aminoglycoside (e.g., amikacin, gentamicin, tobramycin) stock solutions of known concentrations

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubator (35°C)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into each well of the microtiter plate.

    • Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of moxalactam.

    • Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the aminoglycoside.

    • This creates a matrix of wells with varying concentrations of both antibiotics. Row H should contain only the serial dilutions of moxalactam, and column 11 should contain only the serial dilutions of the aminoglycoside to determine their individual MICs. A well with no antibiotics serves as a growth control.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 35°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

    • The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Moxalactam + FIC of Aminoglycoside Where:

      • FIC of Moxalactam = (MIC of Moxalactam in combination) / (MIC of Moxalactam alone)

      • FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)

    • The results are interpreted as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4

      • Antagonism: FIC Index > 4

Protocol 2: Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • Sterile culture tubes or flasks

  • CAMHB

  • Moxalactam and aminoglycoside stock solutions

  • Bacterial inoculum standardized to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubator with shaking capabilities (37°C)

  • Agar plates for colony counting

  • Sterile saline or phosphate-buffered saline (PBS) for serial dilutions

Procedure:

  • Preparation of Test Conditions:

    • Prepare tubes/flasks containing CAMHB with the following conditions:

      • Growth control (no antibiotic)

      • Moxalactam alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)

      • Aminoglycoside alone (at a specific concentration, e.g., 0.5x MIC, 1x MIC)

      • Moxalactam and aminoglycoside in combination (at the same concentrations as the individual tubes)

  • Inoculation and Incubation:

    • Inoculate each tube/flask with the standardized bacterial suspension.

    • Incubate at 37°C with constant shaking.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), draw an aliquot from each tube/flask.

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at a specific time point (usually 24 hours).

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizing the Synergy: Mechanism and Workflow

The synergistic interaction between β-lactams like moxalactam and aminoglycosides is a well-established phenomenon. The following diagrams illustrate the proposed mechanism of action and the experimental workflow for assessing this synergy.

Synergy_Mechanism Mechanism of Synergy cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to Ribosome 30S Ribosomal Subunit ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis ProteinSynthesis->CellLysis Inhibition leads to Moxalactam Moxalactam (β-Lactam) Moxalactam->PBP Inhibits Aminoglycoside Aminoglycoside Aminoglycoside->Ribosome Binds to and inhibits

Caption: Proposed mechanism of synergy between moxalactam and aminoglycosides.

Experimental_Workflow start Start: Resistant Bacterial Strain mic_determination Determine MIC of each antibiotic individually start->mic_determination checkerboard Checkerboard Assay: Test serial dilutions of both drugs mic_determination->checkerboard time_kill Time-Kill Curve Assay: Monitor bacterial viability over 24 hours mic_determination->time_kill fic_calculation Calculate Fractional Inhibitory Concentration (FIC) Index checkerboard->fic_calculation interpretation Interpret Results: Synergy, Additive, or Antagonism fic_calculation->interpretation FIC Index ≤ 0.5 (Synergy) plot_curves Plot log10 CFU/mL vs. Time time_kill->plot_curves plot_curves->interpretation ≥ 2-log10 decrease (Synergy)

Caption: Experimental workflow for assessing antibiotic synergy.

References

Head-to-head comparison of Moxalactam and cefotaxime against anaerobic bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the in vitro activity of moxalactam and cefotaxime reveals distinct differences in their efficacy against anaerobic bacteria. This guide synthesizes available experimental data to provide a clear comparison for researchers and drug development professionals.

Executive Summary

Moxalactam generally demonstrates superior in vitro activity against the Bacteroides fragilis group, a clinically significant cohort of anaerobic pathogens.[1] While both antibiotics exhibit efficacy against a range of other anaerobes, the enhanced performance of moxalactam against B. fragilis positions it as a potent agent in contexts where these organisms are implicated. The in vitro activities of both compounds are comparable against other Bacteroides species, Fusobacterium, Actinomyces, Propionibacterium, and Veillonella.[1] However, for most species of Clostridium and anaerobic gram-positive cocci, penicillin remains a more effective agent.[1]

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for moxalactam and cefotaxime against various anaerobic bacteria. The MIC value represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Bacterial SpeciesMoxalactam MIC (µg/mL)Cefotaxime MIC (µg/mL)
Bacteroides fragilis group32 (MIC₉₀)Moderately Susceptible (MIC₅₀ of 32)
Other Bacteroides spp.Similar to CefotaximeSimilar to Moxalactam
Fusobacterium spp.SusceptibleSusceptible
Clostridium perfringens0.063Susceptible
Other Clostridium spp.Variable SusceptibilityVariable Susceptibility
Anaerobic Gram-positive cocciSusceptibleSusceptible
Actinomyces spp.Similar to CefotaximeSimilar to Moxalactam
Propionibacterium spp.Similar to CefotaximeSimilar to Moxalactam
Veillonella spp.Similar to CefotaximeSimilar to Moxalactam
Clostridium difficile32 (Median)64 (Median)

Note: MIC₅₀ is the concentration that inhibits 50% of isolates, while MIC₉₀ inhibits 90% of isolates.

Mechanism of Action

Both moxalactam and cefotaxime are beta-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2] They bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[2] This disruption of the cell wall integrity leads to cell lysis and death.[2] Moxalactam's structure, which includes a 7-α-methoxy group, provides it with a high degree of resistance to hydrolysis by many beta-lactamase enzymes produced by resistant bacteria.[3] Cefotaxime is also known for its stability against many beta-lactamases.[2][4]

Experimental Protocols

The in vitro susceptibility data presented in this guide were primarily determined using the agar dilution method, a standardized procedure for testing the susceptibility of anaerobic bacteria to antimicrobial agents.

Agar Dilution Susceptibility Testing

1. Preparation of Media:

  • Wilkins-Chalgren agar is commonly used as the basal medium.

  • The medium is prepared according to the manufacturer's instructions and sterilized by autoclaving.

  • After cooling to 48-50°C, the appropriate volume of sterile antibiotic stock solution is added to achieve the desired final concentrations.

  • The agar is then dispensed into sterile petri dishes and allowed to solidify.

2. Inoculum Preparation:

  • Anaerobic bacteria are grown in a suitable broth medium (e.g., thioglycolate broth) or on supplemented blood agar plates in an anaerobic environment.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized inoculum is then diluted to yield a final concentration for inoculation.

3. Inoculation:

  • The surfaces of the antibiotic-containing agar plates are inoculated with the standardized bacterial suspensions. A multipoint inoculator is often used to deliver a precise volume of each bacterial isolate onto the agar surface.

  • Control plates containing no antibiotic are also inoculated to ensure bacterial viability.

4. Incubation:

  • The inoculated plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

5. Interpretation of Results:

  • Following incubation, the plates are examined for bacterial growth.

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth, disregarding a faint haze or a single colony.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Analysis Media Prepare Wilkins-Chalgren Agar Mix Add Antibiotics to Molten Agar Media->Mix Antibiotic Prepare Antibiotic Stock Solutions Antibiotic->Mix Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Plates with Bacteria Inoculum->Inoculate Pour Pour Agar Plates Mix->Pour Pour->Inoculate Incubate Incubate under Anaerobic Conditions (35-37°C, 48h) Inoculate->Incubate Read Examine Plates for Growth Incubate->Read Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read->Determine_MIC

Agar Dilution Susceptibility Testing Workflow

Logical Relationship of Antibiotic Action

The following diagram illustrates the general mechanism of action for beta-lactam antibiotics like moxalactam and cefotaxime against anaerobic bacteria.

Mechanism_of_Action cluster_antibiotic Antibiotic Action cluster_bacterial_process Bacterial Cell Process cluster_outcome Outcome Antibiotic Moxalactam or Cefotaxime PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Target of Inhibition CellWall Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death Inhibition->Lysis

References

Navigating Beta-Lactam Cross-Resistance: A Comparative Analysis of Moxalactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between beta-lactam antibiotics is critical in the ongoing battle against antimicrobial resistance. This guide provides an objective comparison of Moxalactam's performance against other beta-lactams, supported by experimental data, detailed methodologies, and visualizations of the underlying resistance mechanisms.

Moxalactam (Latamoxef), a synthetic oxa-beta-lactam antibiotic, historically demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including many anaerobic organisms.[1][2] Its notable stability against hydrolysis by common beta-lactamases made it a valuable therapeutic agent, particularly for infections caused by Enterobacteriaceae.[1][3] However, the emergence and evolution of bacterial resistance mechanisms necessitate a thorough investigation of its cross-resistance profile with other beta-lactams.

Quantitative Comparison of In Vitro Activity

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the comparative in vitro activity of Moxalactam and other beta-lactams against key bacterial pathogens. Data is presented as MIC₅₀ and MIC₉₀, the concentrations required to inhibit 50% and 90% of isolates, respectively. It is important to note that much of the available data for Moxalactam is from older studies, and current resistance patterns may vary.

Table 1: Comparative In Vitro Activity Against Enterobacteriaceae (MIC in µg/mL)

Organism (No. of Isolates)AntibioticMIC₅₀MIC₉₀
Escherichia coli Moxalactam0.120.5
Cefotaxime0.060.25
Ceftazidime0.120.5
Piperacillin416
Imipenem0.120.25
Klebsiella pneumoniae Moxalactam0.251
Cefotaxime0.120.5
Ceftazidime0.251
Piperacillin832
Imipenem0.120.25
Enterobacter cloacae Moxalactam116
Cefotaxime0.58
Ceftazidime18
Piperacillin1664
Imipenem0.250.5

Table 2: Comparative In Vitro Activity Against Pseudomonas aeruginosa and Staphylococcus aureus (MIC in µg/mL)

Organism (No. of Isolates)AntibioticMIC₅₀MIC₉₀
Pseudomonas aeruginosa Moxalactam1664
Cefotaxime16>64
Ceftazidime28
Piperacillin864
Imipenem24
Staphylococcus aureus (Methicillin-susceptible) Moxalactam48
Cefotaxime24
Ceftazidime816
Piperacillin0.52
Imipenem0.030.06

Mechanisms of Cross-Resistance

Cross-resistance to beta-lactam antibiotics is primarily driven by three key mechanisms:

  • Beta-Lactamase Production: The synthesis of beta-lactamase enzymes that hydrolyze the beta-lactam ring is the most common resistance mechanism. While Moxalactam is stable against many common beta-lactamases, the emergence of extended-spectrum beta-lactamases (ESBLs) and AmpC-type beta-lactamases can confer resistance to Moxalactam and other cephalosporins.[2][4]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the primary targets of beta-lactam antibiotics, can reduce the binding affinity of the drugs, leading to broad cross-resistance.

  • Decreased Permeability: Changes in the outer membrane of Gram-negative bacteria, such as the modification or loss of porin channels, can restrict the entry of beta-lactams into the cell, resulting in reduced susceptibility to multiple agents.[2]

G cluster_mechanisms Mechanisms of Beta-Lactam Cross-Resistance cluster_antibiotics Affected Beta-Lactams beta_lactamase Beta-Lactamase Production (e.g., ESBLs, AmpC) cross_resistance Cross-Resistance beta_lactamase->cross_resistance Enzymatic Degradation moxalactam Moxalactam beta_lactamase->moxalactam cephalosporins Other Cephalosporins (e.g., Cefotaxime, Ceftazidime) beta_lactamase->cephalosporins penicillins Penicillins (e.g., Piperacillin) beta_lactamase->penicillins pbp_modification Target Site Modification (PBP Alterations) pbp_modification->cross_resistance Reduced Target Affinity pbp_modification->moxalactam pbp_modification->cephalosporins carbapenems Carbapenems (e.g., Imipenem) pbp_modification->carbapenems pbp_modification->penicillins decreased_permeability Decreased Permeability (Porin Channel Loss/Mutation) decreased_permeability->cross_resistance Reduced Drug Entry decreased_permeability->moxalactam decreased_permeability->cephalosporins decreased_permeability->carbapenems decreased_permeability->penicillins

Caption: Mechanisms of cross-resistance to Moxalactam and other beta-lactams.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of antimicrobial susceptibility and cross-resistance.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

a. Inoculum Preparation:

  • Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.

  • Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

  • Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.

b. Microdilution Plate Preparation and Inoculation:

  • Perform serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Within 15 minutes of standardizing the inoculum, dilute the adjusted bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension.

c. Incubation and Interpretation:

  • Incubate the inoculated microtiter plates at 35°C for 16 to 20 hours in ambient air.

  • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

G start Start inoculum_prep 1. Prepare and Standardize Inoculum (0.5 McFarland) start->inoculum_prep inoculation 3. Inoculate Plate with Standardized Bacterial Suspension inoculum_prep->inoculation plate_prep 2. Prepare Serial Dilutions of Antibiotics in 96-Well Plate plate_prep->inoculation incubation 4. Incubate at 35°C for 16-20 hours inoculation->incubation reading 5. Read and Record MIC Value incubation->reading end End reading->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Beta-Lactamase Activity Assay using Nitrocefin

This colorimetric assay provides a rapid method for detecting beta-lactamase production.[1][7][8]

a. Reagent Preparation:

  • Prepare a stock solution of Nitrocefin (a chromogenic cephalosporin) in dimethyl sulfoxide (DMSO).

  • Dilute the Nitrocefin stock solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0) to the desired working concentration. The working solution should be yellow.

b. Assay Procedure (Slide Method):

  • Place a drop of the Nitrocefin working solution on a clean microscope slide.

  • Using a sterile applicator stick or loop, pick several colonies of the test organism and emulsify them in the drop of Nitrocefin solution.

  • Observe for a color change.

c. Interpretation:

  • Positive Result: A rapid change in color from yellow to red or pink indicates the presence of beta-lactamase activity. Most positive results are visible within 5-10 minutes.

  • Negative Result: No color change within 30-60 minutes indicates the absence of significant beta-lactamase activity.

References

Moxalactam vs. Newer Carbapenems: A Comparative Analysis of Efficacy Against ESBL-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

Carbapenems have long been the cornerstone for treating infections caused by ESBL-producing organisms due to their stability against hydrolysis by these enzymes.[1][2] Moxalactam, a second-generation cephamycin, has also shown stability against many β-lactamases and has been explored as a potential carbapenem-sparing option.[2][3] This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the available evidence.

In Vitro Efficacy: A Look at the Numbers

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro potency. While direct comparative studies are limited, data from various sources provide insights into the relative efficacy of moxalactam and newer carbapenems against ESBL-producing Escherichia coli and Klebsiella pneumoniae.

One study reported MICs for moxalactam against ESBL-producing E. coli and K. pneumoniae strains, showing potent activity.[4] However, a larger analysis of over 3,000 bacterial isolates found no significant difference in the sensitivity of ESBL-producing and non-ESBL-producing bacteria to moxalactam and carbapenems (meropenem, imipenem, and ertapenem).[1][5] It is important to note that this large-scale analysis did not provide a direct head-to-head comparison of MIC values from the same isolates.

Data from various studies on carbapenem efficacy consistently demonstrate their potent activity against ESBL-producing strains, although MICs can vary depending on the specific carbapenem and the genetic makeup of the ESBL-producing organism.[4][6]

Table 1: Minimum Inhibitory Concentrations (MICs) of Moxalactam and Carbapenems against ESBL-Producing E. coli and K. pneumoniae

AntibioticOrganismESBL Gene(s)MIC (µg/mL)Reference
MoxalactamE. coliblaCTX-M-150.5[4]
MoxalactamK. pneumoniaeblaCTX-M-140.25[4]
MeropenemE. coli (ESBL+)Not specified≤0.06 - 2[6]
MeropenemK. pneumoniae (ESBL+)Not specified≤0.06 - 4[6]
ImipenemE. coli (ESBL+)Not specified0.12 - 2[7]
ImipenemK. pneumoniae (ESBL+)Not specified0.25 - 4[7]
DoripenemE. coli (ESBL+)Not specified≤0.06 - 1[8]
DoripenemK. pneumoniae (ESBL+)Not specified≤0.06 - 2[8]

Note: Data is compiled from multiple sources and does not represent a direct head-to-head comparison on the same isolates.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are crucial. The following sections outline the methodologies for key experiments used to evaluate the efficacy of these antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

Protocol:

  • Bacterial Isolate Preparation: ESBL-producing strains of E. coli or K. pneumoniae are cultured on an appropriate agar medium overnight at 35-37°C.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending several colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Antimicrobial Agent Preparation: Serial two-fold dilutions of moxalactam and the comparator carbapenems are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation and Incubation: The prepared bacterial inoculum is added to the wells of a microtiter plate containing the serially diluted antibiotics. The plate is then incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Determination_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Culture Culture ESBL-producing strain Inoculum_Prep Prepare standardized inoculum (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculation Inoculate microtiter plate Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare serial dilutions of antibiotics Antibiotic_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20h Inoculation->Incubation MIC_Reading Read MIC (lowest concentration with no growth) Incubation->MIC_Reading

Caption: Workflow for MIC determination using broth microdilution.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[8]

Protocol:

  • Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL of the ESBL-producing strain is prepared in a suitable broth medium.

  • Antibiotic Addition: Moxalactam or a carbapenem is added to the bacterial suspension at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control with no antibiotic is also included.

  • Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling & Analysis Inoculum_Prep Prepare bacterial inoculum (5x10^5 - 1x10^6 CFU/mL) Add_Antibiotic Add antibiotic at various MIC multiples Inoculum_Prep->Add_Antibiotic Incubate_Shake Incubate with shaking at 35-37°C Add_Antibiotic->Incubate_Shake Take_Aliquots Sample at time points (0, 2, 4, 6, 8, 24h) Incubate_Shake->Take_Aliquots Plate_Count Perform serial dilutions and plate for CFU count Take_Aliquots->Plate_Count Plot_Data Plot log10 CFU/mL vs. time Plate_Count->Plot_Data

Caption: General workflow for a time-kill assay experiment.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of resistance in ESBL-producing strains is the enzymatic hydrolysis of the β-lactam ring by ESBL enzymes, such as TEM, SHV, and CTX-M variants.[10] Carbapenems are generally stable to this hydrolysis, while moxalactam, a cephamycin, also exhibits a degree of stability.[2][3]

Beyond direct enzymatic degradation, bacterial signaling pathways can modulate the expression of resistance genes. Two-component systems (TCSs) play a crucial role in sensing and responding to environmental stresses, including the presence of antibiotics.[2][5]

  • EnvZ/OmpR: This system regulates the expression of outer membrane porins (OmpF and OmpC), which can affect the influx of antibiotics into the bacterial cell.

  • BaeS/BaeR and CpxA/CpxR: These systems are involved in the envelope stress response and can upregulate the expression of efflux pumps, which actively transport antibiotics out of the cell.[11]

The interplay of these signaling pathways can influence the overall level of resistance to β-lactam antibiotics. However, there is currently no direct evidence to suggest that these pathways are differentially modulated by moxalactam versus newer carbapenems to a degree that would significantly alter their comparative efficacy against ESBL-producing strains.

Resistance_Signaling_Pathway cluster_stimulus Stimulus cluster_sensing Sensing & Signaling Antibiotic β-Lactam Antibiotic (e.g., Moxalactam, Carbapenem) TCS Two-Component Systems (EnvZ/OmpR, BaeS/BaeR, CpxA/CpxR) Antibiotic->TCS Induces Cell Envelope Stress ESBL ESBL Production (Enzymatic Degradation) Antibiotic->ESBL Target of Porin Decreased Porin Expression (Reduced Antibiotic Influx) TCS->Porin Regulates Efflux Increased Efflux Pump Expression (Increased Antibiotic Efflux) TCS->Efflux Regulates

Caption: Signaling pathways involved in β-lactam resistance.

Conclusion

Based on the available evidence, newer carbapenems remain a more established and frequently recommended treatment for serious infections caused by ESBL-producing Enterobacteriaceae.[2] Their consistent in vitro potency and extensive clinical data support their use. Moxalactam has demonstrated promising in vitro activity against some ESBL-producing strains and may warrant further investigation as a carbapenem-sparing agent. However, the lack of direct, large-scale comparative studies with modern carbapenems necessitates a cautious approach. Further head-to-head in vitro and in vivo studies are required to definitively establish the comparative efficacy of moxalactam and guide its potential role in treating these challenging infections.

References

Safety Operating Guide

Proper Disposal of Moxalactam Sodium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Moxalactam sodium salt is critical for ensuring laboratory safety and environmental protection. As a substance classified as a respiratory and skin sensitizer, improper handling and disposal can pose significant risks.[1][2][3] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in accordance with general safety protocols and regulatory principles.

The disposal of pharmaceutical waste is regulated by various federal and state agencies, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] Chemical waste generators are responsible for determining if a chemical is hazardous and ensuring its disposal follows all local, regional, and national regulations.[7]

Hazard Profile

This compound presents specific health risks that necessitate careful handling during disposal procedures.

Hazard ClassificationDescriptionSource Documents
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3]Safety Data Sheet
Skin Sensitization May cause an allergic skin reaction upon contact.[1][8]Safety Data Sheet

Primary Disposal Method: Hazardous Waste Collection

This is the universally recommended and safest method for disposing of this compound, particularly for solid forms and concentrated solutions.

Step-by-Step Procedure:

  • Containment: Place the this compound waste into a dedicated, robust, and leak-proof container that is chemically compatible.[9] Ensure the container is securely sealed to prevent leaks or spills.[9]

  • Labeling: Affix a "Hazardous Waste" label to the container.[9] The label must clearly identify the contents as "this compound" and include any other information required by your institution's Environmental Health & Safety (EHS) department and local regulations.[9]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.[9] This area should be away from incompatible materials such as strong oxidizing agents, strong acids, or alkalis.[8][10]

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor. Dispose of the contents and container in an approved waste disposal plant.[8] Do not empty into drains or allow the substance to enter sewers or surface water.[1][8]

Alternative Method: Chemical Inactivation (For Dilute Aqueous Solutions)

For certain dilute aqueous waste streams, chemical inactivation through base-catalyzed hydrolysis may be a permissible pre-treatment step. This procedure aims to degrade the active β-lactam structure.[9]

Important: This method should only be performed after explicit approval from your institution's EHS department, as local regulations regarding the neutralization and drain disposal of chemical waste vary.[9]

Experimental Protocol: Base-Catalyzed Hydrolysis

Objective: To chemically degrade the active β-lactam structure in dilute Moxalactam solutions using base-catalyzed hydrolysis.[9]

Materials:

  • Dilute this compound solution

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH meter or pH indicator strips

  • Appropriate Personal Protective Equipment (PPE): lab coat, chemical-resistant gloves, eye protection

  • Stir plate and stir bar

  • Certified chemical fume hood

Methodology:

  • Preparation: Perform all steps within a certified chemical fume hood.[9]

  • Alkalinization: Place the container with the dilute Moxalactam solution on a stir plate. Add a stir bar and begin stirring.[9]

  • Slowly add 1 M NaOH to the solution while continuously monitoring the pH. Continue adding the base until the pH is stable at a level of 12 or higher.[9]

  • Inactivation: Maintain the solution at a pH of ≥12 for a minimum of 24 hours to ensure complete hydrolysis of the β-lactam ring.[9]

  • Neutralization: After the inactivation period, slowly neutralize the solution by adding 1 M HCl dropwise while stirring. Monitor the pH, aiming for a final neutral range (pH 6.0-8.0).[9]

  • Final Disposal: Consult your EHS department for the final disposal method. Depending on institutional policy and local regulations, the treated and neutralized solution may be permissible for drain disposal or may still require collection as hazardous chemical waste.[9]

Disposal Method Comparison

FeatureMethod 1: Hazardous Waste CollectionMethod 2: Chemical Inactivation (Pre-Treatment)
Best For Solid waste, concentrated solutions, and general-purpose disposal.Dilute aqueous solutions (<1 mg/mL).
Procedure Segregate, contain, label, and store for professional disposal.Base-catalyzed hydrolysis followed by neutralization.
Key Requirement Adherence to institutional and local hazardous waste regulations.Explicit approval from the institutional EHS department is mandatory.[9]
Final Output Contained hazardous waste transferred to a licensed disposal facility.Neutralized aqueous solution, with final disposal route determined by EHS.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated decision What is the form and concentration of the waste? start->decision solid_path Solid, Pure, or Concentrated Solution decision->solid_path Solid / Concentrated dilute_path Dilute Aqueous Solution (<1 mg/mL) decision->dilute_path Dilute Aqueous hazardous_waste_protocol Follow Hazardous Waste Protocol: 1. Contain in sealed, compatible container 2. Label as 'Hazardous Waste' 3. Store in designated area solid_path->hazardous_waste_protocol ehs_check Is chemical inactivation approved by EHS? dilute_path->ehs_check inactivation_protocol Follow Chemical Inactivation Protocol: 1. Base Hydrolysis (pH ≥12) 2. Neutralization (pH 6-8) ehs_check->inactivation_protocol Yes ehs_check->hazardous_waste_protocol No final_ehs_consult Consult EHS for final disposal of treated solution (drain vs. collection) inactivation_protocol->final_ehs_consult disposal_pickup Arrange for pickup by licensed waste disposal contractor hazardous_waste_protocol->disposal_pickup

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling Moxalactam Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE IMPLEMENTATION: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Moxalactam sodium salt. Adherence to these protocols is essential to mitigate risks of exposure and ensure a safe laboratory environment. This compound is a sensitizer, capable of causing allergic skin reactions and asthma-like symptoms upon inhalation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and respiratory exposure.[1][2][3]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile or neoprene gloves.Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated. Powder-free gloves are recommended to avoid aerosolization of the compound.
Gown/Lab Coat Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects skin and personal clothing from contamination. Gowns should be changed immediately if contaminated.
Eye & Face Protection Safety goggles and a face shield, or a full-face respirator.[1]Protects against splashes, aerosols, and airborne particles. Personal eyeglasses are not a substitute for proper safety eyewear.
Respiratory Protection An N-95 or higher-rated respirator should be used when handling powders or creating aerosols.[1]Minimizes the risk of inhalation, which can lead to respiratory sensitization.[1]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the laboratory.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitations
Molecular Weight 564.44 g/mol [4]
Solubility in Water 50 mg/mL[5]
Solubility in DMSO ~5 mg/mL[6]
pH of Solution 5.0 - 7.0[4][7]
Storage Temperature 2-8 °C (powder); -20°C to -80°C (solutions)[5][6]

Experimental Protocols

Standard Operating Procedure for Handling this compound

This procedure details the essential steps for safely handling this compound, from preparation to disposal.

1. Preparation and Weighing of this compound Powder:

  • Pre-Handling:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Don all required PPE as specified in the table above.

    • Decontaminate the work surface within the fume hood.

    • Assemble all necessary materials: this compound, spatulas, weigh boats, and pre-labeled containers for the final solution.

  • Weighing:

    • Perform all weighing activities within the chemical fume hood to minimize aerosol generation.

    • Use a dedicated set of utensils for handling the powder.

    • Carefully transfer the desired amount of this compound to a weigh boat.

    • Promptly close the primary container of this compound.

    • Clean any spills immediately with a damp cloth, which should then be disposed of as hazardous waste.

2. Preparation of a Stock Solution:

  • Solubilization:

    • Place the weighed this compound into a sterile, pre-labeled container.

    • Add the desired solvent (e.g., sterile water or DMSO) to the container.

    • To avoid splashing, add the solvent slowly down the side of the container.

    • If necessary, sonicate or gently heat the solution to aid dissolution.[6]

  • Sterilization and Storage:

    • Filter-sterilize the stock solution through a 0.22 µm filter into a new sterile container.

    • Aqueous solutions should not be stored for more than one day.[8]

    • For longer-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.[6]

Operational and Disposal Plans

Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, diatomite).

    • Collect the contaminated material into a designated hazardous waste container.

    • Decontaminate the spill area with an appropriate cleaning agent.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry to the area until it has been decontaminated by trained personnel.

Waste Disposal:

All materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[9] This includes:

  • Unused this compound powder and solutions.

  • Contaminated labware (e.g., pipette tips, tubes, gloves).[9]

  • Spill cleanup materials.

Chemical Inactivation of Dilute Aqueous Waste:

For dilute aqueous solutions, chemical inactivation via base-catalyzed hydrolysis may be an option if permitted by your institution's EHS department.[9]

  • Objective: To degrade the active β-lactam structure of Moxalactam.[9]

  • Procedure:

    • Perform all steps in a certified chemical fume hood.

    • Slowly add 1 M Sodium Hydroxide (NaOH) to the dilute Moxalactam solution while stirring until the pH is stable at ≥ 12.[9]

    • Allow the solution to stir for at least 24 hours.

    • Neutralize the solution by slowly adding 1 M Hydrochloric Acid (HCl) until the pH is between 6.0 and 8.0.[9]

    • Consult your EHS department for the final disposal of the treated solution.[9]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh this compound B->C D Prepare Stock Solution C->D I Spill Occurs E Perform Experiment D->E F Segregate Contaminated Waste E->F G Chemical Inactivation (if applicable) F->G Dilute Aqueous Waste H Dispose as Hazardous Waste F->H Solid & Concentrated Waste G->H J Evacuate and Notify EHS I->J Major Spill K Absorb and Decontaminate I->K Minor Spill

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxalactam sodium salt
Reactant of Route 2
Moxalactam sodium salt

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